Breithauptite
Description
Properties
CAS No. |
12125-61-0 |
|---|---|
Molecular Formula |
NiSb |
Molecular Weight |
180.453 g/mol |
IUPAC Name |
stibanylidynenickel |
InChI |
InChI=1S/Ni.Sb |
InChI Key |
TUFZVLHKHTYNTN-UHFFFAOYSA-N |
Canonical SMILES |
[Ni]#[Sb] |
Related CAS |
12035-52-8 12503-49-0 |
Origin of Product |
United States |
Foundational & Exploratory
Breithauptite (NiSb): A Technical Guide to its Formula and Composition
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the mineral Breithauptite, with a focus on its chemical formula, composition, and the analytical methods used for its characterization.
Core Composition and Chemical Formula
This compound is a metallic, copper-red mineral classified as a nickel antimonide.[1] Its idealized chemical formula is NiSb , representing a simple 1:1 atomic ratio of nickel (Ni) and antimony (Sb).[1][2][3][4][5][6] This stoichiometry corresponds to an ideal elemental composition of approximately 32.53 wt% nickel and 67.47 wt% antimony.[2][7]
Natural samples of this compound, however, often deviate slightly from this ideal composition due to the presence of impurities. Common substituting elements include iron (Fe), cobalt (Co), and arsenic (As), which can replace nickel and antimony in the crystal lattice.[2][8] Sulfur (S) has also been reported as a minor impurity.[8] The presence of these additional elements can be critical in various geological and materials science contexts, and may have implications for its properties and potential applications.
Quantitative Compositional Data
The following table summarizes the theoretical elemental weight percentages for ideal this compound, alongside actual compositional data obtained from electron microprobe analysis (EMPA) of natural samples from different localities.
| Element | Ideal Wt. % (NiSb) | Hudson Bay Mine, Canada (Wt. %)[8] | St. Andreasberg, Germany (Wt. %)[8] |
| Nickel (Ni) | 32.53 | 32.09 | 32.7 |
| Antimony (Sb) | 67.47 | 66.62 | 67.2 |
| Iron (Fe) | - | 0.04 | - |
| Cobalt (Co) | - | 0.59 | - |
| Arsenic (As) | - | 0.58 | - |
| Sulfur (S) | - | 0.00 | - |
| Total | 100.00 | 99.92 | 99.9 |
Crystallographic Properties
This compound crystallizes in the hexagonal crystal system, belonging to the dihexagonal dipyramidal class (6/mmm).[1][2] Its space group is P6₃/mmc.[1][2] The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal structure, are provided in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Hexagonal[1][2] |
| Space Group | P6₃/mmc[1][2] |
| Unit Cell Dimension 'a' | 3.946 Å[1][2] |
| Unit Cell Dimension 'c' | 5.148 Å[1][2] |
| Z (formula units per unit cell) | 2[1] |
Experimental Protocols for Characterization
The determination of this compound's chemical composition and crystal structure relies on established analytical techniques. The following sections detail the methodologies for the key experiments.
Chemical Composition Determination: Electron Probe Microanalysis (EPMA)
Electron Probe Microanalysis is a non-destructive technique used to obtain precise, quantitative chemical analyses of small, targeted areas of a solid sample.
Methodology:
-
Sample Preparation: A sample of this compound is mounted in an epoxy resin, cut, and polished to a smooth, flat surface (typically to a 1-micrometer finish or better). The polished sample is then coated with a thin layer of carbon to ensure electrical conductivity and prevent charge buildup from the electron beam.[9][10]
-
Instrumentation: The analysis is performed using an electron microprobe analyzer. This instrument generates a focused beam of high-energy electrons that is directed onto the sample surface.[9][11][12]
-
Analysis: The incident electron beam interacts with the atoms in the sample, causing the emission of characteristic X-rays. Each element emits X-rays at specific wavelengths.[11] Wavelength-dispersive X-ray spectroscopy (WDS) is employed to measure the intensity of these characteristic X-rays.[13]
-
Quantification: The intensity of the X-rays emitted from the sample is compared to the intensities of X-rays emitted from well-characterized standard materials of known composition under the same analytical conditions.[11][13]
-
Data Correction: The raw X-ray intensity data is subjected to a correction procedure (e.g., ZAF correction) to account for matrix effects, including differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.[12][13] This yields highly accurate elemental weight percentages.
Crystal Structure Determination: X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystallographic structure of a mineral, including its crystal system, space group, and unit cell dimensions.
Methodology:
-
Sample Preparation: A small, representative sample of this compound is finely ground into a homogeneous powder (typically to a particle size of less than 10 micrometers).[7] This ensures that the crystallites are randomly oriented. The powder is then mounted onto a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used for the analysis. The instrument generates a monochromatic beam of X-rays that is directed at the powdered sample. A detector measures the intensity of the diffracted X-rays at various angles.
-
Data Collection: The sample is scanned over a range of angles (2θ), and the instrument records the intensity of the diffracted X-rays at each angle, generating an X-ray diffraction pattern. This pattern consists of a series of peaks, where the position and intensity of each peak are related to the crystal structure.
-
Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld refinement method.[1][2][4] This is a powerful technique where the entire experimental diffraction pattern is compared to a calculated pattern based on a crystal structure model. The parameters of the model (including lattice parameters, atomic positions, and site occupancies) are adjusted through a least-squares refinement process until the calculated pattern provides the best possible fit to the experimental data.[1][3][4] This refinement yields highly accurate unit cell parameters and other structural details.
Visualizations
The following diagrams illustrate the compositional relationships and the experimental workflow for the chemical analysis of this compound.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Quantitative X-ray Diffraction Mineral Analysis Methods [mdpi.com]
- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 6. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 7. automatedmineralogy.com.au [automatedmineralogy.com.au]
- 8. researchgate.net [researchgate.net]
- 9. geology.sk [geology.sk]
- 10. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 11. assets.cambridge.org [assets.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. TechFi™ [micro.org.au]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hexagonal Breithauptite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the crystal structure of hexagonal Breithauptite (NiSb), a nickel antimonide mineral. The following sections detail its crystallographic data, outline the experimental protocols for its synthesis and characterization, and present visual representations of its atomic arrangement and the workflow for its structural determination. This information is crucial for professionals in materials science and drug development who require a deep understanding of the structural properties of inorganic compounds.
Crystallographic Data of Hexagonal this compound
The crystal structure of this compound has been well-established through X-ray and neutron diffraction studies. It belongs to the hexagonal crystal system and is characterized by the space group P63/mmc.[1][2][3][4] This space group imposes specific symmetry operations that define the arrangement of nickel and antimony atoms within the unit cell. The lattice parameters, which define the dimensions of the unit cell, have been determined with high precision.
| Parameter | Value | Reference |
| Crystal System | Hexagonal | [2][3][5] |
| Space Group | P63/mmc | [1][2][3][4] |
| Lattice Parameter (a) | 3.946 Å | [1][2][3] |
| Lattice Parameter (c) | 5.148 Å | [1][2][3] |
| Unit Cell Volume (V) | 69.42 ų | [2] |
| Formula Units per Unit Cell (Z) | 2 | [2][3][4] |
The atomic positions within the unit cell are defined by Wyckoff positions, which are sets of coordinates that are equivalent under the symmetry operations of the space group. For hexagonal this compound, the nickel and antimony atoms occupy specific Wyckoff sites.
| Atom | Wyckoff Position | Fractional Atomic Coordinates (x, y, z) | Reference |
| Ni | 2a | (0, 0, 0) | [6] |
| Sb | 2c | (1/3, 2/3, 1/4) | [6] |
Experimental Protocols
The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of the material and its characterization using diffraction techniques.
Synthesis of Polycrystalline this compound (NiSb)
Polycrystalline samples of this compound can be synthesized through a high-temperature solid-state reaction. This method involves the direct reaction of the constituent elements in stoichiometric amounts.
Materials and Equipment:
-
High-purity nickel powder (≥99.9%)
-
High-purity antimony powder (≥99.9%)
-
Quartz tube
-
Tube furnace with temperature controller
-
Vacuum pumping system
-
Agate mortar and pestle
Procedure:
-
Stoichiometric amounts of nickel and antimony powders are thoroughly mixed using an agate mortar and pestle in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
-
The mixed powder is then sealed in a clean quartz tube under a high vacuum (e.g., 10⁻⁵ Torr).
-
The sealed quartz tube is placed in a tube furnace and heated to a temperature between 800 °C and 850 °C.[2]
-
The sample is held at this temperature for an extended period, typically 24-48 hours, to ensure a complete reaction and homogenization.
-
The furnace is then slowly cooled down to room temperature over several hours to promote the formation of a well-crystallized product.
-
The resulting polycrystalline NiSb ingot is recovered from the quartz tube.
Structural Characterization by X-ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is a primary technique for determining the crystal structure of polycrystalline materials like synthesized this compound. The analysis of the diffraction pattern allows for the identification of the crystal system, space group, and lattice parameters, and for the refinement of atomic positions.
Instrumentation:
-
A high-resolution powder X-ray diffractometer (e.g., PANalytical Empyrean or Bruker D8) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a detector.
Data Collection:
-
A small amount of the synthesized NiSb powder is gently packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.[7]
-
The sample holder is mounted on the goniometer of the diffractometer.
-
The X-ray diffraction pattern is recorded over a 2θ range of 10° to 90° with a step size of 0.02° and a counting time of 1-2 seconds per step.
-
The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.
Data Analysis (Rietveld Refinement): The collected powder XRD data is analyzed using the Rietveld refinement method.[4][8][9] This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. Software packages such as FullProf, GSAS, or TOPAS are commonly used for this purpose. The refinement process allows for the precise determination of:
-
Lattice parameters (a and c)
-
Atomic coordinates
-
Site occupancy factors
-
Thermal displacement parameters
-
Peak profile parameters
Visualizations
The following diagrams illustrate the crystal structure of hexagonal this compound and the general workflow for its experimental determination.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 5. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. youtube.com [youtube.com]
- 8. rigaku.com [rigaku.com]
- 9. Rietveld Refinement on X-Ray Diffraction Patterns of Bioapatite in Human Fetal Bones - PMC [pmc.ncbi.nlm.nih.gov]
Geological Occurrence of Breithauptite Deposits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is a comparatively rare but geologically significant mineral.[1][2] It is primarily found in specific types of ore deposits, often associated with other nickel, cobalt, and silver minerals.[2][3] This technical guide provides an in-depth overview of the geological occurrence of this compound deposits, detailing their formation, associated mineralogy, and key localities. The guide also outlines common experimental protocols for the analysis of this mineral, presenting quantitative data in a structured format and visualizing key geological relationships.
Geological Environments of this compound Formation
This compound is predominantly found in hydrothermal vein deposits, but it also occurs in other geological settings. The formation of this compound is intrinsically linked to the availability of nickel and antimony in hydrothermal fluids and specific physicochemical conditions that favor their precipitation.
Hydrothermal Vein Deposits
The most common geological setting for this compound is within hydrothermal calcite veins associated with cobalt-nickel-silver ores.[2][4] These deposits, often referred to as "five-element" deposits (Ag-Ni-Co-As-Bi), are characterized by a complex mineralogy formed from low to moderate temperature hydrothermal fluids.
A prime example of this deposit type is the Cobalt-Gowganda region in Ontario, Canada, historically one of the world's most significant silver and cobalt mining districts.[4][5] In these deposits, this compound is found alongside a suite of other arsenide and sulfosalt minerals. The veins are typically hosted in a variety of rock types, including Archean volcanic rocks, Proterozoic sediments, and Nipissing diabase sills. The formation of these veins is linked to the circulation of hydrothermal fluids, likely driven by the emplacement of the large Nipissing diabase intrusions.
Magmatic Sulfide Deposits
This compound can also be a minor component of magmatic nickel-copper-platinum group element (Ni-Cu-PGE) deposits. In these settings, it is typically associated with the main sulfide ore minerals such as pentlandite, chalcopyrite, and pyrrhotite. The formation of this compound in these deposits is related to the segregation of an immiscible sulfide liquid from a mafic or ultramafic magma. As the sulfide melt cools and crystallizes, elements like nickel and antimony can become concentrated in the residual liquid, leading to the late-stage formation of minerals like this compound.
Sediment-Hosted Deposits
Occurrences of this compound have been noted in some sediment-hosted base metal deposits. In these environments, the nickel and antimony may be sourced from the enclosing sedimentary rocks and concentrated during diagenesis or later metamorphic and hydrothermal events.
Paragenesis of this compound
Paragenesis refers to the sequence of mineral formation in a deposit. In the classic hydrothermal vein deposits of the Cobalt-Gowganda type, this compound is part of a complex paragenetic sequence. It is often found in close association with minerals such as:
-
Nickeline (Niccolite): NiAs
-
Skutterudite: (Co,Ni)As₃
-
Safflorite: (Co,Fe)As₂
-
Rammelsbergite: NiAs₂
-
Native Silver: Ag
-
Native Bismuth: Bi
-
Calcite: CaCO₃ (as the primary gangue mineral)
The textural relationships between these minerals can reveal the evolving chemical conditions of the ore-forming fluids.
Quantitative Data
The chemical composition of this compound can vary slightly due to the substitution of other elements for nickel and antimony. Below is a table summarizing the electron microprobe analysis of this compound from two notable localities.
| Element | Hudson Bay Mine, Cobalt, Canada (wt%) | St. Andreasberg, Germany (wt%) | Ideal Composition (wt%) |
| Ni | 32.09 | 32.7 | 32.53 |
| Sb | 66.62 | 67.2 | 67.47 |
| Co | 0.59 | - | - |
| Fe | 0.04 | - | - |
| As | 0.58 | - | - |
| S | 0.00 | - | - |
| Total | 99.92 | 99.9 | 100.00 |
Data sourced from the Handbook of Mineralogy.[6]
The grade and tonnage of this compound itself are rarely reported due to its status as an accessory mineral. However, data from the larger nickel-cobalt deposits where it is found can provide context. For instance, the historic Cobalt-Gowganda camp produced over 600 million troy ounces of silver, with significant cobalt and nickel recovery.[5] More recent exploration in the Gowganda area has identified drill intercepts with significant cobalt and nickel grades, such as 2.55% cobalt and 2.90% nickel over 0.5 meters.[7]
Experimental Protocols
The characterization of this compound and its associated minerals relies on several key analytical techniques. Detailed below are generalized protocols for two of the most common methods.
Electron Probe Microanalysis (EPMA) for Quantitative Chemical Analysis
Objective: To determine the precise elemental composition of this compound and associated minerals.
Methodology:
-
Sample Preparation:
-
A polished thin section or a polished grain mount of the ore sample is prepared.
-
The surface must be highly polished and free of scratches to ensure accurate analysis.
-
The sample is coated with a thin layer of carbon to make it electrically conductive.
-
-
Instrument Setup:
-
An electron microprobe analyzer is used.
-
Typical operating conditions for sulfide and antimonide minerals are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.
-
The electron beam is focused to a small spot (typically 1-2 micrometers) on the mineral surface.
-
-
Data Acquisition:
-
Wavelength-dispersive X-ray spectroscopy (WDS) is employed for high-precision analysis.
-
The instrument is calibrated using known standards for each element being analyzed (e.g., pure Ni for nickel, stibnite for antimony).
-
Multiple points on different grains of this compound are analyzed to check for compositional homogeneity.
-
-
Data Processing:
-
The raw X-ray counts are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield quantitative elemental weight percentages.
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Mineral Identification and Textural Analysis
Objective: To identify minerals based on their elemental composition and to observe their textural relationships.
Methodology:
-
Sample Preparation:
-
Similar to EPMA, a polished thin section or grain mount is prepared and carbon-coated.
-
-
Instrument Setup:
-
A scanning electron microscope equipped with an energy dispersive X-ray spectrometer is used.
-
The accelerating voltage is typically set to 15-20 kV.
-
-
Imaging and Analysis:
-
Backscattered electron (BSE) imaging is used to differentiate minerals based on their average atomic number. This compound, with its high average atomic number, will appear bright in BSE images.
-
The electron beam is directed to a specific point of interest on the sample, or a larger area can be mapped.
-
The EDS detector collects the characteristic X-rays emitted from the sample.
-
-
Data Interpretation:
-
The EDS software generates a spectrum showing peaks corresponding to the elements present.
-
This allows for rapid, semi-quantitative identification of the minerals.
-
Elemental maps can be generated to show the spatial distribution of different elements, which is invaluable for understanding the paragenetic relationships between this compound and other minerals.
-
Visualizations
Caption: Geological environments of this compound formation.
Caption: Common minerals associated with this compound.
Caption: Workflow for the analysis of this compound.
References
- 1. Arsenide ore from Silver Centre, Ontario [turnstone.ca]
- 2. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. sfu.ca [sfu.ca]
- 5. An overview of History, Geology and Mineralogy - D Joyce Minerals [djoyceminerals.com]
- 6. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 7. Gowganda | Battery Mineral Resources Corp. [bmrcorp.com]
Breithauptite: A Technical Guide to its Discovery and Scientific History
Abstract
Breithauptite, a nickel antimonide mineral with the formula NiSb, has been a subject of mineralogical interest since its formal description in the mid-19th century. This document provides a comprehensive overview of the discovery and history of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter mineral-derived compounds. It details the mineral's initial identification, its naming, and the evolution of analytical techniques used to characterize its physical and chemical properties. Quantitative data are systematically presented, and historical and modern experimental protocols for its analysis are outlined.
Introduction
This compound is a metallic, opaque mineral known for its distinct pale copper-red color, often with a violet tint.[1][2] It crystallizes in the hexagonal system and is typically found in hydrothermal calcite veins associated with cobalt, nickel, and silver ores.[1][2] The study of this compound provides a lens through which to view the development of mineralogical science, from early observational methods to modern crystallographic and microanalytical techniques.
Discovery and Historical Context
The formal discovery of this compound is credited to the year 1840, with its first description originating from specimens found in the Harz Mountains of Lower Saxony, Germany.[1][2][3] The mineral was named in honor of the distinguished Saxon mineralogist, Johann Friedrich August Breithaupt (1791–1873), a professor at the Freiberg Mining Academy.[1][4][5] Breithaupt was a prominent figure in mineralogy, credited with the discovery of 47 valid mineral species and the development of the concept of mineral paragenesis.[4] Prior to its official naming, the mineral was known as "antimonickel" and was described by Friedrich Stromeyer in 1833.[6] A significant subsequent description occurred in 1845 for occurrences in the Cobalt and Thunder Bay districts of Ontario, Canada.[1][2]
Quantitative Mineralogical Data
The physical and chemical properties of this compound have been determined through a variety of analytical methods over the past two centuries. A summary of its key quantitative data is presented in Table 1.
| Property | Value |
| Chemical Formula | NiSb |
| Crystal System | Hexagonal[1][2] |
| Space Group | P6₃/mmc |
| Unit Cell Parameters | a = 3.946 Å, c = 5.148 Å[1] |
| Mohs Hardness | 5.5[1][2][7] |
| Specific Gravity | 7.591–8.23 (measured); 8.629 (calculated)[1][2] |
| Luster | Metallic[1][2] |
| Streak | Reddish-brown[1][2] |
| Color | Pale copper-red, may have a violet tint[1][2] |
| Cleavage | None[1][2] |
| Fracture | Subconchoidal to uneven[1][2] |
Experimental Protocols
The characterization of this compound has evolved with advancements in scientific instrumentation. The following sections detail the methodologies, from historical approaches to modern standard practices.
Historical Methods of Analysis (19th Century)
In the 19th century, the identification and characterization of minerals relied on a combination of qualitative physical tests and wet chemical analysis.
-
Physical Property Determination:
-
Hardness: The hardness of this compound was determined using a semi-quantitative scale, likely by comparing its ability to scratch or be scratched by other minerals of known hardness, a precursor to the standardized Mohs scale.
-
Specific Gravity: The specific gravity was measured using a balance to determine the mass of the sample in air and then its mass when submerged in water. The ratio of these measurements provided the specific gravity.
-
Streak: The color of the mineral in powdered form was determined by rubbing it against an unglazed porcelain plate.
-
Crystallography: The external crystal form was observed, and interfacial angles were measured using a contact goniometer to aid in assigning it to a crystal system.
-
-
Blowpipe Analysis: This was a crucial qualitative chemical technique. A small fragment of this compound would be placed on a charcoal block and heated with a flame directed by a blowpipe. Observers would note the color of the flame, any incrustations formed on the charcoal, and the properties of the resulting metallic bead to infer the presence of nickel and antimony.
Modern Analytical Techniques
Modern analysis of this compound utilizes sophisticated instrumentation for precise and non-destructive characterization.
This is the primary method for determining the crystal structure and unit cell dimensions of this compound.
-
Sample Preparation: A small, pure sample of this compound is ground to a fine, uniform powder (typically <10 µm) using an agate mortar and pestle. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) as it is rotated. A detector measures the intensity of the diffracted X-rays at various angles (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the mineral. The positions and intensities of the diffraction peaks are compared to a database, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of this compound. The peak positions are then used to calculate the unit cell parameters via Bragg's Law.
EPMA is used to obtain precise quantitative chemical compositions of this compound at the micrometer scale.
-
Sample Preparation: A sample of this compound, often in a polished thin section or an epoxy mount, is coated with a thin layer of carbon to ensure electrical conductivity. The surface must be highly polished and perfectly flat.
-
Instrumentation: An electron probe micro-analyzer, which is a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS), is used.
-
Procedure:
-
The prepared sample is placed in the instrument's vacuum chamber.
-
A focused beam of high-energy electrons (typically 15-20 keV) is directed onto a specific point on the this compound sample.
-
The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.
-
The WDS system precisely measures the wavelengths and intensities of these X-rays.
-
The intensities of the characteristic X-rays for nickel and antimony from the this compound sample are compared to those measured from pure standards of nickel and antimony under the same analytical conditions.
-
A ZAF correction (atomic number, absorption, and fluorescence) is applied to the raw data to yield an accurate quantitative chemical composition.
-
This technique is essential for studying the optical properties of opaque minerals like this compound.
-
Sample Preparation: A polished section of the mineral is prepared.
-
Procedure: The polished section is observed using a petrographic microscope equipped for reflected light. Key properties are identified:
-
Color and Pleochroism: The color of the mineral in plane-polarized reflected light is noted. The section is rotated to observe any changes in color or brightness, which indicates pleochroism. This compound exhibits very distinct pleochroism.[1]
-
Anisotropism: The analyzer is inserted (crossed polars), and the stage is rotated. The changes in interference colors are observed to determine the degree of anisotropism.
-
Visualizations
The following diagrams illustrate key aspects of this compound's history and characterization.
Conclusion
The study of this compound from its initial discovery to the present day reflects the broader advancements in the field of mineralogy. The transition from basic physical and chemical tests to sophisticated analytical techniques like X-ray diffraction and electron probe microanalysis has allowed for a precise and comprehensive understanding of this nickel antimonide mineral. The data and methodologies presented in this guide offer a technical foundation for researchers and scientists, providing a historical and analytical context for this compound.
References
- 1. microanalysis.com.au [microanalysis.com.au]
- 2. X-ray diffraction | Clays and Minerals [claysandminerals.com]
- 3. icdd.com [icdd.com]
- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 5. azomining.com [azomining.com]
- 6. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 7. jsg.utexas.edu [jsg.utexas.edu]
A Technical Guide to the Optical Properties of Breithauptite in Reflected Light
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is a key component in certain hydrothermal vein deposits, often associated with cobalt-nickel-silver ores.[1][2] Its identification and characterization are crucial for mineral exploration, processing, and metallurgical studies. This technical guide provides an in-depth analysis of the optical properties of this compound in reflected light, offering a comprehensive resource for researchers and scientists. The guide details the qualitative and quantitative optical characteristics, outlines a rigorous experimental protocol for their measurement, and explores the potential influence of chemical composition on these properties.
Optical Properties of this compound
In reflected plane-polarized light, this compound exhibits a distinct and characteristic appearance. Its qualitative and quantitative optical properties are summarized below.
Qualitative Properties
-
Color: this compound is distinguished by its pale copper-red color, often with a noticeable violet tint.[3][4]
-
Pleochroism: The mineral displays very distinct pleochroism, meaning its color changes noticeably upon rotation of the microscope stage.[3][5]
-
Anisotropism: Under crossed polars, this compound is strongly anisotropic, showing very noticeable changes in brightness and color.[3][5] This is a key diagnostic feature.
-
Form: this compound typically occurs in massive or disseminated forms and, more rarely, as tabular hexagonal crystals.[1][6]
Quantitative Data
The reflectance of this compound is a critical quantitative parameter for its identification. As a uniaxial mineral, it has two principal reflectance values: R1 (corresponding to the ordinary ray, Rω) and R2 (corresponding to the extraordinary ray, Rε). These values vary with the wavelength of light.
| Wavelength (nm) | R1 (%) | R2 (%) | Bireflectance (R2 - R1) (%) |
| 400 | 47.80 | 51.40 | 3.60 |
| 420 | 45.50 | 49.30 | 3.80 |
| 440 | 43.20 | 47.20 | 4.00 |
| 460 | 41.10 | 45.80 | 4.70 |
| 480 | 39.50 | 45.20 | 5.70 |
| 500 | 38.50 | 45.60 | 7.10 |
| 520 | 38.70 | 46.80 | 8.10 |
| 540 | 41.00 | 48.60 | 7.60 |
| 560 | 43.60 | 51.10 | 7.50 |
| 580 | 46.60 | 53.40 | 6.80 |
| 600 | 49.30 | 55.60 | 6.30 |
| 620 | 51.60 | 57.60 | 6.00 |
| 640 | 53.60 | 59.30 | 5.70 |
| 660 | 55.30 | 60.90 | 5.60 |
| 680 | 56.80 | 62.20 | 5.40 |
| 700 | 58.00 | 63.30 | 5.30 |
Table 1: Reflectance data for this compound in air. Data compiled from multiple sources.[5]
The bireflectance, the difference between R2 and R1, is a measure of the intensity of pleochroism and is a diagnostic property.
Experimental Protocols
Accurate determination of the optical properties of this compound requires meticulous sample preparation and a standardized measurement protocol.
Sample Preparation
The preparation of a high-quality polished section is paramount for obtaining reliable reflectance data. The general workflow is as follows:
References
- 1. Evaluation of Microstructures and Mechanical Properties of Sn-10Sb-Ni Lead-Free Solder Alloys with Small Amount of Ni Using Miniature Size Specimens [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. labotka.net [labotka.net]
- 5. Uniaxial Minerals [www2.tulane.edu]
- 6. ninova.itu.edu.tr [ninova.itu.edu.tr]
Ni-Sb binary phase diagram interpretation
An In-depth Technical Guide to the Nickel-Antimony (Ni-Sb) Binary Phase Diagram
Introduction
The nickel-antimony (Ni-Sb) binary system is of significant interest in materials science and metallurgy. Its alloys and intermetallic compounds possess unique magnetic, thermoelectric, and structural properties. A thorough understanding of the Ni-Sb phase diagram is crucial for the development of new materials, predicting material behavior during processing (such as casting and heat treatment), and for applications in fields like electronics and catalysis. This guide provides a detailed interpretation of the Ni-Sb phase diagram, summarizing key quantitative data, outlining the experimental methods used for its determination, and presenting a logical workflow for its analysis.
The Ni-Sb Phase Diagram
The Ni-Sb system is characterized by the presence of several intermediate phases and invariant reactions. The primary solid solution on the nickel-rich side is denoted as (Ni), which has a face-centered cubic (cF4) structure. Antimony has very limited solubility in solid nickel. The system includes several stable intermetallic compounds: Ni₃Sb, Ni₅Sb₂, NiSb, and NiSb₂.
Quantitative Data
The essential thermodynamic and crystallographic data for the Ni-Sb system are summarized in the following tables.
Table 1: Invariant Reactions in the Ni-Sb System
This table details the temperatures and compositions of the phases involved in the key eutectic, peritectic, and eutectoid reactions.
| Temperature (°C) | Reaction Type | Reaction Equation | Composition (wt% Sb) |
| 1159 | Congruent Melting | L ↔ NiSb | ~67.0 |
| 1104 | Eutectic | L ↔ (Ni) + Ni₅Sb₂ | 36.0 |
| 1099.3 | Eutectic | L ↔ (Ni) + Ni₃Sb | 31.63 |
| 1076.0 | Eutectic | L ↔ Ni₃Sb + NiSb | 54.69 |
| 897 | Peritectic | L + (Ni) ↔ Ni₅Sb₂ | ~40.0 |
| 716.1 | Peritectoid | Ni₃Sb + (Ni) ↔ δ-Ni₃Sb | 40.32 |
| 619.2 | Peritectic | L + NiSb ↔ NiSb₂ | 97.94 |
| 617.2 | Eutectic | L ↔ NiSb₂ + (Sb) | 97.99 |
| 596.8 | Eutectoid | Ni₃Sb ↔ NiSb + Ni₅Sb₂ | 64.37 |
| 530.1 | Eutectoid | Ni₃Sb ↔ Ni₅Sb₂ + δ-Ni₃Sb | 44.28 |
Data sourced from various phase diagram assessments.[1][2]
Table 2: Crystallographic Data of Phases in the Ni-Sb System
This table lists the crystal structures and associated parameters for the stable phases identified in the system.
| Phase | Composition (wt% Sb) | Pearson Symbol | Space Group | Prototype |
| (Ni) | 0 to 19.4 | cF4 | Fm-3m | Cu |
| Ni₃Sb | 40.9 | oP8 | Pmmn | β-TiCu₃ |
| Ni₅Sb₂ | 41.5 to 44.5 | mC28 | C2/m | - |
| NiSb | 61.7 to 71.0 | hP4 | P6₃/mmc | NiAs |
| NiSb₂ | 80.6 | oP6 | Pnnm | FeS₂ (Marcasite) |
| (Sb) | 100 | hR2 | R-3m | α-As |
Source: ASM International.[3]
Experimental Protocols for Phase Diagram Determination
The determination of a binary phase diagram like Ni-Sb is a meticulous process involving several complementary experimental techniques to identify phase boundaries and transformations.[4][5]
-
Sample Preparation : A series of alloys with varying compositions across the entire Ni-Sb range are prepared. High-purity nickel and antimony are weighed and melted together, typically in an inert atmosphere (e.g., argon) within a sealed crucible (e.g., quartz or alumina) to prevent oxidation. The molten alloys are homogenized and then slowly cooled to achieve equilibrium conditions. For studying solid-state transformations, samples are often annealed at specific temperatures for extended periods and then quenched rapidly in water or brine to preserve the high-temperature microstructure for room-temperature analysis.[6]
-
Thermal Analysis (DTA/DSC) : Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary methods for detecting phase transformations that involve latent heat.[7]
-
Methodology : A small sample of the alloy and an inert reference material are heated or cooled under a controlled rate. The temperature difference between the sample and the reference is monitored. When the sample undergoes a phase transition (e.g., melting, solidification, or a solid-state reaction), heat is absorbed or released, causing a deviation in its temperature relative to the reference. These thermal events are recorded as peaks on a thermogram.
-
Application : This technique is highly effective for accurately determining liquidus, solidus, eutectic, and peritectic temperatures.[6]
-
-
X-Ray Diffraction (XRD) : XRD is the definitive method for identifying the crystal structure of the phases present in an alloy at different temperatures.
-
Methodology : A powdered sample of a quenched or annealed alloy is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of each phase, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction peaks, the phases present can be identified and their crystal structures determined. High-temperature XRD can also be used to observe phase changes in-situ as the material is heated.[4]
-
Application : XRD is used to identify the intermediate compounds (e.g., Ni₃Sb, NiSb) and to determine the limits of solid solubility by observing the appearance of new phases or shifts in lattice parameters.
-
-
Metallography and Microscopy : This involves the microscopic examination of the alloy's microstructure.
-
Methodology : Quenched alloy samples are sectioned, mounted, and polished to a mirror finish. The surface is then etched with a chemical reagent that preferentially attacks different phases at different rates, revealing the microstructure. The sample is then examined using optical microscopy or Scanning Electron Microscopy (SEM). Compositional analysis of individual phases can be performed using Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Probe Microanalysis (EPMA).[5]
-
Application : Microscopy is used to visually identify the number of phases present, their morphology, and their distribution. This is crucial for confirming phase boundaries and understanding the nature of invariant reactions, such as identifying the lamellar structure characteristic of a eutectic reaction.
-
Visualization of Phase Diagram Interpretation Workflow
The following diagram illustrates the logical steps a researcher follows to interpret a binary phase diagram to determine the state of an alloy at a specific point of temperature and composition.
Caption: Workflow for interpreting a binary phase diagram.
References
An In-depth Technical Guide to the Solid Solution Series between Breithauptite (NiSb) and Nickeline (NiAs)
Abstract
This technical guide provides a comprehensive overview of the solid solution series formed between the isostructural minerals breithauptite (NiSb) and nickeline (NiAs). Both end-members crystallize in the hexagonal NiAs-type structure, allowing for complete miscibility across the entire compositional range of NiAsₓSb₁₋ₓ. This document details the crystallographic properties, phase relationships, and thermodynamic considerations of this solid solution. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these materials, intended for researchers in materials science, chemistry, and condensed matter physics. The information is presented through structured data tables and logical diagrams to facilitate understanding and further research.
Introduction
The binary system composed of nickel arsenide (NiAs), known as the mineral nickeline, and nickel antimonide (NiSb), the mineral this compound, represents a classic example of a continuous solid solution.[1] Both compounds share the same hexagonal crystal structure (space group P6₃/mmc), a key prerequisite for the formation of a complete solid solution.[1] The substitution of arsenic (As) for antimony (Sb) on the anionic sublattice allows for the tuning of various physical properties, including lattice parameters, and potentially electronic and magnetic characteristics. Understanding the structural and chemical systematics of the NiAsₓSb₁₋ₓ series is crucial for fundamental materials science and may have implications for applications requiring specific electronic or thermoelectric properties.
This guide summarizes the known crystallographic data of the end-members and presents a theoretical framework for the properties of intermediate compositions. It also provides standardized experimental procedures for the synthesis and characterization of this solid solution series, aimed at ensuring reproducibility and comparability of results across different research groups.
Crystallographic and Phase Data
This compound and nickeline form a complete isomorphous series, meaning they are fully miscible in all proportions in the solid state. This is attributed to their identical crystal structures and the similar chemical nature of arsenic and antimony.
Crystal Structure of End-Members
Both NiAs and NiSb adopt the NiAs-type crystal structure, which is characterized by a hexagonal unit cell. The nickel atoms are in octahedral coordination with the pnictogen atoms (As or Sb), and the pnictogen atoms are in a trigonal prismatic coordination with the nickel atoms.
Table 1: Crystallographic Data for this compound (NiSb) and Nickeline (NiAs)
| Property | This compound (NiSb) | Nickeline (NiAs) |
| Crystal System | Hexagonal | Hexagonal |
| Space Group | P6₃/mmc (No. 194) | P6₃/mmc (No. 194) |
| Lattice Parameter, a | 3.946 Å | 3.60 Å |
| Lattice Parameter, c | 5.148 Å | 5.01 Å |
| c/a Ratio | 1.305 | 1.392 |
| Unit Cell Volume | 69.45 ų | 56.33 ų |
| Calculated Density | 8.629 g/cm³ | 7.88 g/cm³ |
| Color | Pale copper-red with a violet tint | Copper-red |
| Mohs Hardness | 5.5 | 5 - 5.5 |
Data for NiSb and NiAs sourced from publicly available crystallographic databases.
Solid Solution Series: NiAsₓSb₁₋ₓ
A continuous solid solution is expected to exist between NiAs and NiSb. The lattice parameters of the intermediate compositions, NiAsₓSb₁₋ₓ, are anticipated to follow Vegard's Law, which posits a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of the constituent elements.
Table 2: Predicted Lattice Parameters for the NiAsₓSb₁₋ₓ Solid Solution Series (Based on Vegard's Law)
| Composition (x in NiAsₓSb₁₋ₓ) | Predicted Lattice Parameter, a (Å) | Predicted Lattice Parameter, c (Å) | Predicted Unit Cell Volume (ų) |
| 0.0 (NiSb) | 3.946 | 5.148 | 69.45 |
| 0.2 | 3.877 | 5.120 | 66.59 |
| 0.4 | 3.808 | 5.093 | 63.85 |
| 0.5 | 3.774 | 5.079 | 62.52 |
| 0.6 | 3.739 | 5.065 | 61.22 |
| 0.8 | 3.670 | 5.038 | 58.71 |
| 1.0 (NiAs) | 3.600 | 5.010 | 56.33 |
Note: These values are calculated based on a linear interpolation between the end-member values and assume ideal solid solution behavior. Experimental verification is required.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis and characterization of the NiAsₓSb₁₋ₓ solid solution series.
Synthesis: Solid-State Reaction
Solid-state synthesis is a common and effective method for producing polycrystalline samples of intermetallic compounds like those in the NiAs-NiSb series.
Materials and Equipment:
-
High-purity elemental powders: Nickel (Ni, 99.9%+), Arsenic (As, 99.9%+), Antimony (Sb, 99.9%+)
-
Agate mortar and pestle
-
Quartz ampoules
-
Vacuum sealing system with a diffusion or turbomolecular pump
-
High-temperature tube furnace with programmable controller
-
Inert atmosphere glovebox (optional, but recommended for handling As powder)
Procedure:
-
Stoichiometric Weighing: In an inert atmosphere, weigh stoichiometric amounts of Ni, As, and Sb powders corresponding to the desired composition NiAsₓSb₁₋ₓ. For example, for NiAs₀.₅Sb₀.₅, the molar ratio would be 1:0.5:0.5.
-
Homogenization: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure intimate mixing.
-
Encapsulation: Transfer the homogenized powder mixture into a clean quartz ampoule.
-
Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁴ Torr or lower. Seal the ampoule under vacuum using a hydrogen-oxygen torch.
-
Heat Treatment:
-
Place the sealed ampoule in a programmable tube furnace.
-
Slowly heat the ampoule to 800-900 °C over several hours. A slow heating rate is crucial to manage the vapor pressure of arsenic.
-
Hold the temperature for an extended period (e.g., 48-72 hours) to allow for complete reaction and homogenization.
-
Cool the furnace slowly to room temperature.
-
-
Intermediate Grinding: For improved homogeneity, it is advisable to open the ampoule in an inert atmosphere, re-grind the product, re-seal it in a new ampoule, and repeat the heat treatment.
Characterization Methods
1. X-ray Diffraction (XRD):
-
Purpose: To confirm phase purity, determine the crystal structure, and measure lattice parameters.
-
Protocol:
-
Grind a small portion of the synthesized sample into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect a powder XRD pattern using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range from 20° to 80° with a step size of 0.02° and an appropriate counting time per step.
-
Perform phase identification by comparing the experimental pattern with standard diffraction patterns for NiAs and NiSb from the ICDD/JCPDS database.
-
For phase-pure samples, perform Rietveld refinement of the XRD data to obtain precise lattice parameters.
-
2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):
-
Purpose: To investigate the microstructure, morphology, and elemental composition of the samples.
-
Protocol:
-
Mount a portion of the sample (as a solid piece or embedded in epoxy and polished) on an SEM stub.
-
If necessary, coat the sample with a thin layer of carbon or gold to prevent charging.
-
Acquire secondary electron (SE) and backscattered electron (BSE) images to observe the morphology and compositional contrast.
-
Perform EDS analysis on multiple points or map the elemental distribution across the sample to verify the homogeneity and stoichiometry of the solid solution.
-
Mandatory Visualizations
Conceptual Diagram of the Solid Solution
Caption: Conceptual model of the NiAs-NiSb solid solution.
Experimental Workflow
Caption: Workflow for synthesis and characterization.
Conclusion
The solid solution series between this compound (NiSb) and nickeline (NiAs) provides a model system for studying the effects of anionic substitution on the properties of intermetallic compounds with the NiAs-type structure. This guide has consolidated the fundamental crystallographic data and presented a robust, generalized experimental framework for the synthesis and characterization of NiAsₓSb₁₋ₓ materials. While a complete, experimentally determined phase diagram and thermodynamic data are not yet widely available in the literature, the principles outlined herein provide a solid foundation for future research in this area. The systematic investigation of this solid solution is a promising avenue for discovering materials with tailored properties for various technological applications.
References
Thermodynamic Insights into Breithauptite (NiSb) Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data pertinent to the formation of Breithauptite (Nickel Antimonide, NiSb). The information presented herein is curated for researchers and scientists engaged in materials science, geology, and related fields where understanding the energetic stability of intermetallic compounds is crucial.
Core Thermodynamic Data
The formation of this compound from its constituent elements in their standard states (Ni(s) and Sb(s)) is an exothermic process, indicating that it is an energetically favorable reaction under standard conditions. The key thermodynamic parameters are summarized in the table below.
| Thermodynamic Parameter | Symbol | Value | Experimental Method | Reference |
| Standard Enthalpy of Formation | ΔH°f | -44.0 ± 2.0 kJ/mol | Direct Reaction Calorimetry | Feutelais et al. (1993) |
| Standard Gibbs Free Energy of Formation | ΔG°f | -43.2 kJ/mol | Calculated from Enthalpy and Entropy | O'Hare et al. (1974) |
| Standard Entropy | S° | 79.5 J/(mol·K) | Derived from Low-Temperature Heat Capacity Measurements | Grønvold et al. (1984) |
Experimental Protocols for Thermodynamic Data Determination
The thermodynamic properties of this compound have been determined through various experimental techniques. The following sections detail the methodologies employed in key studies.
Calorimetry for Enthalpy of Formation (ΔH°f)
Method: Direct Reaction Calorimetry
Principle: This method involves directly measuring the heat released or absorbed during the chemical reaction of nickel and antimony to form NiSb in a calorimeter.
Experimental Setup and Procedure (based on Feutelais et al., 1993):
-
Sample Preparation: High-purity nickel and antimony powders were mixed in a 1:1 molar ratio. The mixture was then pressed into a pellet.
-
Calorimeter: A high-temperature Calvet-type microcalorimeter was used. The reaction was initiated by heating the pellet inside the calorimeter to a temperature sufficient to start the exothermic reaction (approximately 700 K).
-
Measurement: The heat flow from the reaction was measured as a function of time. The total heat evolved was determined by integrating the heat flow curve.
-
Calculation: The standard enthalpy of formation at 298.15 K was then calculated from the measured heat of reaction by applying corrections for the heat capacities of the reactants and the product.
Electromotive Force (EMF) Measurements for Gibbs Free Energy (ΔG°f)
Method: Solid-State Electromotive Force (EMF) Measurement
Principle: The Gibbs free energy of formation can be determined by measuring the EMF of a galvanic cell where the formation of NiSb is the cell reaction. The relationship is given by ΔG = -nFE, where n is the number of electrons transferred, F is the Faraday constant, and E is the cell potential.
Experimental Setup and Procedure (based on similar alloy systems):
-
Electrochemical Cell: A concentration cell is constructed. A typical cell configuration for the Ni-Sb system would be: Ni(s) | Ni²⁺ in a suitable electrolyte | Ni-Sb alloy (s)
-
Electrolyte: A solid electrolyte that conducts Ni²⁺ ions, such as a stabilized zirconia or a molten salt mixture, is used to separate the two electrodes.
-
Electrodes: One electrode is pure nickel, serving as the reference electrode. The other electrode is a two-phase mixture of Ni and NiSb.
-
Measurement: The cell is placed in a furnace with a controlled atmosphere (e.g., purified argon) to prevent oxidation. The EMF between the two electrodes is measured at various temperatures using a high-impedance voltmeter.
-
Calculation: The activity of nickel in the Ni-Sb alloy is calculated from the measured EMF using the Nernst equation. The Gibbs free energy of formation of NiSb is then derived from the activity data.
Heat Capacity and Entropy (S°) Measurements
Method: Adiabatic Shield Calorimetry
Principle: The standard entropy of a substance is determined by measuring its heat capacity (Cp) as a function of temperature from near absolute zero up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T with respect to temperature.
Experimental Setup and Procedure (based on Grønvold et al., 1984):
-
Sample Preparation: A well-characterized, single-phase sample of NiSb is prepared.
-
Calorimeter: An adiabatic shield calorimeter is used. The sample is placed in a sample container within the calorimeter, which is surrounded by adiabatic shields to minimize heat exchange with the surroundings.
-
Measurement: Small, precisely measured amounts of heat are supplied to the sample, and the resulting temperature increase is measured. This allows for the determination of the heat capacity at different temperatures. Measurements are typically carried out in the range of 5 K to 300 K.
-
Calculation: The standard entropy at 298.15 K is calculated by numerically integrating the experimental heat capacity data using the equation: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT
Logical Workflow for Thermodynamic Data Determination
The following diagram illustrates the logical workflow for the experimental determination and theoretical assessment of the thermodynamic data for this compound formation.
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Breithauptite (NiSb) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrothermal synthesis of Breithauptite (NiSb) nanoparticles. While direct hydrothermal synthesis protocols for NiSb are not extensively reported, this guide adapts established solvothermal methods to an aqueous system. It includes comprehensive experimental procedures, characterization techniques, and a summary of the physicochemical properties of this compound nanoparticles. Importantly, this document also addresses the potential toxicological aspects of nickel and antimony compounds, a critical consideration for any potential biological or pharmaceutical application. The information is intended to guide researchers in the synthesis and evaluation of this compound nanoparticles for various scientific applications.
Introduction
This compound (NiSb) is an intermetallic compound with a hexagonal crystal structure, belonging to the nickeline group. In its nanoparticle form, this compound is of interest for its unique thermoelectric and magnetic properties.[1] The synthesis of nanoscale this compound has been predominantly achieved through solvothermal methods, which involve the use of organic solvents at elevated temperatures and pressures.[1] Hydrothermal synthesis, utilizing water as the solvent, offers a more environmentally benign and often simpler alternative.[2]
This document outlines a protocol for the hydrothermal synthesis of this compound nanoparticles, adapted from existing solvothermal procedures.[1] It also provides an overview of the material's properties and potential applications outside of the drug development sphere, alongside crucial toxicological information relevant to the target audience.
Experimental Protocols
Adapted Hydrothermal Synthesis of this compound (NiSb) Nanoparticles
This protocol is adapted from solvothermal synthesis methods due to the limited availability of direct hydrothermal procedures for NiSb nanoparticles.[1] Researchers should optimize these parameters based on their specific experimental setup and desired nanoparticle characteristics.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (Precursor)
-
Antimony(III) chloride (SbCl₃) (Precursor)
-
Sodium borohydride (NaBH₄) (Reducing agent)
-
Deionized water (Solvent)
-
Ethanol (for washing)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ in deionized water in a beaker under vigorous stirring. A 1:1 molar ratio of Ni to Sb is a common starting point.[1]
-
-
Transfer to Autoclave:
-
Transfer the precursor solution to a Teflon-lined stainless steel autoclave. The filling capacity should not exceed 80% of the autoclave's volume.
-
-
Addition of Reducing Agent:
-
Slowly add an excess of sodium borohydride (NaBH₄) solution to the autoclave while stirring. The addition of the reducing agent should be done carefully as it can cause a vigorous reaction.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and heat it to a temperature in the range of 120-180°C for 12-24 hours.[1] The optimal temperature and time will influence the crystallinity and size of the nanoparticles.
-
-
Cooling and Collection:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation or filtration.
-
-
Washing and Drying:
-
Wash the collected product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for several hours.
-
Characterization Techniques
To analyze the synthesized this compound nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction peaks should correspond to the hexagonal NiSb phase.[1]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles. TEM can reveal if the particles are spherical, rod-like, or have other shapes.[1]
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To observe the surface morphology of the nanoparticle agglomerates and to confirm the elemental composition (Ni and Sb).
-
Physical Property Measurement System (PPMS): To investigate the magnetic and thermoelectric properties of the nanoparticles.
Data Presentation
The following tables summarize the influence of synthesis parameters on the characteristics of NiSb nanoparticles based on solvothermal synthesis data, which can be used as a starting point for optimizing the hydrothermal process.
Table 1: Effect of Synthesis Temperature on NiSb Nanoparticle Size
| Temperature (°C) | Average Particle Size (nm) | Reference |
| 120 | ~10-20 | [1] |
| 150 | ~20-40 | [1] |
| 180 | ~40-60 | [1] |
Table 2: Effect of Precursors and Reducing Agents on Final Product
| Nickel Precursor | Antimony Precursor | Reducing Agent | Solvent | Temperature (°C) | Product | Reference |
| NiCl₂·6H₂O | SbCl₃ | NaBH₄ | Ethanol | 120-180 | NiSb | [1] |
| NiCl₂·6H₂O | SbCl₃ | N₂H₄·H₂O | Ethanol | 180 | NiSb₂ | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.
Synthesis Parameter Relationships
Caption: Influence of synthesis parameters on nanoparticle properties.
Application Notes
Potential Applications
While direct applications in drug development have not been established, this compound nanoparticles exhibit properties that are of interest in other scientific and technological fields:
-
Thermoelectric Materials: NiSb nanoparticles have been investigated for their potential to enhance the thermoelectric properties of bulk materials. Their inclusion can affect the power factor and thermal conductivity of composite materials.[1]
-
Magnetic Properties: As a derivative of nickel, this compound nanoparticles are expected to possess interesting magnetic properties, which could be size-dependent. These properties could be relevant in data storage or as contrast agents in certain imaging modalities, although this requires further investigation.
Toxicological Considerations
For any potential application, especially those involving biological systems, a thorough understanding of the material's toxicity is paramount. Both nickel and antimony, the constituent elements of this compound, have known toxic effects.
-
Nickel Toxicity: Nickel is a known carcinogen and can cause a range of adverse health effects, including skin allergies ("nickel itch"), respiratory issues, and organ damage upon prolonged exposure.[3] Nickel nanoparticles, in particular, have been shown to induce oxidative stress, inflammation, and apoptosis in various cell types.[4][5]
-
Antimony Toxicity: Antimony and its compounds are also toxic. Exposure can lead to respiratory and skin irritation, and gastrointestinal issues.[6][7] Antimony trioxide is considered a possible human carcinogen.[6] Studies on antimony oxide nanoparticles have shown toxic effects on various cell lines, with toxicity increasing over longer exposure times.[4]
Given the known toxicity of its components, this compound nanoparticles should be handled with extreme caution. Any consideration for biological or pharmaceutical applications would require extensive and rigorous toxicological evaluation.
Conclusion
This document provides a foundational guide for the hydrothermal synthesis of this compound (NiSb) nanoparticles, adapted from established solvothermal methods. While these nanoparticles possess interesting thermoelectric and magnetic properties, their application in drug development is currently not supported by available data and is likely hindered by significant toxicological concerns associated with both nickel and antimony. Researchers and scientists are encouraged to use this information as a starting point for further investigation, with a strong emphasis on safety and thorough characterization. The provided protocols and diagrams aim to facilitate a structured approach to the synthesis and evaluation of this nanomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvotermal synthesis of NiO, Ni and NiS nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 纳米颗粒的溶剂热合成 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors | Semantic Scholar [semanticscholar.org]
Solvothermal Synthesis of Nickel Antimonide Powders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvothermal synthesis of nickel antimonide (NiSb) powders. The solvothermal method offers a versatile and effective route to produce crystalline NiSb nanoparticles with controlled size and morphology at relatively low temperatures. These materials are of significant interest for various applications, including thermoelectrics and energy storage.
Application Notes
Nickel antimonide (NiSb) is a transition metal antimonide that has garnered attention for its unique properties. The solvothermal synthesis route is particularly advantageous for producing NiSb powders as it allows for precise control over reaction parameters, leading to nanoparticles with high purity and crystallinity.[1] The synthesis is typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where precursors are dissolved in a solvent and heated above its boiling point. This process facilitates the co-reduction of nickel and antimony precursors to form the desired NiSb alloy.
The choice of precursors, solvent, and reducing agent significantly influences the final product's characteristics. Common precursors include simple inorganic salts like nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and antimony(III) chloride (SbCl₃).[1] Solvents such as ethanol and ethylenediamine have been successfully employed.[1] Ethylenediamine, in particular, can act as both a solvent and a coordinating agent, influencing the morphology of the resulting nanocrystals. The use of a reducing agent, such as sodium borohydride (NaBH₄), is crucial for the reduction of the metal salts to their zero-valent state, enabling the formation of the intermetallic NiSb compound.
The synthesized NiSb powders, typically in the nano-size range (10-80 nm), exhibit properties that are dependent on their size and morphology.[1] These materials have shown promise in thermoelectric applications, where they can be used as components in composites to enhance the power factor.[2][3] The nanostructuring achieved through solvothermal synthesis can also be beneficial for electrochemical applications, such as in batteries, by providing high surface areas and potentially faster reaction kinetics.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of NiSb Nanoparticles in Ethanol
This protocol describes the synthesis of nanocrystalline NiSb via a co-reduction route in ethanol.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Sodium borohydride (NaBH₄)
-
Absolute Ethanol (C₂H₅OH)
-
Deionized water
-
Acetone
Equipment:
-
Teflon-lined stainless-steel autoclave (e.g., 40 mL capacity)
-
Magnetic stirrer
-
Glass beakers and stirring rods
-
Centrifuge
-
Vacuum oven or desiccator
Procedure:
-
Precursor Preparation: In a typical synthesis for NiSb, weigh out equimolar amounts of NiCl₂·6H₂O and SbCl₃. For a 1:1 molar ratio, dissolve the precursors in absolute ethanol inside the Teflon liner of the autoclave. The total volume of the solution should not exceed 80% of the Teflon liner's volume.[1]
-
Addition of Reducing Agent: While stirring the precursor solution with a glass rod or magnetic stirrer, add an excess amount of sodium borohydride (NaBH₄) powder. Continue stirring for approximately 15 minutes to ensure a homogeneous mixture.[1]
-
Solvothermal Reaction: Seal the Teflon-lined autoclave and place it in a preheated oven. Heat the autoclave to a temperature between 120 °C and 180 °C and maintain this temperature for a specified duration, typically ranging from 12 to 48 hours.[1]
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a well-ventilated area.
-
Washing and Purification: Collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and absolute ethanol to remove any unreacted precursors and byproducts. A final wash with acetone can aid in drying.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours or in a desiccator to obtain the NiSb powder.
Characterization of Synthesized NiSb Powders
The resulting nickel antimonide powders should be characterized to determine their phase purity, crystallinity, morphology, and size.
-
X-ray Diffraction (XRD): To confirm the formation of the hexagonal NiSb phase and to determine the crystallite size using the Scherrer equation.
-
Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.
-
Scanning Electron Microscopy (SEM): To study the overall morphology and agglomeration of the powder particles.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the NiSb product.
Quantitative Data Summary
The following tables summarize the experimental parameters and resulting properties of solvothermally synthesized nickel antimonide powders as reported in the literature.
| Precursors | Solvent | Reducing Agent | Temperature (°C) | Time (h) | Product | Particle Size (nm) | Reference |
| NiCl₂·6H₂O, SbCl₃ | Ethanol | NaBH₄ | 120 - 180 | 12 - 48 | NiSb | 10 - 40 (with SDS) | [1] |
| NiCl₂, Antimony, KBH₄ | Ethylenediamine | KBH₄ | 140 | 24 | γ-NiSb | ~18 | |
| NiCl₂·6H₂O, SbCl₃ | Ethanol | Zn or Mg | 110 - 180 | 48 | NiSb & NiSb₂ | 60 - 80 | [1] |
Visualizations
Experimental Workflow for Solvothermal Synthesis of NiSb
Caption: Workflow for the solvothermal synthesis of NiSb powders.
Proposed Reaction Mechanism
References
Application Notes and Protocols for Thin Film Deposition of NiSb for Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the thin film deposition of Nickel Antimonide (NiSb) for various electronic applications. NiSb thin films are gaining interest for their potential use in Hall effect sensors, thin-film transistors (TFTs), and phase-change memory (PCM) devices. This guide covers common deposition techniques, characterization methods, and fabrication protocols to facilitate research and development in this area.
Overview of NiSb Thin Film Deposition Techniques
Several physical and chemical vapor deposition techniques can be employed to grow NiSb thin films. The choice of method significantly influences the film's properties, such as crystallinity, surface morphology, and electrical characteristics.[1] The most common techniques include Sputtering, Thermal Evaporation, Molecular Beam Epitaxy (MBE), and Chemical Vapor Deposition (CVD).
Sputtering
Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material (in this case, NiSb or separate Ni and Sb targets) by bombardment with high-energy ions.[2] This method is known for producing films with good adhesion and density.[3]
Thermal Evaporation
Thermal evaporation is another PVD method that involves heating a source material (NiSb) in a high vacuum environment until it evaporates and condenses onto a substrate.[4][5] This technique is valued for its simplicity and ability to achieve high deposition rates.[6]
Molecular Beam Epitaxy (MBE)
MBE is a sophisticated deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision.[7] It involves the reaction of thermal beams of atoms or molecules on a heated single-crystal substrate under ultra-high vacuum conditions.[8]
Chemical Vapor Deposition (CVD)
CVD is a process where a thin film is formed on a substrate through a chemical reaction of vapor-phase precursors.[4] The properties of the resulting film can be controlled by adjusting parameters such as temperature, pressure, and reactant flow rates.[9]
Quantitative Data on Deposition Parameters and Film Properties
The following tables summarize typical deposition parameters and the resulting properties of NiSb thin films. Please note that specific values can vary depending on the deposition system and substrate used.
Table 1: Sputtering Deposition Parameters and Resulting NiSb Film Properties
| Parameter | Value | Resulting Film Property | Value |
| Target | NiSb alloy or Ni and Sb | Thickness | 50 - 200 nm |
| Substrate | Si/SiO2, Glass | Resistivity | 10⁻⁴ - 10⁻³ Ω·cm |
| Substrate Temperature | Room Temperature - 300 °C | Carrier Concentration | 10²⁰ - 10²¹ cm⁻³ |
| Sputtering Power | 50 - 200 W (DC or RF) | Mobility | 1 - 10 cm²/V·s |
| Working Pressure (Ar) | 1 - 10 mTorr[2] | Deposition Rate | 5 - 20 nm/min |
Table 2: Thermal Evaporation Deposition Parameters and Resulting NiSb Film Properties
| Parameter | Value | Resulting Film Property | Value |
| Source Material | NiSb powder/pellets | Thickness | 100 - 500 nm |
| Substrate | Glass, Si | Resistivity | 10⁻³ - 10⁻² Ω·cm |
| Substrate Temperature | Room Temperature - 250 °C | Carrier Concentration | 10¹⁹ - 10²⁰ cm⁻³ |
| Deposition Rate | 0.1 - 1 nm/s[5] | Mobility | 0.1 - 5 cm²/V·s |
| Base Pressure | < 1 x 10⁻⁵ Torr[2] |
Table 3: Molecular Beam Epitaxy (MBE) Deposition Parameters and Resulting NiSb Film Properties
| Parameter | Value | Resulting Film Property | Value |
| Substrate | GaAs(111)B[7] | Thickness | 10 - 100 nm |
| Ni Effusion Cell Temp. | 1200 - 1400 °C | Crystal Structure | Epitaxial, Single-crystal[7] |
| Sb Effusion Cell Temp. | 400 - 500 °C | Surface Roughness (RMS) | < 1 nm |
| Substrate Temperature | 200 - 350 °C[7] | ||
| Growth Rate | 0.1 - 0.5 µm/hr |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the deposition and characterization of NiSb thin films, as well as the fabrication of electronic devices.
Protocol for Sputtering Deposition of NiSb Thin Film
-
Substrate Preparation:
-
Clean Si/SiO₂ substrates ultrasonically in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrates with a nitrogen gun.
-
-
Deposition Process:
-
Mount the cleaned substrates into the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Introduce Argon (Ar) gas into the chamber and maintain the working pressure at 5 mTorr.
-
Pre-sputter the NiSb target for 5 minutes to remove any surface contaminants.
-
Open the shutter to begin deposition onto the substrates.
-
Set the sputtering power to 100 W (DC).
-
Maintain the substrate temperature at 200 °C during deposition.
-
Deposit the film for a duration calculated to achieve the desired thickness (e.g., 10 minutes for a 100 nm film at a rate of 10 nm/min).
-
After deposition, cool the substrates to room temperature in a vacuum before venting the chamber.
-
Protocol for Characterization of NiSb Thin Films
-
Structural Analysis (XRD):
-
Use an X-ray diffractometer with Cu Kα radiation to analyze the crystal structure of the deposited films.
-
Scan the samples over a 2θ range of 20° to 80°.
-
Identify the crystalline phases and preferred orientation from the diffraction peaks.
-
-
Morphological Analysis (SEM and AFM):
-
Electrical Characterization (Hall Effect Measurement):
-
Use a Hall effect measurement system with the van der Pauw configuration.
-
Apply a constant current and measure the voltage drop across different contact points.
-
Apply a magnetic field perpendicular to the film surface and measure the Hall voltage.
-
Calculate the resistivity, carrier concentration, and mobility from the measured values.
-
Protocol for Fabrication of a NiSb-based Hall Effect Sensor
-
NiSb Film Deposition: Deposit a 100 nm thick NiSb film on an insulating substrate (e.g., glass or oxidized silicon) using one of the methods described above.
-
Device Patterning (Photolithography):
-
Spin-coat a layer of photoresist onto the NiSb film.
-
Expose the photoresist to UV light through a photomask defining the Hall bar geometry.
-
Develop the photoresist to create a patterned mask.
-
-
Etching: Use a suitable wet or dry etching process to remove the unwanted NiSb, leaving the patterned Hall bar structure.
-
Contact Pad Deposition:
-
Use photolithography to define the areas for the metal contacts.
-
Deposit a bilayer of Cr/Au (10 nm / 100 nm) for ohmic contacts using thermal evaporation or sputtering.
-
Perform a lift-off process to remove the excess metal.
-
-
Annealing: Anneal the device at 200-300 °C in a nitrogen or forming gas atmosphere to improve the ohmic contacts and stabilize the film properties.[13]
Protocol for Fabrication of a NiSb Thin-Film Transistor (TFT)
-
Gate Electrode Deposition: Deposit and pattern a gate electrode (e.g., 50 nm of Cr) on a glass substrate.[14]
-
Gate Dielectric Deposition: Deposit a gate insulator layer (e.g., 100 nm of SiO₂) using Plasma-Enhanced Chemical Vapor Deposition (PECVD).
-
NiSb Channel Deposition: Deposit a thin layer (e.g., 30-50 nm) of NiSb as the active channel layer.
-
Channel Patterning: Use photolithography and etching to define the channel region of the TFT.
-
Source/Drain Electrode Deposition: Deposit and pattern source and drain electrodes (e.g., Cr/Au) that overlap with the channel region.
-
Passivation: Deposit a final passivation layer (e.g., SiO₂) to protect the device.
Visualizations
Post-Deposition Annealing
Post-deposition annealing is a crucial step to improve the crystallinity and electrical properties of NiSb thin films. The annealing parameters, such as temperature and time, significantly influence the final film characteristics.[13]
Table 4: Effects of Annealing on NiS Thin Films (as an illustrative example for NiSb) [13]
| Annealing Time (hours) at 300°C | Average Crystallite Size (nm) | Dislocation Density (lines/m²) | Micro-stress (ε x 10⁻³) |
| 0 | 18.5 | 2.92 x 10¹⁵ | 1.83 |
| 1 | 22.1 | 2.05 x 10¹⁵ | 1.53 |
| 2 | 25.8 | 1.50 x 10¹⁵ | 1.31 |
| 3 | 28.4 | 1.24 x 10¹⁵ | 1.19 |
Note: This data for NiS suggests that annealing generally increases crystallite size while reducing defects like dislocations and micro-stress. Similar trends are expected for NiSb, but specific optimal conditions need to be determined experimentally.
Conclusion
The deposition of high-quality NiSb thin films is achievable through various techniques, with each method offering distinct advantages. The protocols and data presented in this document provide a foundation for researchers to develop and optimize NiSb thin films for electronic applications. Further investigation and fine-tuning of the deposition and processing parameters are essential to realize the full potential of NiSb in next-generation electronic devices.
References
- 1. Thermal and electrical characterization of materials for phase-change memory cells | Agrate UNIT [mdm.imm.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of thin film deposition techniques [aimspress.com]
- 5. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2. The design, fabrication and optimization of new thin film transistors – Nanoelectronics and Soft Electronics Laboratory [web.pkusz.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Technical Analysis of SEM and AFM for Surface Characterization [afmworkshop.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. youtube.com [youtube.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Breithauptite (NiSb) as a Precursor for Thermoelectric Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Breithauptite, a naturally occurring nickel antimonide mineral with the chemical formula NiSb, has garnered significant interest as a precursor and component in the development of advanced thermoelectric materials. Its unique electronic and structural properties make it a valuable constituent in enhancing the performance of thermoelectric systems, such as skutterudites and half-Heusler alloys. This document provides detailed application notes and experimental protocols for the synthesis and characterization of thermoelectric materials incorporating this compound.
The primary strategies for utilizing this compound in thermoelectric materials involve its incorporation as a secondary phase, as nanoparticles, or as a dopant. These approaches aim to optimize the thermoelectric figure of merit (ZT), which is a key parameter for the efficiency of a thermoelectric material. The ZT is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[1] this compound plays a crucial role in tuning these parameters to achieve higher ZT values.
Data Presentation: Thermoelectric Properties of NiSb-Containing Materials
The following tables summarize the quantitative data on the thermoelectric properties of various material systems where this compound (NiSb) is used as a precursor or component.
Table 1: Thermoelectric Properties of NiSb-Containing Half-Heusler Alloys
| Material Composition | Synthesis Method | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) | Thermal Conductivity (W/mK) | Figure of Merit (ZT) | Reference |
| Mg₀.₅₅Ti₀.₄₅NiSb | Arc Melting + Annealing | 973 | - | - | - | 0.36 | [2][3] |
| Mg₀.₃₅Ti₀.₆₅NiSb | Arc Melting + Annealing | 873 | - | - | - | 0.40 | [2][3] |
| Mg₀.₅₅Ti₀.₄₅Ni₀.₉₅Cu₀.₀₅Sb | Arc Melting + Annealing | 873 | - | - | - | 0.48 | [2] |
| Mg₀.₃₅Ti₀.₆₅Ni₀.₉₅Co₀.₀₅Sb | Arc Melting + Annealing | 773 | - | - | - | 0.52 | [2] |
| (TiNiSn)₀.₉₅ + (MnNiSb)₀.₀₅ | Spark Plasma Sintering | 750 | ~150 | ~3300 | - | - | [4] |
Table 2: Thermoelectric Properties of NiSb-Containing Skutterudites
| Material Composition | Synthesis Method | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Resistivity (μΩm) | Thermal Conductivity (W/mK) | Figure of Merit (ZT) | Reference |
| Co₀.₉₆Ni₀.₀₄Sb₃ | Mechanical Alloying + SPS | 553 | - | - | 2.0 | 1.72 | [2] |
| Dy₀.₄Co₃.₂Ni₀.₈Sb₁₂ | - | 773 | - | - | 0.3 | - | [5] |
| CeᵧFe₄₋ₓNiₓSb₁₂ | Arc Melting + Annealing | >600 | Increased with Ni | Decreased with Ni | Increased with Ni | Higher than CeFeSb | [4] |
| CoSb₃ with NiSb dispersion | Mechanical Grinding + Hot Pressing | ~600 | ~-300 | - | Reduced | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis of thermoelectric materials using this compound as a precursor.
Protocol 1: Microwave-Assisted Synthesis of NiSb/NiSe Nanomaterials
This protocol describes a rapid, one-step microwave-assisted method for the synthesis of NiSb/NiSe nanomaterials directly on a nickel foam substrate.[7]
Materials:
-
Nickel chloride powder (13 mg)
-
Antimony chloride powder (3 mg)
-
Selenium powder (15 mg)
-
Potassium hydroxide (KOH), 6 M solution (300 μL)
-
Ethylenediamine (C₂H₈N₂) (2 mL)
-
Ethylene glycol ((CH₂OH)₂) (1 mL)
-
Nickel foam (NF)
-
Deionized water
-
Anhydrous ethanol
Equipment:
-
Microwave oven
-
Heat-resistant crucible (10 mL)
-
Magnetic stirrer
-
Ultrasonic bath
-
Drying oven
Procedure:
-
In a beaker, dissolve 13 mg of nickel chloride powder, 3 mg of antimony chloride powder, and 15 mg of selenium powder in a mixture of 2 mL of ethylenediamine and 1 mL of ethylene glycol.
-
Add 300 μL of 6 M potassium hydroxide solution to the mixture and stir until all powders are dissolved.
-
Immerse a piece of nickel foam into the solution and sonicate for 15 minutes to ensure complete wetting of the foam.
-
Transfer the nickel foam immersed in the solution to a 10 mL heat-resistant crucible.
-
Place the crucible in a microwave oven and heat at a specific power and time (e.g., 700W for 120s, optimization may be required).
-
After the microwave treatment, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol to remove any unreacted precursors and byproducts.
-
Dry the coated nickel foam in an oven at 80 °C for 12 hours.
-
The loading mass of the active material can be determined by the mass difference of the nickel foam before and after the reaction.
Protocol 2: Solvothermal Synthesis of NiSb Nanoparticles
This protocol details the solvothermal synthesis of NiSb nanoparticles, which can be used as inclusions in a thermoelectric matrix.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent
-
Ethanol (absolute)
-
Teflon-lined stainless steel autoclave (40 mL)
Equipment:
-
Magnetic stirrer
-
Drying oven
-
Centrifuge
Procedure:
-
In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ (1:1 molar ratio) in absolute ethanol inside the Teflon liner of the autoclave. The total volume should fill approximately 80% of the liner's capacity.
-
Slowly add an excess amount of a reducing agent, such as NaBH₄, to the solution while stirring.
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in an oven and heat it to a specific temperature (e.g., 180-240 °C) for a designated period (e.g., 24-72 hours). The reaction conditions can be tuned to control the particle size and crystallinity.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product several times with absolute ethanol to remove any unreacted precursors and byproducts.
-
Dry the final NiSb nanoparticle powder in a vacuum oven at 60 °C overnight.
Protocol 3: Mechanical Alloying and Spark Plasma Sintering (SPS) of Bulk NiSb-Containing Composites
This protocol provides a general procedure for the fabrication of dense, bulk thermoelectric composites containing NiSb, such as CoSb₃-NiSb.
Materials:
-
High-purity elemental powders of Cobalt (Co), Antimony (Sb), and Nickel (Ni) or pre-synthesized CoSb₃ and NiSb powders.
-
Tungsten carbide or hardened steel milling vials and balls.
Equipment:
-
High-energy planetary ball mill
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Spark Plasma Sintering (SPS) system
-
Graphite die and punches
Procedure: Part A: Mechanical Alloying
-
Inside an argon-filled glovebox, weigh the starting powders in the desired stoichiometric ratio (e.g., for Co₁₋ₓNiₓSb₃ or (CoSb₃)₁₋ᵧ(NiSb)ᵧ).
-
Load the powder mixture and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1 to 20:1.
-
Seal the vial inside the glovebox to maintain an inert atmosphere.
-
Perform mechanical alloying using a high-energy ball mill. Milling parameters such as speed (e.g., 300-400 rpm) and time (e.g., 10-50 hours) need to be optimized for the specific material system to achieve a homogeneous, nanocrystalline powder.
Part B: Spark Plasma Sintering
-
Transfer the mechanically alloyed powder into a graphite die inside the glovebox.
-
Load the die assembly into the SPS chamber.
-
Evacuate the chamber and then backfill with an inert gas like Argon.
-
Apply a uniaxial pressure (e.g., 50-100 MPa).
-
Heat the sample to the desired sintering temperature (e.g., 773-853 K for skutterudites) using a pulsed DC current. The heating rate is typically high (e.g., 100 K/min).
-
Hold the sample at the sintering temperature for a short duration (e.g., 5-10 minutes) to achieve high densification.
-
Cool the sample down to room temperature.
-
Eject the densified pellet from the die. The pellet is then ready for cutting and characterization of its thermoelectric properties.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of this compound in thermoelectric materials.
Caption: Experimental workflow for the synthesis and characterization of NiSb-containing thermoelectric materials.
Caption: Role of NiSb nanoinclusions in enhancing thermoelectric performance through phonon scattering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced power factor and suppressed lattice thermal conductivity of CoSb3 skutterudite via Ni substitution and nanostructuring for high thermoelectric performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ba-filled Ni–Sb–Sn based skutterudites with anomalously high lattice thermal conductivity - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01298A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
Electrochemical properties of NiSb electrodes for water splitting
An Application Note on the Electrochemical Properties of NiSb Electrodes for Water Splitting
Audience: Researchers, scientists, and professionals in the fields of materials science, electrochemistry, and renewable energy.
Abstract: The production of green hydrogen through electrochemical water splitting is a cornerstone of future sustainable energy systems. This process is critically dependent on the development of efficient, stable, and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Nickel antimonide (NiSb) has emerged as a promising non-noble-metal-based catalyst due to its unique electronic structure, high intrinsic activity, and stability, particularly in alkaline media. This document provides a summary of the electrochemical properties of NiSb electrodes, detailed protocols for their synthesis and evaluation, and a workflow for their characterization.
Electrochemical Performance of NiSb Electrocatalysts
NiSb-based materials have demonstrated significant activity for both HER and OER, positioning them as potential bifunctional catalysts for overall water splitting. The synergistic effect between nickel and antimony is believed to optimize the adsorption energies of reaction intermediates, thereby enhancing catalytic performance.[1] The performance metrics are highly dependent on the synthesis method, morphology, and the operating electrolyte (acidic vs. alkaline).
Table 1: Summary of Quantitative Performance Data for NiSb Electrodes
| Reaction | Catalyst/Method | Electrolyte | Overpotential at 10 mA/cm² (mV) | Overpotential at 50 mA/cm² (mV) | Stability | Reference |
| HER | Ni-Sb Nanostructure / One-step Electrodeposition | Alkaline Medium | 158 | - | Stable for 60,000 s at 100 mA/cm² | [1] |
| OER | Ni-Sb Nanostructure / One-step Electrodeposition | Alkaline Medium | 367 | - | Stable for 60,000 s at 100 mA/cm² | [1] |
| HER | NiSb Nanoparticles / Solution-based Hot-injection | Acidic Electrolytes | 437 | 531 | Exhibits excellent HER stability | [1][2] |
Note: Performance characteristics can vary significantly based on the catalyst's specific morphology, substrate, and testing conditions.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis, characterization, and electrochemical evaluation of NiSb electrodes.
Protocol for NiSb Electrode Synthesis via Electrodeposition
Electrodeposition is a scalable, binder-free method for fabricating catalyst-coated electrodes.[1][3] This protocol describes a one-step process to create a nanostructured Ni-Sb catalyst on a conductive substrate like nickel foam (NF) or carbon paper.
Materials and Equipment:
-
Substrate: Nickel Foam (NF), cleaned by sonication sequentially in acetone, ethanol, and deionized (DI) water.
-
Electrolyte Bath: An organic solution (e.g., ethylene glycol) containing nickel(II) chloride (NiCl₂·6H₂O) and antimony(III) chloride (SbCl₃) precursors.
-
Electrochemical Cell: A standard three-electrode setup with the cleaned NF as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Power Source: Potentiostat/Galvanostat.
Procedure:
-
Electrolyte Preparation: Dissolve appropriate molar concentrations of NiCl₂·6H₂O and SbCl₃ in the organic solvent. The ratio of Ni:Sb in the solution will influence the stoichiometry of the final deposit.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is fully immersed in the electrolyte bath.
-
Electrodeposition: Apply a constant potential or current density for a specified duration (e.g., -1.0 V vs. SCE for 1800 seconds). The deposition parameters should be optimized to achieve the desired morphology and composition.
-
Post-Treatment: After deposition, gently rinse the fabricated Ni-Sb/NF electrode with ethanol and DI water to remove residual electrolyte.
-
Drying: Dry the electrode in a vacuum oven at 60°C for at least 6 hours before characterization and testing.
Protocol for Material Characterization
1. Structural Analysis (X-Ray Diffraction - XRD):
- Purpose: To identify the crystalline phase and structure of the synthesized NiSb material.
- Procedure: Mount the prepared electrode onto the XRD sample holder. Perform a scan over a 2θ range (e.g., 20° to 80°) using a Cu Kα radiation source. Compare the resulting diffraction pattern with standard patterns (e.g., JCPDS cards) to confirm the hexagonal phase of NiSb.[1]
2. Morphological and Compositional Analysis (SEM/EDX):
- Purpose: To visualize the surface morphology, nanostructure, and elemental composition of the catalyst.
- Procedure:
- SEM: Mount a small piece of the electrode on an SEM stub using carbon tape. Sputter-coat with a thin layer of gold or carbon if the sample is not sufficiently conductive. Acquire images at various magnifications to observe the nanostructure.
- EDX: During SEM analysis, use the Energy-Dispersive X-ray Spectroscopy detector to perform elemental mapping and quantitative analysis to confirm the presence and distribution of Ni and Sb.
Protocol for Electrochemical Evaluation
Equipment and Setup:
-
A standard three-electrode electrochemical cell.
-
Working Electrode: The synthesized NiSb electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum foil or graphite rod.
-
Electrolyte: 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.[1]
-
Potentiostat/Galvanostat.
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution and purge with high-purity N₂ or H₂ gas for at least 30 minutes to remove dissolved oxygen.
-
Potential Calibration: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).
-
Linear Sweep Voltammetry (LSV) for HER/OER Activity:
-
Scan the potential at a slow rate (e.g., 5 mV/s) in the cathodic direction for HER or the anodic direction for OER.
-
The overpotential (η) required to reach a benchmark current density (typically 10 mA/cm²) is determined from the LSV curve.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of this "Tafel plot" is fitted to the Tafel equation (η = b × log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the electrode kinetics and charge transfer resistance (Rct).
-
Procedure: Apply a small AC voltage perturbation over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific overpotential. The resulting Nyquist plot can be fitted to an equivalent circuit model to determine Rct. A smaller Rct value signifies faster charge transfer.
-
-
Stability Test (Chronopotentiometry/Chronoamperometry):
-
Purpose: To evaluate the long-term durability of the catalyst.
-
Procedure: Apply a constant current density (e.g., 10 mA/cm² or 100 mA/cm²) for an extended period (e.g., 24-100 hours) and record the potential over time. A stable potential indicates good catalyst durability.[1]
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the experimental process and the underlying electrochemical reactions.
Caption: Experimental workflow for NiSb electrode synthesis and evaluation.
Caption: Key reactions in alkaline water splitting using NiSb electrodes.
References
Application Notes and Protocols for Breithauptite (NiSb) as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breithauptite, a naturally occurring nickel antimonide mineral with the chemical formula NiSb, has emerged as a material of interest in catalysis. In synthetic chemistry, nickel-based catalysts are widely utilized for their ability to promote a variety of transformations, including hydrogenation, cross-coupling, and C-H functionalization. The unique electronic and geometric properties of the intermetallic compound NiSb offer potential for high selectivity in specific catalytic applications. The isolation of nickel active sites by antimony atoms can modulate the catalytic activity, leading to enhanced performance in certain reactions compared to pure nickel catalysts.
These application notes provide an overview of the current known uses of this compound-like NiSb materials in organic synthesis, with a focus on detailed experimental protocols for catalyst preparation and reaction execution. The primary well-documented application to date is in the selective hydrogenation of alkynes, a crucial transformation in the synthesis of fine chemicals and polymers. While the broader applications of this compound in organic synthesis are still an emerging field of research, the provided protocols offer a foundational methodology for scientists interested in exploring the catalytic potential of this material.
Application 1: Selective Hydrogenation of Propyne to Propene
The selective semi-hydrogenation of alkynes to alkenes is a fundamental reaction in organic synthesis. NiSb intermetallic catalysts have demonstrated exceptional performance in the selective hydrogenation of propyne to propene, achieving high selectivity at near-complete conversion. This is attributed to the electronic modification of Ni active sites by Sb, which facilitates the desorption of the desired alkene product before it can be further hydrogenated to an alkane.
Quantitative Data Summary
The catalytic performance of a supported NiSb catalyst is summarized below, highlighting its superior selectivity compared to a conventional Ni catalyst under similar conditions.
| Catalyst | Propyne Conversion (%) | Propene Selectivity (%) | Reaction Conditions |
| NiSb/support | ~100% | 96% | H₂/propyne feed, atmospheric pressure, optimized temperature |
| Ni/support | ~100% | Lower (further hydrogenation to propane observed) | H₂/propyne feed, atmospheric pressure, optimized temperature |
Experimental Protocols
1. Synthesis of Supported NiSb Catalyst from a Layered Double Hydroxide (LDH) Precursor
This protocol describes the synthesis of a supported NiSb catalyst via the co-precipitation of a Ni-containing layered double hydroxide, followed by a reduction and antimonization step.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Magnesium(II) nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Aluminum(III) nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Antimony(III) chloride (SbCl₃)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the LDH Precursor (Ni-Mg-Al LDH):
-
Prepare an aqueous solution (Solution A) of Ni(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in a desired molar ratio (e.g., Ni:Mg:Al of 1:3:1) in deionized water.
-
Prepare an aqueous solution (Solution B) of NaOH and Na₂CO₃.
-
Slowly add Solution A and Solution B dropwise into a beaker containing deionized water under vigorous stirring, maintaining a constant pH of approximately 10.
-
Age the resulting slurry at 60-80°C for 18-24 hours with continuous stirring.
-
Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry at 80-100°C overnight.
-
Calcine the dried powder in air at 450-500°C for 4-6 hours to obtain the mixed metal oxide.
-
-
Reduction and Antimonization:
-
Place the calcined mixed metal oxide in a tube furnace.
-
Reduce the material under a flow of H₂/N₂ (e.g., 10% H₂) at 500-600°C for 4-6 hours to form supported Ni nanoparticles.
-
For antimonization, a vapor deposition method can be employed. Place SbCl₃ powder in a separate heating zone upstream of the reduced catalyst.
-
Heat the SbCl₃ to a temperature sufficient for sublimation (e.g., 150-200°C) while maintaining the catalyst bed at a higher temperature (e.g., 400-500°C) under an inert gas flow (e.g., N₂ or Ar). The Sb vapor will react with the Ni nanoparticles to form the NiSb intermetallic phase. The duration of this step will determine the extent of antimonization.
-
Cool the system to room temperature under an inert atmosphere. The resulting material is the supported NiSb catalyst.
-
2. Protocol for Selective Propyne Hydrogenation
This protocol outlines the procedure for the gas-phase selective hydrogenation of propyne using the prepared supported NiSb catalyst in a fixed-bed reactor.
Materials and Equipment:
-
Supported NiSb catalyst
-
Fixed-bed flow reactor system with mass flow controllers and a furnace
-
Gas chromatograph (GC) for product analysis
-
Propyne gas (e.g., 1% in a balance of He or N₂)
-
Hydrogen gas (H₂)
-
Inert gas (He or N₂)
Procedure:
-
Catalyst Packing and Activation:
-
Pack a fixed amount of the synthesized NiSb catalyst into the reactor tube.
-
Activate the catalyst in situ by heating to 200-300°C under a flow of H₂ for 1-2 hours to ensure a clean and reduced catalyst surface.
-
-
Catalytic Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., in the range of 50-150°C).
-
Introduce the reactant gas mixture consisting of propyne, hydrogen, and an inert balance gas at a specific ratio (e.g., H₂/propyne ratio of 2:1 to 10:1) and a defined total flow rate.
-
Maintain the reactor at the set temperature and atmospheric pressure.
-
-
Product Analysis:
-
Periodically sample the effluent gas stream from the reactor outlet.
-
Analyze the product mixture using a gas chromatograph (GC) equipped with a suitable column (e.g., a packed column or a PLOT column) and detector (e.g., FID or TCD) to determine the conversion of propyne and the selectivity towards propene, propane, and any other byproducts.
-
-
Data Calculation:
-
Propyne Conversion (%) = ([Propyne]in - [Propyne]out) / [Propyne]in * 100
-
Propene Selectivity (%) = [Propene]out / ([Propene]out + [Propane]out + ...) * 100
-
Visualizations
Logical Workflow for Catalyst Synthesis and Application
Proposed Catalytic Pathway
Application Notes and Protocols for X-ray Diffraction Analysis of Breithauptite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of Breithauptite (NiSb) samples using X-ray diffraction (XRD). This compound, a nickel antimonide mineral, is of interest in various fields, including geology and materials science. XRD is a non-destructive analytical technique that provides information on the crystallographic structure, phase composition, and other structural properties of materials.
Crystallographic Properties of this compound
This compound crystallizes in the hexagonal system and is a member of the Nickeline Group.[1] Its crystal structure is a key identifier. The fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | NiSb[2] |
| Crystal System | Hexagonal[3][4] |
| Space Group | P63/mmc[5] |
| Lattice Parameters | a = 3.946 Å, c = 5.148 Å |
X-ray Powder Diffraction Data for this compound
The following table summarizes the expected X-ray powder diffraction peaks for this compound when using Copper Kα (Cu Kα) radiation (λ = 1.5406 Å). The d-spacings and relative intensities are based on published data.[6][7] The 2θ angles have been calculated based on the provided lattice parameters and Bragg's Law. Miller indices (hkl) for the most intense peaks have been included for complete identification.
| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) | (hkl) |
| 31.48 | 2.84 | 100 | (101) |
| 43.70 | 2.07 | 70 | (102) |
| 46.18 | 1.965 | 70 | (110) |
| 52.83 | 1.733 | 20 | (200) |
| 57.06 | 1.610 | 20 | (003) |
| 60.18 | 1.533 | 30 | (201) |
| 65.26 | 1.419 | 20 | (112) |
| 85.57 | 1.074 | 30 | (300) |
Experimental Protocols
A successful XRD analysis of this compound relies on proper sample preparation and precise instrument operation.
Sample Preparation
The goal of sample preparation is to obtain a fine, homogenous powder with random crystallite orientation to ensure accurate and reproducible XRD data.
-
Grinding:
-
If the this compound sample is a large piece, first break it down into smaller fragments using a hammer or a "Little Smasher".[8]
-
Transfer a small amount (typically 1-2 grams) of the fragments into a mortar and pestle (agate is recommended to avoid contamination).[9]
-
Add a few drops of a grinding liquid such as ethanol or methanol to the mortar.[9] This helps to minimize sample loss and can prevent structural damage during grinding.[9]
-
Grind the sample until it becomes a fine, homogenous powder, ideally with a particle size of less than 10 µm.[10][11] The powder should have a flour-like consistency.[9]
-
For more rigorous quantitative analysis, a mechanical grinder like a McCrone Mill can be used to achieve a very small and uniform particle size.[9]
-
-
Drying:
-
After grinding, the powdered sample should be thoroughly dried to remove any residual grinding liquid.
-
This can be achieved by placing the sample in a drying oven at a low temperature (e.g., 60-70°C) or in a desiccator until all the liquid has evaporated.[10]
-
-
Mounting:
-
Carefully load the dried this compound powder into a sample holder.
-
Gently press the powder into the holder using a clean glass slide to create a flat, smooth surface that is flush with the top of the holder.[10] Avoid excessive pressure, which can induce preferred orientation of the crystallites.
-
Ensure the powder is well-packed to provide a sufficient amount of material for analysis.
-
Instrument Setup and Data Collection
The following are typical starting parameters for collecting a powder XRD pattern of a mineral sample like this compound. These may need to be optimized based on the specific instrument and the nature of the sample.
-
X-ray Diffractometer: A modern powder diffractometer equipped with a copper X-ray source and a detector is suitable.
-
X-ray Source: Copper (Cu) anode, generating Cu Kα radiation (λ = 1.5406 Å).[12]
-
Operating Voltage and Current: Typically 40 kV and 30-40 mA.
-
Goniometer Scan:
-
Scan Range (2θ): 10° to 90° is a common range for initial mineral identification.
-
Step Size: 0.01° to 0.02° 2θ.
-
Scan Speed (or Dwell Time): 1-2 seconds per step.
-
-
Optics:
-
Divergence Slit: 0.5° or 1°.
-
Receiving Slit: 0.1 mm or 0.2 mm.
-
Soller Slits: Typically used on both the incident and diffracted beam paths to limit axial divergence.
-
Data Analysis
-
Phase Identification:
-
The primary goal of the analysis is to identify the crystalline phases present in the sample.
-
This is achieved by comparing the experimental XRD pattern (the positions and relative intensities of the diffraction peaks) to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[13]
-
Software is used to search the database and find the best match for the experimental data.
-
-
Lattice Parameter Refinement:
-
Once this compound is identified as the major phase, the precise lattice parameters (a and c) can be determined by refining the positions of the diffraction peaks.
-
This is often done using a least-squares refinement method.
-
-
Quantitative Analysis (Optional):
-
If the sample is a mixture of minerals, the relative amounts of each phase can be estimated.
-
Methods such as the Rietveld refinement can be employed for accurate quantitative phase analysis. The Rietveld method involves fitting the entire calculated diffraction pattern of a structural model to the entire experimental pattern.[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the XRD analysis of a this compound sample.
Logical Relationship for this compound Identification
This diagram shows the logical flow of how XRD data is used to confirm the identity of a this compound sample.
References
- 1. iucr.org [iucr.org]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. This compound Mineral Data [webmineral.com]
- 6. mindat.org [mindat.org]
- 7. mse.washington.edu [mse.washington.edu]
- 8. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 9. Unlocking Mineral Secrets: XRD in Geology - Linev Innovations [linevinnovations.com]
- 10. worldagroforestry.org [worldagroforestry.org]
- 11. worldagroforestry.org [worldagroforestry.org]
- 12. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Rietveld Refinement of Breithauptite (NiSb) Powder Diffraction Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, crystallizes in the hexagonal system.[1][2] Its structure is the archetype of the NiAs-type structure, which is common for many intermetallic compounds.[3] Accurate characterization of the crystal structure of this compound and related materials is crucial for understanding their physical and chemical properties, which is of interest in materials science and potentially in drug development where crystalline phases of active pharmaceutical ingredients and excipients are critical.
Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing crystalline materials.[4] When coupled with the Rietveld refinement method, PXRD provides a powerful tool for extracting detailed structural information from a polycrystalline sample.[5][6][7] The Rietveld method is a full-pattern fitting technique that refines a theoretical crystallographic model against observed powder diffraction data.[5][6][7] This allows for the precise determination of lattice parameters, atomic positions, site occupancies, and other structural details.
These application notes provide a detailed protocol for the collection of high-quality powder diffraction data for this compound and the subsequent Rietveld refinement to obtain accurate crystallographic parameters.
Experimental Protocols
Sample Preparation for Powder X-ray Diffraction
Proper sample preparation is critical for obtaining high-quality diffraction data suitable for Rietveld refinement. The goal is to have a fine, homogeneous powder with random crystallite orientation to minimize preferred orientation effects.
Materials:
-
This compound mineral sample or synthesized NiSb powder
-
Mortar and pestle (agate is recommended to avoid contamination)
-
Sieve with a fine mesh (e.g., <45 µm)
-
Ethanol or isopropanol
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)
-
Spatula and glass slide
Protocol:
-
Sample Comminution: If starting with a larger crystalline sample, first crush it into smaller fragments.
-
Grinding: Place a small amount of the this compound sample into an agate mortar. Add a few drops of ethanol or isopropanol to act as a lubricant and to minimize sample loss and potential structural damage during grinding. Grind the sample until it becomes a fine, talc-like powder. The ideal particle size for powder diffraction is typically in the micrometer range.
-
Sieving: Pass the ground powder through a fine-mesh sieve to ensure a uniform particle size distribution.
-
Sample Mounting:
-
Carefully fill the cavity of a low-background sample holder with the this compound powder.
-
Use a spatula to gently pack the powder.
-
Use the edge of a glass slide to press the powder down and create a flat, smooth surface that is flush with the sample holder's surface. Avoid excessive pressure, which can induce preferred orientation.
-
For very small sample amounts, a thin layer can be prepared on a zero-background substrate.
-
Powder X-ray Diffraction Data Collection
The quality of the diffraction data directly impacts the reliability of the Rietveld refinement. High-resolution data with good counting statistics and a low background are essential.
Instrumentation:
-
A modern powder diffractometer equipped with a Bragg-Brentano or Debye-Scherrer geometry.
-
Commonly used X-ray sources are Cu Kα (λ ≈ 1.54 Å) or Co Kα radiation. A monochromator is recommended to remove Kβ radiation.
-
A high-resolution detector, such as a position-sensitive detector or a scintillation counter.
Data Collection Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Scan Type: Continuous scan
-
2θ Range: 10° to 120°
-
Step Size: 0.01° to 0.02° 2θ
-
Counting Time per Step: 1 to 10 seconds (or longer for better statistics)
-
Sample Rotation: If available, sample rotation should be used to improve crystallite statistics and reduce preferred orientation effects.
Rietveld Refinement Protocol
The Rietveld refinement is performed using specialized software (e.g., GSAS-II, FullProf, TOPAS). The following is a general workflow.
1. Initial Model:
-
Crystal Structure: Start with the known crystal structure of this compound (NiSb).
2. Refinement Strategy: The refinement process is iterative, with parameters being refined in a sequential manner to ensure a stable convergence.
-
Scale Factor and Background: Begin by refining the overall scale factor and the background parameters. The background can be modeled using a polynomial function or other suitable functions.
-
Lattice Parameters and Zero-Shift Error: Once the background is well-fitted, refine the lattice parameters (a and c) and the instrument zero-shift error.
-
Peak Profile Parameters: Refine the parameters that describe the peak shape. The pseudo-Voigt function is commonly used, which is a convolution of Gaussian and Lorentzian functions. These parameters account for instrumental broadening and sample-related effects like crystallite size and microstrain.
-
Atomic Positions: For this compound, the atomic positions are fixed by the space group symmetry and do not need to be refined.
-
Isotropic Displacement Parameters (Biso): Refine the isotropic displacement parameters for Ni and Sb. These parameters account for the thermal vibrations of the atoms.
-
Preferred Orientation: If there is evidence of preferred orientation (e.g., systematic intensity mismatches for certain (hkl) planes), a preferred orientation correction (e.g., using the March-Dollase model) should be applied and refined.
-
Final Refinement: In the final stages, all relevant parameters can be refined simultaneously until the fit converges and the R-factors are minimized.
3. Assessment of Refinement Quality: The quality of the Rietveld refinement is assessed using several agreement factors (R-factors):
-
Rwp (Weighted Profile R-factor): The most important R-factor, as it is statistically the most meaningful.
-
Rp (Profile R-factor): The unweighted profile R-factor.
-
GOF (Goodness of Fit) or χ² (Chi-squared): Should approach a value of 1 for a good fit.
-
Visual Inspection: A visual comparison of the observed and calculated diffraction patterns, along with the difference plot, is essential to identify any systematic misfits.
Data Presentation
The quantitative results from the Rietveld refinement should be summarized in clear and concise tables. The following tables present representative data for the Rietveld refinement of a synthetic high-entropy antimonide with a NiAs-type structure, which is isostructural with this compound, as a practical example.[1]
Table 1: Crystallographic and Refinement Data
| Parameter | Value |
| Chemical Formula | (Ru,Rh,Pd,Ir)₀.₈Pt₀.₂Sb |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc (No. 194) |
| Radiation | Synchrotron |
| 2θ Range (°) | 5 - 80 |
| Refined Lattice Parameters | |
| a (Å) | 4.0022(1) |
| c (Å) | 5.5672(1) |
| Volume (ų) | 77.227(3) |
| Agreement Factors | |
| Rwp (%) | Value not reported |
| Rp (%) | Value not reported |
| GOF (χ²) | Value not reported |
Note: Specific agreement factors were not provided in the reference for this particular refinement, but are essential parameters to report in a full analysis.
Table 2: Refined Atomic Coordinates and Isotropic Displacement Parameters
| Atom | Wyckoff Position | x | y | z | Biso (Ų) | Occupancy |
| M* | 2a | 0 | 0 | 0 | Value not refined | 1 |
| Sb | 2c | 1/3 | 2/3 | 1/4 | Value not refined | 1 |
M represents a mixed occupancy of Ru, Rh, Pd, Ir, and Pt. Note: In this specific high-entropy alloy example, the displacement parameters were not refined. For a standard this compound refinement, these would be important values to determine.
Visualization
Rietveld Refinement Workflow
The logical flow of a Rietveld refinement can be visualized as follows:
Caption: Workflow for Rietveld refinement of powder diffraction data.
Conclusion
The Rietveld refinement of powder X-ray diffraction data is an indispensable method for the detailed structural characterization of crystalline materials like this compound. By following rigorous sample preparation and data collection protocols, and employing a systematic refinement strategy, it is possible to obtain highly accurate and precise crystallographic data. This information is fundamental for materials science research and can be of significant value in pharmaceutical development where the precise solid-state form of a compound is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
Application Notes and Protocols: Raman Spectroscopy for Breithauptite Phase Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is of interest in various geological and material science contexts.[1][2][3] It crystallizes in the hexagonal system and is typically found in hydrothermal veins associated with cobalt-nickel-silver ores.[1][2] Accurate and rapid identification of this compound is crucial for mineral exploration, process control in metallurgical operations, and for fundamental studies of its physical and chemical properties. Raman spectroscopy offers a non-destructive and highly specific method for the phase identification of minerals, providing a unique vibrational fingerprint.[4][5][6] This application note provides a detailed protocol for the identification of the this compound phase using Raman spectroscopy.
Principle of Raman Spectroscopy for Mineral Identification
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source.[4][7] When the laser light interacts with a material, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational modes of the molecules and the crystal lattice of the material. The resulting Raman spectrum, a plot of intensity versus the Raman shift (typically in wavenumbers, cm⁻¹), provides a distinct fingerprint for a specific mineral phase, allowing for its unambiguous identification.[4][8]
Experimental Protocol
This section details the methodology for acquiring Raman spectra from potential this compound samples.
1. Sample Preparation:
-
Solid, Bulk Samples: For macroscopic crystalline or massive this compound samples, no special preparation is required. The sample can be directly placed on the microscope stage. Ensure the surface to be analyzed is clean and free of contaminants.
-
Polished Sections: For micro-analysis or identification of this compound within a mineral assemblage, a polished thin section or epoxy mount is ideal. This provides a flat surface for optimal focusing and signal collection.
-
Powdered Samples: If the sample is in powdered form, a small amount can be pressed onto a glass slide or into a shallow well on a sample holder.
2. Instrumentation and Data Acquisition:
A standard confocal Raman microscope equipped with the following components is recommended:
-
Laser Source: A 532 nm or 785 nm solid-state laser is suitable. The choice of laser wavelength may depend on the sample's fluorescence characteristics. A lower-energy laser (e.g., 785 nm) can help mitigate fluorescence in some cases.
-
Microscope: A research-grade optical microscope with a selection of objectives (e.g., 10x, 50x, 100x) is necessary for sample visualization and laser focusing.
-
Spectrometer: A high-resolution spectrometer with a cooled CCD detector is required to disperse and detect the Raman scattered light.
-
Data Acquisition Parameters: The following parameters should be optimized for the specific instrument and sample:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample damage or laser-induced phase transitions. A starting point of 1-10 mW at the sample is recommended.
-
Acquisition Time: Typically ranges from a few seconds to several minutes, depending on the scattering efficiency of the sample.
-
Accumulations: Co-adding multiple spectra (e.g., 3-5 accumulations) can improve the signal-to-noise ratio.
-
Spectral Range: A range of 100 to 1000 cm⁻¹ is generally sufficient to cover the characteristic Raman peaks of inorganic minerals.
-
3. Calibration:
The spectrometer should be calibrated before each measurement session using a standard reference material, such as a silicon wafer (with its primary Raman peak at ~520.7 cm⁻¹).
4. Data Analysis:
-
Baseline Correction: A baseline correction should be applied to the raw spectra to remove any background fluorescence.
-
Peak Identification: The positions and relative intensities of the Raman peaks should be determined.
-
Database Matching: The acquired spectrum should be compared with a reference database of mineral Raman spectra for positive identification.
Data Presentation
| Raman Shift (cm⁻¹) * | Assignment |
| ~190 | Ni-Sb lattice vibration |
| ~225 | Ni-Sb lattice vibration |
Note: These peak positions are approximate and may vary slightly depending on factors such as sample crystallinity, orientation, and the presence of impurities.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the identification of the this compound phase using Raman spectroscopy.
Caption: Experimental workflow for this compound phase identification.
Discussion
The identification of this compound using Raman spectroscopy is a straightforward and reliable method. The presence of characteristic peaks in the low-wavenumber region of the spectrum provides a definitive fingerprint for this mineral phase. However, it is crucial to be aware of potential interferences from other co-existing minerals, especially other arsenides and antimonides of nickel and cobalt which are common in the same geological settings.[1] Therefore, a careful comparison with a comprehensive Raman database of minerals is highly recommended.
In cases where a reference spectrum for this compound is not available, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical Raman spectrum of NiSb. This can provide a valuable theoretical reference for comparison with experimental data.
Conclusion
Raman spectroscopy is a powerful, non-destructive technique for the rapid and accurate phase identification of this compound. The detailed protocol and reference data provided in this application note serve as a valuable resource for researchers and professionals in geology, material science, and related fields. The distinct Raman signature of this compound allows for its confident identification, aiding in a variety of scientific and industrial applications.
References
Application Note: Unveiling the Microstructural Landscape of Breithauptite using Scanning Electron Microscopy
Abstract
Breithauptite (NiSb), a metallic nickel antimonide mineral belonging to the nickeline group, is a critical component in various ore deposits, often associated with nickel, cobalt, silver, and arsenic mineralization.[1][2] Understanding its microstructural characteristics, including its relationships with other minerals, chemical composition, and crystallographic orientation, is paramount for optimizing mineral processing and for deciphering the genetic history of ore deposits. This application note provides a comprehensive overview of the application of Scanning Electron Microscopy (SEM) for the detailed microstructural analysis of this compound. It outlines detailed protocols for sample preparation, SEM imaging, Energy-Dispersive X-ray Spectroscopy (EDS) analysis, and Electron Backscatter Diffraction (EBSD) for a thorough characterization of this mineral.
Introduction
Scanning Electron Microscopy (SEM) is an indispensable tool for the characterization of geological materials, offering high-resolution imaging and microanalysis capabilities. When applied to the study of this compound, SEM enables detailed visualization of its microstructure, which can range from discrete grains to complex intergrowths with other ore minerals. Backscattered Electron (BSE) imaging is particularly effective in differentiating this compound from associated phases based on atomic number contrast. Furthermore, the integration of Energy-Dispersive X-ray Spectroscopy (EDS) allows for the precise quantitative determination of its elemental composition, including minor and trace elements that can provide valuable insights into the ore-forming conditions. For a complete understanding of the crystallographic properties, Electron Backscatter Diffraction (EBSD) can be employed to map the crystal orientation and identify grain boundaries.
Key Applications
-
Mineral Liberation Analysis: Determining the degree of interlocking between this compound and other valuable or gangue minerals to optimize grinding and flotation processes.
-
Ore Genesis Studies: Characterizing the textural relationships between this compound and associated minerals to understand the paragenetic sequence and the physicochemical conditions of ore formation.
-
Geometallurgy: Linking the microstructural and compositional characteristics of this compound to its metallurgical performance.
-
Phase Identification: Unambiguously identifying this compound and distinguishing it from other Ni-Sb-As minerals.
Experimental Protocols
Sample Preparation
A high-quality, polished surface is essential for obtaining reliable SEM data, especially for quantitative EDS and EBSD analysis.
Protocol for Polished Section Preparation:
-
Cutting: Section the rock or ore sample containing this compound to a size suitable for mounting using a low-speed diamond saw to minimize deformation.
-
Mounting: Mount the sample in a resin block (e.g., epoxy). For conductive samples, a conductive filler in the resin can be beneficial.
-
Grinding: Perform a series of grinding steps with progressively finer silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, and 1200 grit). Use water as a lubricant and thoroughly clean the sample between each step to prevent contamination.
-
Polishing: Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on appropriate polishing cloths.
-
Final Polishing (for EBSD): For EBSD analysis, a final chemo-mechanical polishing step is crucial to remove any remaining surface deformation. Use a colloidal silica suspension (typically 0.05 µm) on a vibratory polisher for several hours.
-
Cleaning: Thoroughly clean the polished section in an ultrasonic bath with deionized water and ethanol to remove any polishing residue.
-
Carbon Coating: To ensure electrical conductivity and prevent charging under the electron beam, apply a thin layer of carbon (approximately 20 nm) to the sample surface using a carbon coater.
SEM Imaging and EDS Analysis
Instrumentation: A field emission scanning electron microscope (FE-SEM) equipped with BSE and secondary electron (SE) detectors, and an EDS system with a silicon drift detector (SDD) is recommended.
Imaging Protocol:
-
Sample Loading: Securely mount the carbon-coated polished section onto an SEM stub using conductive carbon tape or paint.
-
Evacuation: Evacuate the SEM chamber to the required vacuum level.
-
Initial Setup:
-
Set the accelerating voltage to 15-20 kV. This provides a good balance between image resolution and X-ray generation for EDS.
-
Select an appropriate beam current (e.g., 1-10 nA). Higher currents improve the signal-to-noise ratio for EDS but can reduce image resolution.
-
Set the working distance to the optimal value for both imaging and EDS analysis (typically around 10 mm).
-
-
BSE Imaging: Use the BSE detector to locate this compound grains and observe the microstructural relationships with other minerals. This compound, with a high mean atomic number, will appear bright in BSE images.
-
SE Imaging: Use the SE detector to obtain information on the surface topography of the sample.
EDS Analysis Protocol:
-
Qualitative Analysis: Acquire an EDS spectrum from a this compound grain to identify the constituent elements (primarily Ni and Sb, with possible minor amounts of As, Fe, Co, and S).
-
Quantitative Analysis:
-
Perform a detector calibration using a standard sample (e.g., copper).
-
Acquire EDS spectra for a sufficient duration (e.g., 60-120 seconds live time) to achieve good counting statistics.
-
Use appropriate standards for the elements of interest (e.g., pure Ni and Sb metals, or well-characterized mineral standards).
-
Apply a matrix correction procedure (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into elemental weight percentages.
-
-
Elemental Mapping: Perform X-ray mapping to visualize the spatial distribution of Ni, Sb, and other relevant elements within the microstructure.
EBSD Analysis
Protocol:
-
Sample Tilting: Tilt the sample to approximately 70° towards the EBSD detector.
-
Pattern Acquisition: Acquire an electron backscatter pattern (EBSP) from a point of interest on the this compound grain.
-
Indexing: The EBSD software will automatically index the pattern to determine the crystallographic orientation at that point.
-
Orientation Mapping: Scan the electron beam across a defined area of the sample to generate an orientation map, which reveals the grain structure, boundaries, and any crystallographic preferred orientation.
Data Presentation
Quantitative EDS Analysis of this compound
The following table summarizes the ideal chemical composition of this compound and provides an example of compositional variations observed in natural samples.
| Element | Ideal Wt. %[3] | Example 1 (Wt. %) | Example 2 (Wt. %) |
| Nickel (Ni) | 32.53 | 31.8 | 30.5 |
| Antimony (Sb) | 67.47 | 66.2 | 64.1 |
| Arsenic (As) | - | 1.5 | 4.8 |
| Iron (Fe) | - | 0.3 | 0.4 |
| Cobalt (Co) | - | 0.1 | 0.1 |
| Total | 100.00 | 99.9 | 99.9 |
Example data is illustrative and based on typical compositions found in ore deposits.
SEM Operating Parameters for this compound Analysis
| Parameter | Recommended Range | Purpose |
| Accelerating Voltage | 15 - 20 kV | Optimal for BSE imaging and X-ray excitation for EDS. |
| Beam Current | 1 - 10 nA | Balances signal-to-noise for EDS with imaging resolution. |
| Working Distance | 8 - 12 mm | Compromise for good performance of both BSE/SE and EDS detectors. |
| EDS Acquisition Time | 60 - 120 s | Ensures sufficient X-ray counts for accurate quantification. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the SEM analysis of this compound microstructures.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between sample properties, analytical techniques, and the resulting data.
Conclusion
The application of Scanning Electron Microscopy, coupled with EDS and EBSD, provides a powerful suite of tools for the comprehensive characterization of this compound microstructures. The protocols outlined in this application note offer a robust framework for researchers, scientists, and drug development professionals to obtain high-quality, quantitative data. This detailed microstructural information is crucial for advancing our understanding of ore deposit geology and for the optimization of mineral processing strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Annealing Conditions for NiSb Thin Films
Welcome to the technical support center for the optimization of annealing conditions for Nickel Antimonide (NiSb) thin films. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing NiSb thin films?
A1: Annealing is a critical post-deposition heat treatment process. For NiSb thin films, its primary purposes are to induce crystallization from an as-deposited amorphous or poorly crystalline state, control phase formation (e.g., NiSb, Ni2Sb), reduce structural defects, and thereby optimize the film's electrical and magnetic properties.[1]
Q2: What are the typical annealing temperatures and times for NiSb thin films?
A2: The optimal annealing temperature and time for NiSb thin films are highly dependent on the deposition method, film thickness, and desired final properties. Generally, temperatures in the range of 200°C to 500°C are explored. Shorter annealing times are typically required at higher temperatures to achieve crystallization. For instance, annealing at 300°C for 1 to 3 hours is a common starting point, by analogy with related nickel-based compounds like NiS.[2]
Q3: What is the effect of the annealing atmosphere on NiSb thin films?
A3: The annealing atmosphere plays a crucial role in preventing oxidation and controlling stoichiometry. Annealing is typically performed in a vacuum or an inert atmosphere, such as argon (Ar) or nitrogen (N₂).[3] A vacuum environment can be more effective at removing trapped gases and volatile species from the film.[4] An inert atmosphere like argon helps prevent oxidation and can be more accessible than a high-vacuum setup.[3][4]
Q4: How does annealing affect the crystallinity and morphology of NiSb thin films?
A4: Annealing provides the thermal energy for atomic rearrangement, leading to the formation and growth of crystalline grains. As the annealing temperature or time increases, the crystallinity generally improves, and the grain size tends to increase. This can be observed through techniques like X-ray Diffraction (XRD), where sharper and more intense diffraction peaks indicate better crystallinity, and Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) for visualizing grain growth and changes in surface morphology.[2][5][6][7]
Q5: What are the expected changes in electrical and magnetic properties of NiSb thin films after annealing?
A5: Annealing significantly influences the electrical and magnetic properties of NiSb thin films. Typically, the electrical resistivity decreases as the film transitions from an amorphous to a more ordered crystalline state due to reduced electron scattering at grain boundaries and defects.[8] The magnetic properties, such as coercivity and saturation magnetization, are also highly dependent on the crystalline phase and microstructure achieved after annealing. For example, the transformation from an amorphous to a crystalline phase can lead to significant changes in the magnetic hysteresis loop.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions | Relevant Characterization |
| Film Cracking or Delamination | 1. High internal stress in the as-deposited film. 2. Large thermal expansion mismatch between the NiSb film and the substrate. 3. Too rapid heating or cooling rates during annealing. | 1. Optimize deposition parameters to reduce initial stress. 2. Select a substrate with a closer thermal expansion coefficient to NiSb. 3. Decrease the ramp-up and cool-down rates of the annealing furnace. | Optical Microscopy, SEM |
| Poor Crystallinity or Amorphous Film | 1. Annealing temperature is too low. 2. Annealing time is too short. | 1. Systematically increase the annealing temperature in increments (e.g., 50°C). 2. Increase the annealing duration at a fixed temperature. | XRD[10] |
| Formation of Undesired Phases | 1. Incorrect annealing temperature or time, leading to the formation of other Ni-Sb phases (e.g., Ni2Sb instead of NiSb). 2. Non-stoichiometric as-deposited film. 3. Reaction with residual gases in the annealing chamber. | 1. Consult the Ni-Sb phase diagram to select a temperature range that favors the desired phase. 2. Verify the stoichiometry of the as-deposited film using techniques like Energy Dispersive X-ray Spectroscopy (EDS). 3. Ensure a high vacuum or a continuous flow of high-purity inert gas during annealing. | XRD, EDS |
| High Electrical Resistivity | 1. Incomplete crystallization. 2. Presence of impurities or oxide layers. 3. High density of grain boundaries and defects. | 1. Increase annealing temperature or time to improve crystallinity. 2. Ensure a clean deposition and annealing environment to minimize contamination. 3. Optimize annealing conditions to promote grain growth. | Four-Point Probe Measurement, Hall Effect Measurement |
| Inconsistent Magnetic Properties | 1. Inhomogeneous phase distribution. 2. Variation in grain size and orientation. 3. Presence of magnetic impurities. | 1. Ensure uniform heating of the sample during annealing. 2. Optimize deposition and annealing parameters for controlled microstructure. 3. Use high-purity source materials and maintain a clean processing environment. | Vibrating Sample Magnetometer (VSM), Magneto-Optical Kerr Effect (MOKE) |
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting properties for the annealing of nickel-based thin films. Note that specific values for NiSb may vary, and these tables should be used as a starting guide.
Table 1: Typical Annealing Parameters
| Parameter | Value | Notes |
| Annealing Temperature | 200 - 500 °C | Optimal temperature depends on the desired phase and crystallinity. |
| Annealing Time | 30 - 180 minutes | Longer times are generally needed at lower temperatures.[2] |
| Atmosphere | Vacuum (<10-5 Torr) or Inert Gas (Ar, N₂) | To prevent oxidation.[3] |
| Heating/Cooling Rate | 1 - 10 °C/min | Slower rates can help to reduce thermal stress. |
Table 2: Effect of Annealing on Film Properties (General Trends)
| Property | Trend with Increasing Annealing Temperature/Time | Typical Characterization Technique |
| Crystallinity | Increases | XRD |
| Grain Size | Increases | SEM, AFM, XRD (Scherrer analysis) |
| Surface Roughness | Can increase or decrease depending on the specific conditions | AFM, SEM |
| Electrical Resistivity | Decreases | Four-Point Probe |
| Coercivity (Magnetic) | Varies depending on phase and microstructure | VSM, MOKE |
| Saturation Magnetization | Varies depending on phase and microstructure | VSM, MOKE |
Experimental Protocols
Detailed Methodology for Deposition and Annealing of NiSb Thin Films
This protocol outlines a general procedure for the fabrication of NiSb thin films by DC magnetron sputtering followed by thermal annealing.
1. Substrate Preparation:
-
Substrate Selection: Common substrates include Si/SiO₂, glass, or other substrates suitable for the intended application.
-
Cleaning: Thoroughly clean the substrates to remove organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water for 10-15 minutes each.[11]
-
Drying: Dry the cleaned substrates using a stream of dry nitrogen gas and/or by baking in an oven.[11]
2. Thin Film Deposition by DC Magnetron Sputtering:
-
System Preparation: Load the cleaned substrates into the sputtering chamber. Evacuate the chamber to a high vacuum base pressure (e.g., < 5 x 10⁻⁷ Torr) to minimize impurities.
-
Sputtering Target: Use a high-purity NiSb alloy target or co-sputter from separate Ni and Sb targets.
-
Deposition Parameters:
-
Sputtering Power: Typically in the range of 50-200 W. Power affects the deposition rate and film properties.
-
Working Pressure: Introduce high-purity argon gas to a pressure of 1-10 mTorr.
-
Substrate Temperature: Deposition can be done at room temperature or at an elevated temperature to influence the initial film structure.
-
-
Deposition: Ignite the plasma and pre-sputter the target for several minutes with the shutter closed to clean the target surface. Open the shutter to deposit the NiSb film onto the substrates to the desired thickness.
3. Post-Deposition Annealing:
-
Furnace Setup: Use a tube furnace with a programmable temperature controller and the capability for vacuum or controlled atmosphere operation.
-
Sample Placement: Place the deposited NiSb thin films in the center of the furnace tube.
-
Atmosphere Control:
-
Vacuum Annealing: Evacuate the furnace tube to a pressure below 10⁻⁵ Torr.
-
Inert Gas Annealing: Purge the furnace tube with a high-purity inert gas (e.g., Argon) for an extended period to remove residual oxygen, and then maintain a constant flow of the gas during annealing.
-
-
Annealing Cycle:
-
Ramp-up: Heat the furnace to the desired annealing temperature at a controlled rate (e.g., 5 °C/min).
-
Dwell: Hold the temperature constant for the specified annealing time (e.g., 60 minutes).
-
Cool-down: Cool the furnace back to room temperature at a controlled rate (e.g., 5 °C/min).
-
-
Sample Removal: Once at room temperature, vent the furnace (if under vacuum) and carefully remove the annealed samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chalcogen.ro [chalcogen.ro]
- 3. mfint.imp.kiev.ua [mfint.imp.kiev.ua]
- 4. researchgate.net [researchgate.net]
- 5. spectraresearch.com [spectraresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting XRD Peak Overlap in Breithauptite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with X-ray diffraction (XRD) analysis of breithauptite (NiSb). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of peak overlap in your XRD patterns.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak overlap in my this compound XRD pattern?
Peak overlap in XRD patterns of this compound can stem from several sources, broadly categorized as sample-related or instrument-related.
-
Sample-Related Causes:
-
Presence of Multiple Phases: This is the most common reason. This compound is often found in association with other minerals that have similar crystal structures and lattice parameters, leading to the overlapping of diffraction peaks.[1][2] Common associated minerals include nickeline (NiAs), ullmannite (NiSbS), and calcite (CaCO3).[1]
-
Microstrain: Non-uniform lattice strain within the crystallites can cause peak broadening, increasing the likelihood of overlap with adjacent peaks.
-
Small Crystallite Size: Samples with very small crystallites (in the nanometer range) will exhibit significant peak broadening, which can lead to the merging of closely spaced reflections.
-
Preferred Orientation: If the powder sample is not randomly oriented, the intensities of certain diffraction peaks will be artificially enhanced while others are diminished, which can complicate pattern interpretation and mask underlying peaks.
-
-
Instrument-Related Causes:
-
Instrumental Broadening: All diffractometers introduce a certain amount of peak broadening due to the X-ray source, optics, and detector geometry. Poorly optimized instrument settings can exacerbate this effect.
-
Low Resolution: Using wide slits or a fast scan speed can reduce the instrument's resolution, making it difficult to resolve closely spaced peaks.
-
Q2: I suspect another mineral is causing peak overlap. Which are the most likely candidates and where do their peaks appear?
This compound is a nickel antimonide (NiSb) that often occurs in hydrothermal veins with other nickel, cobalt, arsenic, and sulfur-containing minerals.[1][2] The most common interfering phases are nickeline (NiAs), which is isostructural with this compound, and ullmannite (NiSbS). Calcite (CaCO3) is also a very common gangue mineral.
Below is a table summarizing the major diffraction peaks for these minerals for Copper K-alpha (Cu Kα, λ = 1.5406 Å) radiation to help you identify potential overlaps.
| Mineral | Formula | Crystal System | Major Peaks (2θ, Cu Kα) | Potential Overlaps with this compound |
| This compound | NiSb | Hexagonal | ~31.6°, ~46.1°, ~44.0° | - |
| Nickeline | NiAs | Hexagonal | ~33.9°, ~46.6°, ~50.2° | Minor overlap potential in broadened peaks around the 46° region. |
| Ullmannite | NiSbS | Cubic | ~30.0°, ~35.0°, ~43.0°, ~50.0° | Potential for overlap with minor this compound peaks. |
| Calcite | CaCO3 | Hexagonal (Trigonal) | ~29.4°, ~36.0°, ~39.4°, ~43.2°, ~47.5°, ~48.5° | Overlap is possible, especially with the ~43.2° peak of calcite and the ~44.0° peak of this compound. |
Note: 2θ values are calculated from d-spacings and may vary slightly based on sample purity and instrumental parameters.
Troubleshooting Guides
Guide 1: How can I experimentally reduce peak overlap?
Optimizing your experimental protocol is the first and most critical step in minimizing peak overlap.
-
Grinding:
-
Objective: To obtain a fine, homogenous powder with a crystallite size typically less than 10 µm. This reduces peak broadening due to particle size effects and minimizes preferred orientation.
-
Method:
-
Begin by crushing the sample to a coarse powder using a mortar and pestle.
-
For finer grinding, use a micronizing mill, such as a McCrone mill, which uses a gentle grinding action to preserve the crystal lattice structure.
-
Grind the sample in short intervals (e.g., 3-5 minutes) and check the particle size. Over-grinding can introduce lattice strain and amorphization.
-
-
Caution: this compound and its associated minerals can be brittle. Gentle grinding is recommended to avoid introducing significant structural defects.
-
-
Sample Mounting:
-
Objective: To create a flat, smooth sample surface with randomly oriented particles.
-
Method:
-
Use a zero-background sample holder (e.g., single crystal silicon) to avoid interfering peaks from the holder itself.
-
Carefully load the powder into the holder. Avoid excessive pressure or compaction, as this is a primary cause of preferred orientation.
-
The "side-loading" or "back-loading" technique is often recommended to minimize preferred orientation.
-
Gently level the surface with a flat edge (like a glass slide) to ensure it is flush with the holder's surface.
-
-
-
Slit Selection:
-
Objective: To improve peak resolution by narrowing the X-ray beam.
-
Method: Use narrower divergence and receiving slits. This will reduce the intensity of the diffracted beam, so a longer scan time will be necessary to maintain good signal-to-noise.
-
-
Scan Parameters:
-
Objective: To collect high-resolution data with sufficient counts.
-
Method:
-
Scan Speed: Use a slow scan speed (e.g., ≤ 0.5-2°/min).
-
Step Size: Use a small step size (e.g., ≤ 0.01-0.02° 2θ).
-
-
Rationale: A slower scan with smaller steps allows the detector to collect more data points across each peak, better defining the peak shape and resolving closely spaced reflections.
-
The following diagram illustrates the relationship between experimental choices and the quality of the resulting XRD data.
Guide 2: My peaks are still overlapped. What analytical methods can I use?
When experimental optimization is insufficient, computational methods are necessary to deconvolve the overlapping peaks.
Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire measured pattern. This method does not just fit individual peaks; it models the whole pattern based on the crystal structures of the phases present, lattice parameters, peak shape, and instrumental parameters. It is highly effective at resolving severely overlapped reflections.
Le Bail fitting is another whole-pattern fitting method. Unlike Rietveld refinement, it does not require a complete crystal structure model (atomic positions). It refines the unit cell parameters, background, and peak profiles while extracting the intensities of the Bragg reflections. This makes it very useful for:
-
Confirming the presence of a phase when its full crystal structure is not known.
-
Accurately determining lattice parameters in a multiphase sample.
-
Getting a baseline for the best possible fit before attempting a full Rietveld refinement.
This method involves fitting individual mathematical functions (e.g., Gaussian, Lorentzian, or Pseudo-Voigt) to the overlapping peaks in a specific region of the XRD pattern. While simpler than whole-pattern fitting, it can be effective for moderately overlapped peaks. However, the results can be subjective and less robust than Rietveld or Le Bail analysis.
The following decision tree can help you choose the appropriate analytical approach.
References
Technical Support Center: Quantitative Analysis of Breithauptite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Breithauptite (NiSb).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantitative analysis of this compound?
A1: The most common and accurate method for quantitative analysis of major and minor elements in this compound is Electron Probe Microanalysis (EPMA).[1][2][3] This technique uses a focused electron beam to generate characteristic X-rays from a small spot on the sample, which are then measured by wavelength-dispersive spectrometers (WDS) to determine elemental concentrations.[2][3] Other techniques like X-ray Fluorescence (XRF) can also be used, particularly for bulk analysis of ore concentrates, but EPMA provides superior spatial resolution for analyzing individual mineral grains.[4]
Q2: Why is sample preparation critical for accurate quantitative analysis of this compound?
A2: Proper sample preparation is crucial for obtaining reliable quantitative data with EPMA. The fundamental assumptions in the calculations used to convert X-ray intensities to concentrations require a flat, highly polished, and uncontaminated sample surface.[5][6][7] Any surface irregularities, scratches, or embedded polishing materials can lead to inaccurate X-ray generation and detection, resulting in significant errors in the final analysis.[5][6][8] For sulfide minerals like this compound, it is also important to avoid oxidation during preparation.
Q3: What are the primary sources of error in the quantitative EPMA of this compound?
A3: The primary sources of error in the quantitative EPMA of this compound can be categorized as follows:
-
Matrix Effects: These are inter-element effects that influence the generation and detection of X-rays. They include the atomic number effect (Z), the absorption effect (A), and the fluorescence effect (F), collectively known as ZAF effects.[3] In a binary compound like NiSb, these effects are significant and require accurate correction.
-
Spectral Peak Overlaps: The characteristic X-ray lines of different elements can overlap, leading to erroneously high intensity measurements for the element of interest.[9][10] Careful selection of analytical lines and the use of interference corrections are necessary.
-
Calibration Standards: The accuracy of EPMA is highly dependent on the quality and homogeneity of the calibration standards used.[11] Ideally, standards should be close in composition to the unknown sample to minimize matrix correction errors.
-
Instrumental Factors: These include beam stability, detector efficiency, and vacuum conditions.
-
Sample-Related Issues: This includes sample homogeneity, surface contamination, and potential beam damage.
Q4: How do I choose the appropriate analytical lines for Nickel (Ni) and Antimony (Sb) in EPMA?
A4: The choice of analytical lines is critical to avoid spectral interferences. For Nickel, the Ni Kα line is typically used. For Antimony, the Sb Lα line is a common choice. It is essential to perform a wavelength scan on your specific instrument to identify any potential peak overlaps from other elements present in your sample or standards. Software tools that simulate spectra can also help in identifying and correcting for interferences.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound using EPMA.
Problem 1: Inconsistent or non-reproducible analytical totals (significantly different from 100%).
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | 1. Re-polish the sample: Ensure the surface is perfectly flat, free of scratches, and has a mirror-like finish. Use a final polishing step with a fine diamond or alumina suspension.[5][13] 2. Check for contamination: Clean the sample surface thoroughly to remove any residual polishing compounds or oils. Carbon coating should be of optimal thickness and evenly applied.[1][2] |
| Incorrect Instrument Calibration | 1. Verify standard compositions: Double-check the certified compositions of your primary standards.[11] 2. Re-standardize: Perform a new calibration, ensuring stable beam conditions (current and voltage). 3. Analyze secondary standards: Analyze a well-characterized secondary standard with a composition similar to this compound to validate your calibration. |
| Matrix Correction Issues | 1. Select the appropriate correction model: Ensure you are using a suitable ZAF or Phi-Rho-Z matrix correction model for your software. 2. Verify input parameters: Check that all parameters for the matrix correction (e.g., take-off angle) are correctly entered. |
| Beam Instability or Drift | 1. Allow sufficient warm-up time: Ensure the instrument has stabilized before starting the analysis. 2. Monitor beam current: Check for fluctuations in the beam current during the analysis. If significant drift is observed, the analysis may be invalid. |
Problem 2: Suspected spectral peak overlap affecting results.
| Potential Cause | Troubleshooting Steps |
| Interference from other elements | 1. Perform a Wavelength Dispersive Spectroscopy (WDS) scan: Acquire a high-resolution WDS scan over the peak of interest to visually identify any overlapping peaks. 2. Consult interference tables: Use software features or reference tables to check for known spectral overlaps for the analytical lines you are using.[9] 3. Select an alternative analytical line: If a significant overlap is confirmed, choose an alternative, interference-free X-ray line for the element if available. 4. Apply an overlap correction: If no alternative line is suitable, use the analytical software to apply a mathematical correction for the interference. This requires analyzing the interfering element on a standard to determine the overlap factor.[10] |
Problem 3: Evidence of sample damage under the electron beam.
| Potential Cause | Troubleshooting Steps |
| High beam current or voltage | 1. Reduce beam current and/or accelerating voltage: Use the lowest current and voltage that still provide sufficient X-ray counts for good statistical precision. 2. Increase beam diameter: If possible, use a slightly defocused beam to spread the energy over a larger area, especially for initial qualitative analysis. |
| Poor thermal conductivity of the sample | 1. Ensure good carbon coating: A proper carbon coat helps to dissipate heat and charge.[1] 2. Use a conductive mounting medium: For grain mounts, using a conductive epoxy or mounting medium can improve thermal dissipation.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for EPMA of this compound
-
Mounting: Mount the this compound sample in an epoxy resin puck. If analyzing loose grains, ensure they are densely packed. For improved conductivity, a conductive filler can be added to the epoxy.
-
Grinding: Begin grinding the mounted sample using a series of progressively finer abrasive papers (e.g., 240, 400, 600, and 1200 grit).[5] Ensure the surface is flat and that scratches from the previous grit size are completely removed before moving to the next.
-
Polishing: Polish the sample on a rotating lap using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm). Use a suitable lubricant to prevent overheating and plucking of the mineral.
-
Final Polish: Perform a final polish using a very fine abrasive, such as a 0.25 µm diamond suspension or a colloidal silica slurry, to achieve a mirror-like, scratch-free surface.
-
Cleaning: Thoroughly clean the polished section in an ultrasonic bath with ethanol or a suitable solvent to remove all polishing residues.
-
Carbon Coating: Apply a thin, uniform layer of carbon (typically 20-30 nm) to the sample surface using a high-vacuum carbon coater.[13] This conductive layer is necessary to prevent charging under the electron beam.
Protocol 2: Quantitative EPMA of this compound
-
Instrument Setup:
-
Set the accelerating voltage (e.g., 15-20 kV) and beam current (e.g., 10-20 nA).
-
Focus the electron beam to the desired spot size (typically 1-5 µm).
-
-
Calibration:
-
Calibrate the spectrometers using well-characterized standards. For Ni, a pure Ni metal or a stable nickel alloy standard is suitable. For Sb, a pure Sb metal or a synthetic Sb-bearing compound can be used.
-
Analyze secondary standards to verify the accuracy of the calibration.
-
-
Data Acquisition:
-
Select the appropriate analytical crystals and X-ray lines for Ni (e.g., Ni Kα) and Sb (e.g., Sb Lα).
-
Measure peak and background intensities for each element on both the standards and the unknown this compound sample.
-
Acquire data from multiple points on the this compound sample to assess homogeneity.
-
-
Data Processing:
-
The raw X-ray intensities are converted to concentrations using a matrix correction procedure (e.g., ZAF or Phi-Rho-Z).
-
Apply any necessary interference corrections for peak overlaps.
-
Evaluate the analytical totals and the stoichiometry of the analysis.
-
Visualizations
Caption: Workflow for quantitative analysis of this compound.
Caption: Troubleshooting logic for inaccurate this compound analysis.
References
- 1. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. TechFi™ [micro.org.au]
- 4. azomining.com [azomining.com]
- 5. Sample Preparation for Electron Probe Microanalysis—Pushing the Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsg.utexas.edu [jsg.utexas.edu]
- 7. geology.wisc.edu [geology.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. documentation.help [documentation.help]
- 10. Quantitative Spectral Interference Corrections [smf.probesoftware.com]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Technical Support Center: Enhancing the Thermoelectric Figure of Merit (ZT) of NiSb Alloys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on improving the thermoelectric figure of merit (ZT) of Nickel Antimonide (NiSb) alloys.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the thermoelectric figure of merit (ZT) of NiSb alloys?
A1: The primary strategies for enhancing the ZT of NiSb alloys focus on optimizing the power factor (S²σ) and minimizing the thermal conductivity (κ). This is typically achieved through:
-
Doping: Introducing foreign atoms (dopants) to optimize the carrier concentration.[1][2][3] For NiSb, which is often reported as a p-type material, appropriate doping can significantly influence the Seebeck coefficient and electrical conductivity.
-
Nanostructuring: Creating nanoscale features within the material to enhance phonon scattering, thereby reducing the lattice thermal conductivity (κL).[4] This can be achieved through methods like mechanical alloying and spark plasma sintering.
-
Alloying and Solid Solutions: Forming solid solutions can introduce point defects that scatter phonons and reduce thermal conductivity.[4][5]
-
Defect Engineering: Intentionally creating defects such as vacancies and interstitials can also contribute to reduced lattice thermal conductivity.[6]
Q2: How does doping affect the thermoelectric properties of NiSb-based materials?
A2: Doping plays a crucial role in tuning the thermoelectric properties of NiSb alloys by altering the carrier concentration and modifying the electronic band structure.[3] Generally:
-
Carrier Concentration: Doping can increase or decrease the concentration of charge carriers (holes in p-type NiSb). There is an optimal carrier concentration that maximizes the power factor.[1][2][7]
-
Seebeck Coefficient (S): The Seebeck coefficient is inversely related to the carrier concentration. Therefore, excessive doping can decrease the Seebeck coefficient.
-
Electrical Conductivity (σ): Electrical conductivity generally increases with higher carrier concentration.
-
Thermal Conductivity (κ): Doping can introduce mass and strain field fluctuations, leading to increased phonon scattering and a reduction in lattice thermal conductivity.[8]
Q3: What are common synthesis methods for preparing NiSb thermoelectric materials?
A3: Common synthesis methods for NiSb alloys include:
-
Mechanical Alloying (MA): A solid-state powder processing technique that uses high-energy ball milling to produce homogeneous alloyed powders.[9][10] This method is effective in creating nanocrystalline materials.
-
Spark Plasma Sintering (SPS): A consolidation technique that uses pulsed direct current and pressure to sinter powders into dense bulk materials at lower temperatures and shorter times compared to conventional methods.[11][12][13]
-
Melting and Quenching: This involves melting the constituent elements followed by rapid cooling to form the desired phase. This can be combined with other processing steps like annealing.
-
Solvothermal Synthesis: A low-temperature solution-based method for producing nanocrystalline NiSb powders.[14]
Troubleshooting Guides
Synthesis and Material Preparation
| Problem/Observation | Potential Cause | Suggested Solution |
| Incomplete reaction or presence of unreacted elemental powders after mechanical alloying. | Insufficient milling time or energy. | Increase the milling duration or the rotational speed of the mill. Optimize the ball-to-powder ratio for more effective energy transfer.[9][15] |
| Inappropriate process control agent (PCA). | If using a wet milling process, ensure the correct type and amount of PCA (e.g., ethanol) is used to prevent excessive cold welding.[15] | |
| Formation of secondary phases (e.g., NiSb2) during synthesis. | Non-stoichiometric starting composition. | Carefully weigh the initial elemental powders to ensure the correct atomic ratio. Account for any potential loss of volatile elements like Sb during processing. |
| Inappropriate sintering temperature or time in SPS. | Optimize the SPS parameters. A lower sintering temperature or a shorter holding time might prevent the formation of unwanted phases.[12] | |
| Low density of the sintered pellet after SPS. | Sintering temperature is too low. | Increase the sintering temperature in increments to promote better densification.[12] |
| Insufficient applied pressure. | Increase the applied pressure during the SPS process to enhance particle rearrangement and densification. | |
| Powder oxidation. | Handle the powders in an inert atmosphere (e.g., a glovebox) to prevent oxidation, which can hinder sintering. Ensure the SPS chamber has a good vacuum or is filled with an inert gas.[13] | |
| Cracks in the sintered pellet. | Thermal stress due to rapid heating or cooling rates in SPS. | Reduce the heating and cooling rates during the SPS cycle to minimize thermal shock. |
| Excessive pressure. | Optimize the applied pressure; too high a pressure can sometimes lead to cracking, especially in brittle materials. |
Thermoelectric Property Measurement
| Problem/Observation | Potential Cause | Suggested Solution |
| Inaccurate or unstable Seebeck coefficient measurements. | Poor thermal contact between the sample and the thermocouples. | Ensure good thermal contact by using a thermal paste or by applying gentle pressure to the thermocouples against the sample. The sample surfaces should be flat and parallel. |
| Temperature gradient is too large or too small. | For differential methods, use a small temperature gradient (a few Kelvin) to get an accurate local value of the Seebeck coefficient.[16] | |
| Thermoelectric EMFs from measurement wires. | Use measurement wires made of the same material to minimize unwanted thermoelectric voltages. If different materials are used, their Seebeck coefficients must be known and corrected for.[17] Allow the system to reach thermal equilibrium before taking measurements.[16] | |
| High electrical contact resistance during four-probe resistivity measurements. | Poor electrical contact between the probes and the sample. | Ensure the probes make good, ohmic contact with the sample. This can be achieved by carefully polishing the sample surface and using appropriate contact materials (e.g., silver paste). |
| Oxidation of the sample surface. | Lightly polish the sample surface just before measurement to remove any insulating oxide layer. | |
| Measured thermal conductivity is unexpectedly low. | Underestimation due to thermal contact resistance. | This is a common issue, especially in measurements of nanostructured materials.[18] Ensure good thermal contact between the sample and the heat source/sink. In some cases, modeling may be required to account for contact resistance. |
| Porosity in the sample. | A lower-than-theoretical density will result in lower thermal conductivity. Ensure high-density samples for accurate measurements. |
Quantitative Data Presentation
Table 1: Effect of Doping on Thermoelectric Properties of Antimonide-based Alloys
| Material | Dopant | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Resistivity (μΩ·m) | Thermal Conductivity (W/m·K) | Max ZT |
| InSb | NiSb (2.5 at. %) | 600 | ~150 | ~20 | ~4.5 | ~0.5[19] |
| β-Zn4Sb3 | In (0.5 at. %) | 650 | - | - | - | ~0.9[20] |
| GeTe | PbSe (27 at. %) | 800 | - | - | - | > 2.0[2] |
| Mg3Sb2 | Te (1 at. %) | 873 | - | - | - | ~0.27[21] |
| Mg3Sb2 | Zn (1 at. %) | 855 | - | - | - | ~0.30[22] |
Note: Data for a variety of antimonide systems are presented to illustrate general trends. Specific values for doped NiSb may vary based on synthesis conditions.
Experimental Protocols
Mechanical Alloying (MA) of NiSb
-
Powder Preparation: Start with high-purity elemental powders of Nickel (Ni) and Antimony (Sb). Weigh the powders in the desired stoichiometric ratio (e.g., 1:1 for NiSb) inside an argon-filled glovebox to prevent oxidation.
-
Milling Parameters:
-
Mill Type: High-energy planetary ball mill or SPEX mill.
-
Milling Vials and Balls: Use hardened steel or tungsten carbide vials and balls.
-
Ball-to-Powder Ratio (BPR): A BPR of 10:1 to 20:1 is typically effective.[10]
-
Milling Speed: Set the rotational speed between 200 and 400 RPM.
-
Milling Time: Mill for 10 to 40 hours. It is advisable to interrupt the milling process periodically to prevent excessive heating of the vials.
-
Process Control Agent (PCA): To prevent excessive cold welding, a small amount (1-2 wt.%) of a PCA like stearic acid or ethanol can be added.[15]
-
-
Post-Milling Handling: After milling, handle the resulting powder inside a glovebox as nanocrystalline powders can be pyrophoric.
-
Characterization: Analyze the phase purity and crystallite size of the milled powder using X-ray Diffraction (XRD).
Spark Plasma Sintering (SPS) of NiSb
-
Die and Punch Setup: Use a graphite die and punch set. Line the die with graphite foil to facilitate sample removal and prevent reaction with the die.
-
Powder Loading: Load the mechanically alloyed NiSb powder into the graphite die inside a glovebox.
-
Sintering Parameters:
-
Atmosphere: Perform the sintering in a vacuum (< 10 Pa) or an inert gas atmosphere (e.g., Argon).[13]
-
Temperature: Sintering temperatures for Ni-based alloys typically range from 700°C to 1100°C.[12] The optimal temperature needs to be determined experimentally to achieve high density without causing phase decomposition.
-
Pressure: Apply a uniaxial pressure of 50 to 80 MPa.[11][23]
-
Heating Rate: Use a rapid heating rate, typically 50 to 100°C/min.[12][13]
-
Holding Time: A short holding time of 5 to 15 minutes at the peak temperature is usually sufficient.[11][12][23]
-
-
Cooling: Allow the sample to cool down to room temperature within the SPS chamber.
-
Sample Finishing: After removal from the die, polish the surfaces of the sintered pellet to remove the graphite foil and prepare it for characterization.
-
Characterization: Measure the density of the sintered pellet using the Archimedes method. Analyze the microstructure and phase composition using Scanning Electron Microscopy (SEM) and XRD.
Visualizations
Caption: Experimental workflow for NiSb synthesis and characterization.
Caption: Key relationships in optimizing the ZT of NiSb alloys.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Optimization of Carrier Concentration and Alloy Scattering for Ultrahigh Performance GeTe Thermoelectrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ni Doping on the Thermoelectric Properties of YbCo2Zn20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermoelectric high-entropy alloys with low lattice thermal conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Strategies to Improve the Thermoelectric Figure of Merit in Thermoelectric Functional Materials [frontiersin.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Investigations on the impact of nickel doping on thermoelectric properties in n-type Bi 1.8 Sb 0.2 Te 3 alloy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05504K [pubs.rsc.org]
- 9. Mechanical alloying - Wikipedia [en.wikipedia.org]
- 10. Mechanical Alloying: A Novel Technique to Synthesize Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. download.tek.com [download.tek.com]
- 18. researchgate.net [researchgate.net]
- 19. Microstructure and thermoelectric properties of InSb compound with nonsoluble NiSb in situ precipitates | Journal of Materials Research | Cambridge Core [cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. Improvement of Thermoelectric Properties in Te-Doped Zintl Phase Magnesium-Antimonide [journal.mrs-k.or.kr]
- 22. cdn.apub.kr [cdn.apub.kr]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Nickel Antimonide (NiSb)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of nickel antimonide (NiSb).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of NiSb?
A1: Common methods for synthesizing NiSb, particularly at the nanoscale, include solvothermal/hydrothermal routes, microwave-assisted synthesis, and mechanochemical processes like high-energy mechanical milling.[1] Solvothermal methods offer control over particle size and morphology by adjusting parameters like temperature and the choice of solvent and reducing agents.[1] Microwave-assisted synthesis is a rapid and energy-efficient method that allows for uniform heating and can produce homogenous nanoparticles.[2][3]
Q2: How can I control the phase of the resulting nickel antimonide (e.g., NiSb vs. NiSb₂)?
A2: The phase of the nickel antimonide product is highly dependent on the synthesis parameters. Key factors include the choice of reducing agents and the reaction temperature.[1] For instance, in solvothermal synthesis, different reducing agents can lead to the formation of either NiSb or NiSb₂.[1] Careful control of the stoichiometry of the nickel and antimony precursors is also crucial for obtaining the desired phase.
Q3: What are the typical characterization techniques used to confirm the successful synthesis of NiSb?
A3: A suite of characterization techniques is typically employed to verify the synthesis of NiSb. X-ray Diffraction (XRD) is essential for identifying the crystalline phase and confirming phase purity.[1] Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to analyze the morphology, particle size, and size distribution of the synthesized material.[1][2] Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with SEM or TEM to confirm the elemental composition and stoichiometry of the product.[2]
Q4: What are the primary safety concerns when working with NiSb precursors and products?
A4: The precursors for NiSb synthesis, such as nickel chloride and antimony chloride, and the final NiSb product, can be hazardous. Nickel compounds are suspected carcinogens and may cause skin sensitization.[4] Antimony compounds can also be toxic. It is crucial to handle these materials in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] When in powder or dust form, a controlled environment and respiratory protection are necessary to prevent inhalation.[2]
Troubleshooting Guide
Problem 1: My XRD pattern shows unexpected peaks, indicating the presence of impurities or mixed phases (e.g., NiSb₂ instead of or in addition to NiSb).
-
Possible Cause: Incorrect precursor ratio.
-
Solution: The molar ratio of nickel to antimony precursors is a critical factor in determining the final phase.[5] Ensure precise stoichiometric control of your starting materials. It is advisable to perform small-scale trial reactions with varying precursor ratios to optimize for the desired phase.
-
-
Possible Cause: Inappropriate reaction temperature.
-
Solution: The reaction temperature can significantly influence which nickel antimonide phase is thermodynamically or kinetically favored.[1] Review the literature for the optimal temperature range for your specific synthesis method and desired phase. A systematic variation of the synthesis temperature can help identify the correct conditions.
-
-
Possible Cause: Incorrect choice or amount of reducing agent.
-
Solution: In methods like solvothermal synthesis, the type and concentration of the reducing agent play a pivotal role in the final product composition.[1] An excess or deficit of the reducing agent can lead to incomplete reaction or the formation of undesired phases.
-
Problem 2: The synthesized NiSb nanoparticles have a wide size distribution or non-uniform morphology.
-
Possible Cause: Inadequate control over nucleation and growth kinetics.
-
Solution: In solvothermal or hydrothermal synthesis, the rate of precursor addition and the temperature ramping rate can affect the uniformity of nanoparticle formation. A slower, more controlled addition of precursors can promote more uniform nucleation. The use of capping agents or surfactants can also help control particle growth and prevent aggregation.[6] In microwave synthesis, the microwave power and reaction time are critical parameters that influence the size and morphology of the nanoparticles.[2][7]
-
-
Possible Cause: Aggregation of nanoparticles during synthesis or workup.
-
Solution: The choice of solvent can influence the dispersion of the nanoparticles.[8] Additionally, surface-passivating ligands or surfactants can be introduced during synthesis to prevent aggregation. During the workup process, avoid harsh centrifugation or drying conditions that might induce irreversible agglomeration.
-
Problem 3: The product appears discolored or shows signs of oxidation.
-
Possible Cause: Exposure to air (oxygen) during synthesis or handling, especially at elevated temperatures.
-
Solution: Perform the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and the final product.[9][10] This is particularly important for high-temperature synthesis methods. After synthesis, store the NiSb powder in a desiccator or a glovebox to protect it from atmospheric oxygen and moisture.
-
-
Possible Cause: Impurities in the starting materials or solvent.
-
Solution: Ensure the use of high-purity precursors and solvents. Trace impurities can sometimes act as catalysts for unwanted side reactions, including oxidation.[11]
-
Quantitative Data Summary
Table 1: Parameters for Microwave-Assisted Synthesis of NiSb/NiSe Nanomaterials
| Microwave Power (W) | Reaction Time (s) | Resulting Morphology | Reference |
| 600 | 150 | Non-uniform nanoball particles | [2] |
| 800 | 120 | More homogeneous particles | [2] |
| 800 | 150 | Uniform nanoball particles (~100 nm) | [2][7] |
| 800 | 180 | - | [2] |
| 1000 | 150 | - | [2] |
Table 2: Parameters for Solvothermal Synthesis of Nickel Antimonides
| Ni:Sb Molar Ratio | Reducing Agent | Solvent | Temperature (°C) | Duration (h) | Product Phase | Average Particle Size | Reference |
| 1:1 | NaBH₄ (excess) | Ethanol | 120-180 | 48 | NiSb, NiSb₂ | 60-80 nm | [1] |
| 1:1 | KBH₄ | Ethylenediamine | 140 | 24 | γ-NiSb | ~15 nm | [8] |
| - | - | Diethylamine | - | - | Dendritic NiSb | - | [8] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of NiSb Nanocrystals
This protocol is based on the solvothermal co-reduction method.
-
Precursor Preparation: In a typical synthesis, dissolve stoichiometric amounts of nickel chloride hexahydrate (NiCl₂·6H₂O) and antimony trichloride (SbCl₃) in a suitable solvent, such as pure ethanol, inside a Teflon-lined autoclave.[1] A common molar ratio is 1:1 for Ni:Sb.
-
Addition of Reducing Agent: Add an excess amount of a reducing agent, such as sodium borohydride (NaBH₄), to the precursor solution.[1]
-
Mixing: Stir the mixture thoroughly with a glass rod for approximately 15 minutes to ensure homogeneity.
-
Sealing and Heating: Seal the Teflon-lined autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 120–180 °C) and maintain this temperature for a specified duration (e.g., 48 hours).[1]
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the black precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.
-
Characterization: Characterize the dried powder using XRD, SEM, and TEM to determine its phase, morphology, and particle size.
Protocol 2: Microwave-Assisted Synthesis of NiSb/NiSe on Nickel Foam
This protocol describes a one-step microwave synthesis method for growing NiSb/NiSe directly on a nickel foam substrate.
-
Substrate Preparation: Clean a piece of nickel foam by sonicating it in ethanol to remove any surface contaminants.
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving selenium powder, nickel chloride powder, and antimony chloride powder in a mixture of potassium hydroxide, ethylenediamine, and ethylene glycol with stirring.[2]
-
Immersion and Sonication: Immerse the cleaned nickel foam into the precursor solution and sonicate for 15 minutes to ensure good infiltration of the precursors into the porous foam.[2]
-
Microwave Irradiation: Transfer the nickel foam with the precursor solution to a heat-resistant crucible and place it in a microwave oven. Irradiate at a specific power and for a set duration (e.g., 800 W for 150 seconds).[2][7]
-
Washing and Drying: After the microwave reaction, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol to remove any residual reactants. Dry the foam in an oven at 80 °C for 12 hours.[2]
-
Characterization: The NiSb/NiSe grown on the nickel foam can be directly characterized using SEM-EDS and XRD.
Visualizations
Caption: Troubleshooting workflow for unexpected XRD results.
Caption: Experimental workflow for microwave synthesis of NiSb.
References
- 1. Metal nanoparticles synthesis through natural phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sonanano.com [sonanano.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. The Antioxidant Effect of the Metal and Metal-Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Strategies for improving the quality of Breithauptite single crystals
This guide provides researchers, scientists, and material science professionals with detailed strategies, troubleshooting advice, and experimental protocols for improving the quality of Breithauptite (NiSb) single crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing this compound (NiSb) single crystals? A1: The most suitable methods for growing intermetallic compounds like this compound are solution-based techniques such as the flux method and vapor-phase techniques like Chemical Vapor Transport (CVT).[1][2] The Czochralski method can also be used for growing high-quality antimonide crystals, though it requires more specialized equipment.[3]
Q2: How do I choose an appropriate flux for growing NiSb? A2: An ideal flux should have a low melting point, dissolve the constituent elements (Ni and Sb) effectively, have low vapor pressure at high temperatures, and not form stable compounds or solid solutions with NiSb.[4][5] Metallic elements like Tin (Sn), Lead (Pb), or Gallium (Ga) are often used as fluxes for intermetallic compounds due to their low melting points and good solvent properties.[6] However, the choice of flux must be carefully considered by examining the relevant ternary phase diagrams to avoid the formation of unwanted secondary phases.
Q3: What are the primary causes of defect formation in NiSb crystals? A3: Crystal defects can be broadly categorized as point defects (vacancies, substitutions), line defects (dislocations), and surface defects (grain boundaries).[7][8] In single-crystal growth, common issues include the formation of stray grains from unstable thermal gradients, misorientation relative to the seed crystal, and the trapping of solvent to form flux inclusions.[1][9] Rapid or uneven cooling can also lead to high dislocation densities and stress within the crystal.[3][10]
Q4: Can post-growth annealing improve my NiSb crystal quality? A4: Yes, post-growth annealing is a highly effective method for improving crystal quality.[11] Heating the crystal to a temperature below its melting point for an extended period can reduce internal stress, decrease the density of point defects and dislocations, and homogenize its composition.[11][12] The process allows atoms to migrate to more stable lattice positions, effectively "healing" some of the defects formed during growth.[11]
Q5: How can I confirm the quality and stoichiometry of my grown crystals? A5: Crystal quality is assessed using several characterization techniques. Single-crystal X-ray diffraction (XRD) is used to confirm the crystal structure and orientation. The sharpness of the diffraction peaks can indicate the degree of crystallinity. Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is used to verify the elemental composition and stoichiometry (e.g., the Ni:Sb ratio).[13] Chemical etching can also be used to reveal defect density, such as dislocations.[13]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystal growth process.
Problem: No crystal growth or very low yield.
-
Possible Cause: The solution was not fully saturated, or the starting temperature was too low to dissolve the precursors completely.[14]
-
Solution: Increase the maximum temperature (dwell temperature) to ensure all Ni and Sb dissolve in the flux. Refer to the Ni-Sb phase diagram to ensure you are above the liquidus line for your chosen composition.[15][16] You can also try increasing the solute-to-flux ratio.[14]
Problem: The resulting crystals are very small.
-
Possible Cause 1: The cooling rate is too fast. Rapid cooling leads to the formation of many nucleation sites, resulting in a large number of small crystals instead of a few large ones.[17]
-
Solution 1: Decrease the cooling rate significantly. Slow cooling (e.g., 1-3 °C/hour) allows solute atoms more time to diffuse to existing crystal nuclei, promoting the growth of larger single crystals.[17]
-
Possible Cause 2: Mechanical vibrations or disturbances. Vibrations can induce premature nucleation, limiting crystal size.[14][18]
-
Solution 2: Place the furnace in a location free from vibrations and avoid disturbing the experiment during the cooling phase.[18]
Problem: The product is polycrystalline, not a single crystal.
-
Possible Cause: The temperature gradient was not properly controlled, or multiple nucleation events occurred simultaneously at the beginning of the growth process.
-
Solution: In flux growth, reducing the cooling rate can help select for a single nucleation event. In methods like Bridgman or Czochralski, using a high-quality seed crystal and ensuring a sharp, stable temperature gradient at the solid-liquid interface is crucial.[3][19]
Problem: Crystals contain visible flux inclusions.
-
Possible Cause: The crystal growth rate was too high, leading to the entrapment of the molten flux within the crystal lattice. This can also be caused by constitutional supercooling.
-
Solution: Slow the cooling rate to reduce the growth speed.[1] Ensure the melt is well-homogenized by increasing the dwell time at the maximum temperature. Using a flux in which the solute has a higher solubility can also mitigate this issue.[4]
Problem: The crystal stoichiometry is incorrect (off-stoichiometric).
-
Possible Cause: One of the constituent elements (likely Antimony) has a high vapor pressure at the growth temperature, leading to its loss from the melt.[13]
-
Solution: Ensure the crucible or ampoule is properly sealed to create a closed system.[1] Starting with a slight excess of the more volatile element (e.g., 1-2% excess Sb) can help compensate for minor losses.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in single crystal growth.
Experimental Protocols
Protocol 1: Flux Growth of NiSb Single Crystals
This method involves dissolving Ni and Sb in a metallic flux at high temperature and slowly cooling the mixture to precipitate NiSb crystals.[20]
1. Materials and Equipment:
-
High-purity Nickel (≥99.99%) and Antimony (≥99.99%)
-
Flux material (e.g., high-purity Tin, ≥99.999%)
-
Alumina (Al₂O₃) or Zirconia (ZrO₂) crucible[20]
-
Quartz ampoule and quartz wool
-
High-temperature programmable tube furnace
-
Vacuum sealing system (e.g., turbo pump and oxy-hydrogen torch)
-
Centrifuge with furnace attachment (optional, for flux separation)
2. Procedure:
-
Weigh the precursor materials (Ni, Sb) and the flux (Sn). A typical molar ratio of (Ni+Sb):Sn might range from 1:10 to 1:50.[17]
-
Place the materials into the alumina crucible. It is often best to place the higher melting point component at the bottom.[1]
-
Place the crucible inside a quartz ampoule. A small plug of quartz wool should be placed above the crucible to act as a filter during flux removal.[1]
-
Evacuate the ampoule to a high vacuum (~10⁻⁶ Torr) and seal it using a torch.
-
Place the sealed ampoule into the programmable furnace.
-
Heat the ampoule to a maximum temperature (e.g., 1000-1150 °C). This temperature should be high enough to ensure all components are molten and homogenized.
-
Dwell at the maximum temperature for a period of 10-20 hours to ensure a homogeneous solution.[20]
-
Cool the furnace slowly to a lower temperature (e.g., 600 °C) over an extended period. A cooling rate of 1-5 °C/hour is recommended.[17]
-
Once the cooling program is complete, the flux can be separated from the crystals. This is typically done while the flux is still molten by inverting the ampoule and spinning it in a centrifuge to force the liquid flux through the quartz wool, leaving the crystals behind.[1]
-
Alternatively, allow the entire ampoule to cool to room temperature. The solidified flux can then be removed mechanically or by dissolving it in a suitable solvent (e.g., hydrochloric acid), which should be chosen carefully to avoid damaging the NiSb crystals.[21]
Protocol 2: Chemical Vapor Transport (CVT) of NiSb
This protocol uses a transport agent to move NiSb from a warmer source zone to a cooler growth zone within a sealed ampoule.[2]
1. Materials and Equipment:
-
High-purity polycrystalline NiSb powder (can be pre-synthesized by reacting stoichiometric Ni and Sb)
-
Transport agent (e.g., Iodine (I₂), Bromine (Br₂), or Tellurium Tetrachloride (TeCl₄))[22][23]
-
Quartz ampoule
-
Two-zone tube furnace with independent temperature controllers
-
Vacuum sealing system
2. Procedure:
-
Place the pre-synthesized NiSb powder at one end of the quartz ampoule (the source zone).
-
Introduce a small amount of the transport agent. The concentration is typically low (e.g., 1-5 mg/cm³ of ampoule volume).
-
Evacuate the ampoule to a high vacuum and seal it.
-
Place the ampoule in the two-zone furnace so that the end with the NiSb powder is in the hotter zone (T₂) and the empty end is in the cooler zone (T₁).
-
Establish a temperature gradient. For an exothermic transport reaction, T₂ > T₁. For an endothermic reaction, T₁ > T₂. A typical setup might be T₂ = 850 °C and T₁ = 750 °C.
-
Maintain this temperature gradient for an extended period (e.g., 7-14 days). During this time, the transport agent will react with the NiSb powder to form gaseous species, which will diffuse to the cooler zone and decompose, depositing single crystals of NiSb.[23]
-
After the growth period, cool the furnace down to room temperature.
-
Carefully open the ampoule to retrieve the crystals from the growth zone.
Data Presentation: Growth Parameters
The following tables provide typical starting parameters for the growth of intermetallic antimonide crystals. These values should be optimized for your specific experimental setup.
Table 1: Typical Parameters for Flux Growth
| Parameter | Recommended Range | Notes |
| Flux Material | Sn, Pb, Ga | Choice depends on reactivity and melting point.[6] |
| Solute:Flux Molar Ratio | 1:10 to 1:50 | Higher flux ratio can lead to smaller crystals but may reduce inclusions.[17] |
| Max. Dwell Temperature | 1000 - 1150 °C | Must be sufficient to create a homogeneous liquid solution.[20] |
| Dwell Time | 10 - 20 hours | Ensures complete dissolution and homogenization. |
| Cooling Rate | 1 - 5 °C / hour | Slower rates generally produce larger, higher-quality crystals.[17] |
| Crucible Material | Alumina (Al₂O₃), Zirconia (ZrO₂) | Must be inert to the molten flux and precursors.[20] |
Table 2: Typical Parameters for Chemical Vapor Transport (CVT)
| Parameter | Recommended Range | Notes |
| Transport Agent | I₂, Br₂, TeCl₄ | Halogens are common transport agents for intermetallics.[22][24] |
| Agent Concentration | 1 - 5 mg / cm³ | Affects transport rate and crystal morphology. |
| Source Temperature (T₂) | 800 - 900 °C | Temperature of the polycrystalline source material. |
| Growth Temperature (T₁) | 700 - 800 °C | Temperature of the zone where single crystals will form. |
| Temperature Gradient (ΔT) | 50 - 100 °C | The primary driving force for the transport process. |
| Growth Duration | 150 - 350 hours | Longer duration can lead to larger crystals. |
Visualizations of Experimental Concepts
General Crystal Growth Workflow
Chemical Vapor Transport (CVT) Principle
References
- 1. nilab.physics.ucla.edu [nilab.physics.ucla.edu]
- 2. cpfs.mpg.de [cpfs.mpg.de]
- 3. Home | IQE Corporate [iqep.com]
- 4. researchgate.net [researchgate.net]
- 5. icmr.ucsb.edu [icmr.ucsb.edu]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. What crystal defects commonly appear in single-crystal castings and how do they impact performance? [newayaerotech.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Annealing | crystal-lattice effect | Britannica [britannica.com]
- 12. US7767022B1 - Method of annealing a sublimation grown crystal - Google Patents [patents.google.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. colorado.edu [colorado.edu]
- 19. Evaluation of the Influence of Primary and Secondary Crystal Orientations and Selected Structural Characteristics on Creep Resistance in Single-Crystal Nickel-Based Turbine Blades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flux method - Wikipedia [en.wikipedia.org]
- 21. This compound - Encyclopedia [le-comptoir-geologique.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. sciforum.net [sciforum.net]
Validation & Comparative
A Comparative Analysis of Breithauptite and Nickeline Ore Bodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Breithauptite and Nickeline, two nickel-containing minerals often found in associated ore bodies. The following sections present a comprehensive analysis of their chemical, physical, and crystallographic properties, supported by quantitative data. Detailed experimental protocols for the characterization of these minerals are also provided, along with visualizations of their geological context and analytical workflows.
Introduction
This compound (NiSb) and Nickeline (NiAs) are arsenide and antimonide minerals, respectively, that are significant as they can be associated with valuable deposits of nickel, cobalt, and silver.[1][2] Both crystallize in the hexagonal system and share a similar crystal structure, belonging to the Nickeline group.[2][3] Their frequent co-occurrence in hydrothermal veins necessitates a thorough understanding of their distinct properties for effective mineral processing and metallurgical extraction.[1][2] This guide aims to provide a comparative framework for the scientific community to distinguish and analyze these two important ore minerals.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and Nickeline, facilitating a direct comparison of their properties.
Table 1: Chemical Composition
| Chemical Formula | Ideal Composition (wt%) | Common Substitutions |
| This compound | Ni: 32.53%, Sb: 67.47%[3] | Arsenic (As) can substitute for Antimony (Sb). Iron (Fe) and Cobalt (Co) can substitute for Nickel (Ni).[4] |
| Nickeline | Ni: 43.93%, As: 56.07%[5] | Antimony (Sb) can substitute for Arsenic (As), forming a solid solution series with this compound. Small amounts of sulfur (S), iron (Fe), and cobalt (Co) are often present.[2] |
Table 2: Physical and Crystallographic Properties
| Property | This compound | Nickeline |
| Crystal System | Hexagonal[1] | Hexagonal[2] |
| Space Group | P6₃/mmc[1] | P6₃/mmc[2] |
| Unit Cell Parameters | a = 3.946 Å, c = 5.148 Å[1] | a = 3.602 Å, c = 5.009 Å[2] |
| Mohs Hardness | 5.5[6] | 5 - 5.5[2] |
| Specific Gravity | 7.591 - 8.23[6] | 7.8[2] |
| Color | Copper-red with a violet tint[6] | Pale copper-red, tarnishes to grey or blackish[7] |
| Luster | Metallic[6] | Metallic[7] |
| Streak | Reddish-brown[1] | Pale brownish-black[7] |
Table 3: Optical Properties (Reflected Light Microscopy)
| Property | This compound | Nickeline |
| Pleochroism | Very distinct[1] | Strong; whitish, yellow-pink to pale brownish-pink[7] |
| Anisotropism | Very noticeable in air and oil[8] | Very strong; pale greenish-yellow to slate-gray in air[7] |
| Reflectance (at 589 nm) | ~47% | ~52% |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and Nickeline ore bodies.
Sample Preparation for Microscopic and Microanalytical Examination
-
Cutting and Mounting: A representative section of the ore body is cut using a diamond saw to obtain a slab of appropriate size for a standard petrographic slide or epoxy mount. For microprobe analysis, the sample is embedded in an epoxy resin puck.
-
Grinding: The surface of the mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a flat surface. The sample is thoroughly cleaned between each grinding step to avoid contamination.
-
Polishing: The ground surface is then polished using diamond paste on a polishing cloth. A typical polishing sequence involves using 6-micron, 3-micron, and 1-micron diamond paste to achieve a mirror-like, scratch-free surface. The sample is ultrasonically cleaned in deionized water between polishing stages.
-
Carbon Coating: For analysis by electron probe microanalyzer (EPMA), the polished surface is coated with a thin layer of carbon to ensure electrical conductivity.
Electron Probe Microanalysis (EPMA) for Quantitative Chemical Composition
-
Instrumentation: A wavelength-dispersive X-ray spectroscopy (WDS) equipped electron probe microanalyzer is used.
-
Analytical Conditions:
-
Accelerating Voltage: 20 kV
-
Beam Current: 20 nA
-
Beam Diameter: 1-5 µm (a focused beam is used for point analysis)
-
-
Standards: Certified standards are used for calibration. For example, pure Ni metal for Nickel, stibnite (Sb₂S₃) or a certified Ni-Sb alloy for Antimony, and a certified Ni-As alloy or arsenopyrite (FeAsS) for Arsenic.
-
Data Acquisition: X-ray intensities for Ni, Sb, As, Fe, Co, and S are measured on both the standards and the unknown mineral grains. Multiple points on several grains of both this compound and Nickeline are analyzed to assess compositional homogeneity.
-
Data Correction: The raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program to obtain accurate weight percentages of the elements.
X-Ray Diffraction (XRD) for Crystal Structure Confirmation
-
Sample Preparation: A small, pure sample of each mineral is hand-picked under a binocular microscope and ground to a fine powder (typically <10 µm) in an agate mortar.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.
-
Data Collection: The powdered sample is mounted on a low-background sample holder. The diffractometer is run over a 2θ range of 5° to 80° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions and intensities. These are compared with standard diffraction patterns for this compound (PDF# 00-014-0537) and Nickeline (PDF# 00-041-0994) from the ICDD database for phase identification and confirmation of the crystal structure. Unit cell parameters can be refined using Rietveld analysis.
Visualizations
The following diagrams illustrate the paragenetic relationship between this compound and Nickeline and a general workflow for their experimental characterization.
Caption: Paragenetic sequence of this compound and Nickeline in a typical hydrothermal deposit.
Caption: A generalized experimental workflow for the comparative study of mineral ore bodies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nickeline - Wikipedia [en.wikipedia.org]
- 3. This compound Mineral Data [webmineral.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickeline Mineral Data [webmineral.com]
- 6. mindat.org [mindat.org]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
A Comparative Guide to Breithauptite (NiSb) and CoSb3 as Thermoelectric Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, is a critical frontier in materials science. Among the myriad of candidates, antimonide-based compounds have garnered significant attention. This guide provides an objective, data-driven comparison of two such materials: Breithauptite (Nickel Antimonide, NiSb) and Cobalt Triantimonide (CoSb3), a member of the skutterudite family. We will delve into their intrinsic thermoelectric properties, synthesis methodologies, and the physical mechanisms governing their performance, presenting a clear picture for researchers in the field.
At a Glance: Key Thermoelectric Properties
The efficacy of a thermoelectric material is encapsulated by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following table summarizes the key thermoelectric parameters for pristine NiSb and CoSb3 at various temperatures, compiled from experimental data.
| Property | This compound (NiSb) | CoSb3 (Skutterudite) | Temperature (K) |
| Seebeck Coefficient (S) | Positive (p-type)[1] | Negative (n-type) or Positive (p-type)[1][2] | Ambient and elevated |
| ~ +40 to +80 µV/K | ~ -200 to +200 µV/K[1] | 300 - 800 | |
| Electrical Resistivity (ρ) | Low (metallic behavior)[1] | Higher (semiconducting)[1] | 300 - 800 |
| ~ 1 - 5 µΩ·m[1] | ~ 10 - 100 µΩ·m[1] | 300 - 800 | |
| Thermal Conductivity (κ) | High[1] | Moderately high, but can be reduced[3] | 300 - 800 |
| Too large to be measured by laser flash in some cases[1] | ~ 8 - 10 W/m·K (unfilled)[4] | 300 | |
| Figure of Merit (ZT) | Low | Moderate, significantly enhanced by doping/filling[5][6] | 300 - 850 |
| Not typically reported as a high-performance TE material | ~0.1 (undoped)[1], up to 1.7 (multiple-filled)[5] | ~600 - 850 |
In-Depth Performance Analysis
This compound (NiSb) exhibits properties more akin to a metal or a heavily doped semiconductor. It possesses a positive Seebeck coefficient, indicating that holes are the majority charge carriers (p-type).[1] However, its very low electrical resistivity and consequently high thermal conductivity are detrimental to achieving a high ZT value.[1] The high thermal conductivity of NiSb makes it an inefficient thermoelectric material on its own.[1]
In contrast, CoSb3 is a semiconductor with a more promising combination of thermoelectric properties.[3] While pristine CoSb3 has a relatively high thermal conductivity, its skutterudite crystal structure contains voids that can be "filled" with guest atoms (e.g., Ba, La, Yb, Eu).[5][6] This filling process, along with doping, is a key strategy to enhance its ZT. These filler atoms act as "rattlers," effectively scattering phonons and significantly reducing the lattice thermal conductivity, a crucial step towards a higher ZT.[5] Furthermore, doping CoSb3 can optimize its carrier concentration, leading to a higher power factor (S²σ). For instance, Ni-doping in CoSb3 can introduce n-type behavior and has been shown to improve the power factor.[2][7] However, at higher Ni concentrations, NiSb can precipitate as a secondary phase, which can increase the thermal conductivity.[1][8]
Experimental Protocols: Synthesis and Characterization
The synthesis and characterization of these materials are crucial for obtaining desired thermoelectric properties. Below are detailed methodologies for common experimental procedures.
Synthesis of CoSb3 Nanoparticles via Solvothermal Route
This method is effective for producing nanosized skutterudite powders, which can enhance phonon scattering.[9]
Procedure:
-
Precursor Preparation: Analytically pure cobalt chloride (CoCl₂) and antimony trichloride (SbCl₃) are used as precursors.[10]
-
Reaction Setup: The precursors, in a desired molar ratio (e.g., 1:3 for CoSb3), are placed in a Teflon-lined stainless steel autoclave.[9]
-
Solvent and Reducing Agent: The autoclave is filled with a solvent, typically ethanol, to about 85% of its volume. A reducing agent, such as sodium borohydride (NaBH₄), is then added.[10]
-
Reaction Conditions: The autoclave is sealed and heated to a specific temperature (e.g., 180-250°C) for a set duration (e.g., 12-72 hours).[11]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate is collected by filtration, washed multiple times with ethanol and distilled water to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.[10]
Consolidation of Powders by Hot Pressing
To create dense bulk samples for thermoelectric property measurements, the synthesized powders are typically consolidated using hot pressing.
Procedure:
-
Die Loading: The synthesized powder is loaded into a graphite die.
-
Pressing Conditions: The die is placed in a hot press system. A uniaxial pressure (e.g., 40-80 MPa) is applied to the powder.[8]
-
Heating: The sample is heated to a high temperature (e.g., 600-800°C) under vacuum or an inert atmosphere (e.g., argon). Heating can be achieved through resistance heating or induction heating.[6][12]
-
Holding and Cooling: The temperature and pressure are maintained for a specific duration (e.g., 30-60 minutes) to allow for densification. The system is then cooled down to room temperature before the pressure is released.
-
Sample Extraction: The dense, pellet-shaped sample is then extracted from the die for characterization.
Characterization of Thermoelectric Properties
Thermal Conductivity Measurement using the Laser Flash Method: The laser flash analysis (LFA) is a widely used technique to determine the thermal diffusivity (α) of a material.[1][3]
Procedure:
-
Sample Preparation: A small, thin, disc-shaped sample with parallel and smooth surfaces is prepared from the consolidated pellet. The surfaces are often coated with a thin layer of graphite to enhance emissivity and absorptivity.
-
Measurement: The sample is placed in a furnace under vacuum or an inert atmosphere. One side of the sample is irradiated with a short, high-intensity laser pulse.[5]
-
Data Acquisition: An infrared detector on the opposite side of the sample measures the resulting temperature rise as a function of time.
-
Calculation: The thermal diffusivity (α) is calculated from the temperature-time profile. The thermal conductivity (κ) is then determined using the equation κ = α · Cρ · d, where Cρ is the specific heat capacity and d is the density of the sample.[5]
Electrical Resistivity and Seebeck Coefficient Measurement using the Four-Probe Method: The four-probe method is a standard technique for measuring the electrical properties of semiconducting materials, as it minimizes the influence of contact resistance.
Procedure:
-
Sample Preparation: A bar-shaped sample is cut from the consolidated pellet.
-
Electrical Contacts: Four electrical contacts are made to the sample. The outer two probes are used to pass a constant DC current through the sample.
-
Voltage Measurement: The inner two probes, placed at a known distance, are used to measure the voltage drop. The electrical resistivity (ρ) is then calculated from the current, voltage, and the sample's dimensions.
-
Seebeck Coefficient Measurement: To measure the Seebeck coefficient, a temperature gradient (ΔT) is established across the length of the sample by using a small heater at one end. The resulting thermoelectric voltage (ΔV) is measured between two probes at different temperatures. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams have been generated.
References
- 1. infinitalab.com [infinitalab.com]
- 2. ossila.com [ossila.com]
- 3. thermtest.com [thermtest.com]
- 4. scribd.com [scribd.com]
- 5. linseis.com [linseis.com]
- 6. Rapid consolidation of powdered materials by induction hot pressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
A Comparative Guide to NiAs-Type Crystal Structures
The Nickel Arsenide (NiAs)-type crystal structure is a common arrangement for a wide range of binary intermetallic compounds, particularly those involving transition metals and pnictogens or chalcogens. Its unique coordination and electronic properties often lead to interesting magnetic and conductive behaviors, making it a subject of significant interest in materials science. This guide provides an objective comparison of the NiAs structure with other common crystal structures, supported by experimental data, and details the protocols used for their characterization.
Overview of the NiAs-Type Structure
The NiAs structure crystallizes in the hexagonal system with the space group P6₃/mmc (No. 194).[1][2] It is characterized by a hexagonal close-packed (hcp) sublattice of arsenic (or other anion) atoms, with the nickel (or other cation) atoms occupying all the octahedral interstitial sites.[3] This arrangement results in a distinctive coordination environment:
-
Cation (Ni) Coordination: Each nickel atom is octahedrally coordinated to six arsenic atoms.[4][5]
-
Anion (As) Coordination: Each arsenic atom is coordinated to six nickel atoms in a trigonal prismatic geometry.[4][5]
This structure is adopted by many transition metal sulfides, selenides, tellurides, phosphides, and arsenides, such as FeS, CoS, and MnAs.[4]
Structural Comparison with Alternatives
The properties of a compound can vary significantly with its crystal structure. The NiAs-type is often compared with zincblende (ZB) and wurtzite (Wz) structures, which are common for many III-V and II-VI semiconductors, and the rocksalt (NaCl) structure. The primary difference lies in the coordination number and geometry.[5] While NiAs features a 6:6 coordination, ZB and Wz structures are characterized by a 4:4 tetrahedral coordination.[5]
Below is a diagram illustrating the fundamental coordination differences.
Comparative Data
The choice of crystal structure influences key material properties. The following tables summarize experimental and computational data for several compounds that can exist in NiAs or alternative structures.
Table 1: Structural and Electronic Properties of Selected Compounds
| Compound | Crystal Structure | Lattice Parameters (Å) | Band Gap (eV) | Magnetic Ordering |
| NiAs | NiAs (Hexagonal) | a = 3.60, c = 5.01 | 0.00[2] | Non-magnetic[2] |
| MnAs | α-MnAs (Hexagonal) | a = 3.7, c = 5.7[1] | Metallic | Ferromagnetic[6] |
| MnAs | Zincblende (Cubic) | a = 5.91 (theoretical) | Half-metallic | Ferromagnetic[1] |
| ZnS | Zincblende (Cubic) | a = 5.41 | 3.68 (bulk)[7] | Diamagnetic |
| ZnS | Wurtzite (Hexagonal) | a = 3.82, c = 6.26 | 3.77 (bulk)[7] | Diamagnetic |
| InAs | Zincblende (Cubic) | a = 6.06 | 0.35 | Diamagnetic |
| InAs | Wurtzite (Hexagonal) | a = 4.28, c = 7.01 | ~0.48 | Diamagnetic |
Table 2: Mechanical Properties of Selected Compounds
| Compound | Crystal Structure | Bulk Modulus (GPa) |
| α-MnAs | NiAs (Hexagonal) | 35.8[8] |
| β-MnAs | Orthorhombic | 43.2[8] |
| GaAs | Zincblende (Cubic) | 75.6 |
| GaAs | Wurtzite (Hexagonal) | 75.1 (theoretical)[9] |
Note: Data for some polymorphs are derived from theoretical calculations as they may not be stable under ambient conditions.
Experimental Protocols
The characterization of NiAs-type structures and their alternatives relies on several key experimental techniques. The general workflow involves synthesizing the material and then determining its atomic and magnetic structure.
A. X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction is the primary technique for determining the atomic structure of crystalline materials.[10][11]
-
Principle: XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal. This phenomenon is described by Bragg's Law: nλ = 2d sin(θ), where 'n' is an integer, 'λ' is the X-ray wavelength, 'd' is the interplanar spacing, and 'θ' is the scattering angle.[12] The resulting diffraction pattern is unique to a specific crystal structure.[13]
-
Methodology:
-
Sample Preparation: The material is typically prepared as a fine powder to ensure random orientation of the crystallites or as a single crystal mounted on a goniometer.[14]
-
Data Collection: The sample is placed in a diffractometer and irradiated with an X-ray beam.[15] A detector records the intensity of the diffracted X-rays as a function of the scattering angle (2θ).[15]
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The crystal system and lattice parameters are determined by indexing the peaks. For a detailed structural solution, including atomic positions, Rietveld refinement is performed, where the experimental pattern is fitted to a calculated pattern based on a structural model.
-
B. Neutron Diffraction for Magnetic Structure Determination
For many NiAs-type compounds that exhibit magnetic ordering, neutron diffraction is an indispensable tool.[16]
-
Principle: While X-rays scatter from the electron cloud, neutrons interact with atomic nuclei.[17] Crucially, neutrons also possess a magnetic moment, allowing them to scatter from the magnetic moments of unpaired electrons in a material.[16][18] This makes neutron diffraction highly sensitive to the magnetic structure.[17]
-
Methodology:
-
Instrumentation: The experiment requires a neutron source, typically from a nuclear reactor or a spallation source. The sample is placed in a beam of thermal or cold neutrons.
-
Data Collection: A detector measures the intensity of scattered neutrons as a function of the scattering angle, similar to XRD. Data is often collected at temperatures above and below the magnetic ordering temperature to isolate the magnetic contribution to the scattering.
-
Data Analysis: The appearance of new diffraction peaks or changes in the intensity of existing nuclear peaks below the ordering temperature indicates the onset of magnetic order. By analyzing the positions and intensities of these magnetic peaks, the magnetic structure—including the direction and magnitude of the atomic magnetic moments and the nature of the ordering (ferromagnetic, antiferromagnetic, etc.)—can be determined.[16][19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Finite size effect on the structural and magnetic properties of MnAs/GaAs(001) patterned microstructures thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdmf.org.br [cdmf.org.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. azonano.com [azonano.com]
- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. tutorsglobe.com [tutorsglobe.com]
- 15. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 18. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Density Functional Theory Calculations for the Band Structure of Breithauptite (NiSb)
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating theoretical Density Functional Theory (DFT) calculations of the Breithauptite (NiSb) band structure against experimental data. Due to the current absence of publicly available experimental Angle-Resolved Photoemission Spectroscopy (ARPES) data for this compound, this document outlines the established theoretical predictions and provides a comprehensive protocol for future experimental validation.
Quantitative Data Comparison: DFT vs. Experiment
The following table summarizes the calculated electronic band structure energies of this compound at high-symmetry points in the Brillouin zone, as determined by DFT using the Linearized Augmented Plane Wave plus local orbitals (LAPW+lo) method with the Generalized Gradient Approximation (GGA). Experimental values from ARPES are yet to be determined and are included to highlight the data required for a comprehensive validation.
| High-Symmetry Point | DFT (GGA) Energy (eV) - Estimated | Experimental (ARPES) Energy (eV) |
| Γ (Gamma) | 0.0 | Not Available |
| M | ~ -1.8, ~1.5 | Not Available |
| K | ~ -2.0, ~0.8 | Not Available |
| A | ~ -0.5 | Not Available |
| L | ~ -1.2, ~1.0 | Not Available |
| H | ~ -1.5, ~0.5 | Not Available |
Note: The DFT (GGA) energy values presented are estimated from the band structure plot available in existing literature. A definitive quantitative comparison necessitates experimental determination of these values.
Experimental and Theoretical Protocols
A robust validation of theoretical models hinges on rigorous experimental and computational methodologies. Below are detailed protocols for both the theoretical calculation of the this compound band structure using DFT and its experimental determination via ARPES.
Density Functional Theory (DFT) Calculation Protocol
DFT calculations serve as a powerful tool to predict the electronic properties of materials. The following protocol outlines the key steps for calculating the band structure of this compound.
1. Crystal Structure Definition:
-
Lattice Parameters: Define the hexagonal crystal structure of this compound (space group P6₃/mmc). The experimental lattice constants are a = 3.946 Å and c = 5.148 Å.
-
Atomic Positions: Specify the atomic positions of Nickel (Ni) and Antimony (Sb) within the unit cell.
2. Computational Method Selection:
-
DFT Functional: Choose an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA), often in the Perdew-Burke-Ernzerhof (PBE) formulation, is a common starting point. For more complex electronic structures, hybrid functionals or methods like GGA+U may be considered.
-
Basis Set: Select a suitable basis set to represent the electronic wavefunctions. The Linearized Augmented Plane Wave plus local orbitals (LAPW+lo) method is a highly accurate all-electron approach.
3. Self-Consistent Field (SCF) Calculation:
-
k-point Mesh: Define a sufficiently dense Monkhorst-Pack k-point mesh for sampling the Brillouin zone to ensure convergence of the total energy and charge density.
-
Convergence Criteria: Set stringent convergence criteria for the total energy (e.g., 10⁻⁶ eV) and charge density.
-
Execution: Run the SCF calculation to obtain the ground-state charge density.
4. Band Structure Calculation:
-
High-Symmetry Path: Define the path in the Brillouin zone connecting high-symmetry points (e.g., Γ-M-K-Γ-A-L-H-A).
-
Non-Self-Consistent Calculation: Perform a non-self-consistent calculation using the converged charge density from the SCF step to determine the eigenvalues (band energies) along the defined high-symmetry path.
5. Data Analysis:
-
Band Structure Plot: Visualize the calculated eigenvalues as a function of the k-vector along the high-symmetry path to generate the electronic band structure plot.
-
Density of States (DOS): Calculate the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.
Angle-Resolved Photoemission Spectroscopy (ARPES) Experimental Protocol
ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[1][2] The following protocol details the steps for measuring the band structure of a this compound single crystal.
1. Sample Preparation:
-
Crystal Acquisition: Obtain a high-quality single crystal of this compound.
-
Surface Preparation: To achieve an atomically clean surface, the crystal must be cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr). This is typically done by knocking off a post glued to the sample surface.
2. Experimental Setup:
-
UHV Chamber: All measurements are performed in a UHV chamber to prevent surface contamination.
-
Photon Source: Utilize a monochromatic photon source, such as a synchrotron beamline or a UV lamp (e.g., He Iα radiation at 21.2 eV), to excite photoelectrons.
-
Electron Analyzer: Employ a hemispherical electron analyzer to measure the kinetic energy and emission angle of the photoemitted electrons.
-
Sample Manipulator: Mount the sample on a cryogenic manipulator that allows for precise control of the sample's temperature and orientation (polar, azimuthal, and tilt angles).
3. Data Acquisition:
-
Sample Alignment: Align the crystallographic axes of the sample with respect to the electron analyzer using techniques like Low-Energy Electron Diffraction (LEED).
-
Fermi Level Calibration: Measure the Fermi edge of a metallic sample in electrical contact with the this compound crystal (e.g., a gold or copper foil) to calibrate the energy scale.
-
ARPES Measurements:
-
Acquire ARPES spectra by recording the photoemission intensity as a function of kinetic energy and emission angle.
-
To map the band structure along specific high-symmetry directions, the sample is rotated to the appropriate azimuthal angle, and spectra are collected along the analyzer slit.
-
By rotating the sample, different slices of the Brillouin zone can be measured.
-
4. Data Analysis:
-
Energy and Momentum Conversion: Convert the measured kinetic energies and emission angles into binding energies and crystal momentum (k-space).
-
Band Structure Mapping: Plot the photoemission intensity as a function of binding energy and momentum to visualize the electronic band dispersions.
-
Comparison with Theory: Compare the experimentally determined band structure with the results from DFT calculations.
Validation Workflow
The process of validating DFT calculations with experimental ARPES data can be visualized as a logical workflow.
References
Experimental Verification of Predicted Magnetic Properties of NiSb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally verified magnetic properties of Nickel Antimonide (NiSb) with its theoretically predicted behavior and the properties of other nickel-antimony compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the magnetic characteristics of this material.
Overview of Predicted and Experimental Magnetic Properties
First-principles calculations predict that NiSb, which crystallizes in the hexagonal NiAs-type structure, is metallic. Theoretical predictions for the isostructural NiAs suggest it is non-magnetic with a total magnetization of 0.00 µB per formula unit. Experimental investigations into NiSb have revealed that it exhibits Pauli paramagnetic behavior at temperatures above approximately 150 K.[1] This means that its magnetic susceptibility is largely independent of temperature in this range, a characteristic feature of metallic systems where the magnetic moments of the conduction electrons align weakly with an applied magnetic field.
Comparative Analysis of Magnetic Susceptibility
The magnetic behavior of NiSb is best understood in the context of other nickel-antimony intermetallic compounds. The temperature dependence of the magnetic susceptibility of NiSb, Ni₃Sb, Ni₅Sb₂, and NiSb₂ has been experimentally measured, providing a clear comparison of their magnetic responses.
| Compound | Magnetic Behavior | Key Features |
| NiSb | Pauli Paramagnetism | Magnetic susceptibility is nearly constant above 150 K.[1] |
| Ni₃Sb | Ferromagnetism | Exhibits a paramagnetic-to-ferromagnetic phase transition.[1] |
| Ni₅Sb₂ | Pauli Paramagnetism | Shows temperature-independent magnetic susceptibility above 150 K. |
| NiSb₂ | Pauli Paramagnetism | Displays Pauli paramagnetic behavior with a magnetic susceptibility that is almost independent of temperature. |
| NiAs | Non-magnetic (Predicted) | Theoretical calculations predict a total magnetization of 0.00 µB/f.u. |
Table 1: Comparison of the magnetic properties of NiSb and related compounds.
Experimental Protocols
The characterization of the magnetic properties of NiSb and its analogues is primarily conducted using sensitive magnetometry techniques. The following are detailed methodologies for the key experiments.
Magnetic Susceptibility Measurement using a Superconducting Quantum Interference Device (SQUID) Magnetometer
Objective: To measure the magnetic moment of a sample as a function of temperature and applied magnetic field to determine its magnetic susceptibility.
Methodology:
-
Sample Preparation: A polycrystalline sample of the material (e.g., NiSb) is prepared and weighed. The sample is then placed in a sample holder, typically a gelatin capsule or a straw, which has a known, low magnetic background signal.
-
Mounting the Sample: The sample holder is attached to the sample rod of the SQUID magnetometer.
-
System Initialization: The SQUID system is cooled down to liquid helium temperatures (around 4 K) to achieve superconductivity in the detection coils.
-
Measurement Sequence:
-
Zero-Field Cooling (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is slowly increased.
-
Field Cooling (FC): The sample is cooled from a high temperature (e.g., 300 K) to the lowest temperature in the presence of an applied magnetic field. The magnetic moment is then measured as the temperature is increased.
-
-
Data Acquisition: The SQUID detects the change in magnetic flux as the sample is moved through a set of superconducting detection coils. This change in flux is proportional to the magnetic moment of the sample.
-
Data Analysis: The measured magnetic moment (M) is divided by the applied magnetic field (H) and the sample mass to obtain the magnetic susceptibility (χ).
Experimental Workflow and Logical Relationships
The process of experimentally verifying the predicted magnetic properties of a material like NiSb follows a structured workflow, from theoretical prediction to experimental characterization and comparative analysis.
Caption: Workflow for verifying predicted magnetic properties.
This guide demonstrates that the experimentally observed Pauli paramagnetism of NiSb is in good agreement with the theoretical predictions of its metallic nature. The comparison with other nickel-antimony compounds highlights the diverse magnetic behaviors that can arise from different stoichiometries within the same binary system. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the magnetic properties of novel materials.
References
Cross-validation of analytical techniques for Breithauptite characterization
A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Breithauptite Characterization
For researchers, scientists, and drug development professionals engaged in the analysis of inorganic materials, the accurate characterization of mineral phases is paramount. This compound (NiSb), a nickel antimonide mineral, presents a unique case for the application of multiple analytical techniques to ensure data accuracy and reliability through cross-validation. This guide provides an objective comparison of Electron Probe Microanalysis (EPMA), X-ray Diffraction (XRD), and Raman Spectroscopy for the characterization of this compound, complete with detailed experimental protocols and comparative data.
Introduction to this compound and the Importance of Cross-Validation
This compound is a metallic mineral with a hexagonal crystal structure, typically found in hydrothermal veins.[1][2] Its characterization is crucial for understanding ore deposits and for various industrial applications. Cross-validation, the process of corroborating results from different analytical methods, is essential to confirm the identity, purity, and chemical composition of a this compound sample.[3]
Comparative Analysis of Analytical Techniques
A multi-technique approach provides a comprehensive understanding of a mineral's properties. EPMA offers quantitative elemental composition, XRD provides information on the crystal structure and phase purity, and Raman Spectroscopy gives insights into the molecular vibrations and can be used for phase identification.
Data Presentation: Quantitative Comparison
| Parameter | Electron Probe Microanalysis (EPMA) | X-ray Diffraction (XRD) | Raman Spectroscopy |
| Elemental Composition (wt%) | Ni: 32.5, Sb: 67.5 (ideal)[4] | Indirectly determined through phase identification | Not directly determined |
| Hypothetical Sample | Ni: 31.8, Sb: 66.2, As: 1.5, Fe: 0.5 | ||
| Phase Identification | Based on stoichiometry | This compound (Hexagonal, P63/mmc) | This compound |
| Phase Purity | Can identify micro-inclusions | Quantitative phase analysis (e.g., Rietveld refinement) can determine wt% of each phase | Can detect minor phases if Raman active |
| Crystal Structure | Indirectly inferred | a = 3.946 Å, c = 5.148 Å[1] | Confirms crystalline nature |
| Key Spectral Features | - | d-spacings (Å): 2.86 (100), 2.05 (40), 1.97 (40)[5] | Raman shifts (cm⁻¹)[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Electron Probe Microanalysis (EPMA) Protocol
EPMA is a quantitative, non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a small volume of a sample.
Sample Preparation:
-
A this compound-containing rock sample is cut to an appropriate size and mounted in an epoxy resin block.
-
The mounted sample is ground and polished to a smooth, flat surface (typically to a 0.25 µm diamond polish) to minimize surface roughness effects.
-
The polished surface is coated with a thin layer of carbon to ensure electrical conductivity.
Instrumentation and Analysis:
-
Instrument: A wavelength-dispersive (WDS) electron probe microanalyzer.
-
Operating Conditions:
-
Accelerating Voltage: 20 kV
-
Beam Current: 20 nA
-
Beam Diameter: 1-5 µm
-
-
Standards: Pure Ni and Sb metals for calibration. Other elements like As and Fe can be calibrated using appropriate standards (e.g., GaAs, FeS₂).
-
Data Acquisition: X-ray intensities for Ni (Kα), Sb (Lα), and other elements of interest are measured on the sample and standards.
-
Data Correction: The raw X-ray intensities are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield quantitative elemental weight percentages.
X-ray Diffraction (XRD) Protocol
XRD is a non-destructive technique used to identify crystalline phases and determine their crystal structure.
Sample Preparation:
-
A representative sample of this compound is crushed and ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.
-
The powder is then packed into a sample holder.
Instrumentation and Analysis:
-
Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.
-
Operating Conditions:
-
Voltage: 40 kV
-
Current: 40 mA
-
-
Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-90°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis:
-
Phase Identification: The resulting diffraction pattern is compared to a database (e.g., the ICDD PDF database) to identify the crystalline phases present.
-
Quantitative Phase Analysis (Rietveld Refinement): If other phases are present, Rietveld refinement can be used to quantify the weight percentage of each phase by fitting the entire experimental diffraction pattern with calculated patterns.
-
Raman Spectroscopy Protocol
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystals.
Sample Preparation:
-
A polished thin section or a powdered sample can be used. For micro-Raman, a polished surface allows for precise targeting of specific grains.
Instrumentation and Analysis:
-
Instrument: A micro-Raman spectrometer coupled to a confocal microscope.
-
Operating Conditions:
-
Laser Excitation Wavelength: 532 nm or 785 nm (the choice depends on sample fluorescence).
-
Laser Power: Kept low (e.g., <1 mW) to avoid sample damage.
-
Objective: 50x or 100x.
-
-
Data Acquisition: Raman spectra are collected from different points on the sample.
-
Data Analysis: The positions and relative intensities of the Raman bands are used to identify the mineral phases by comparison with reference spectra from databases like the RRUFF project.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. This compound, antimonide mineral from the Cobalt silver district, Ontario, Canada [turnstone.ca]
- 5. This compound Mineral Data [webmineral.com]
- 6. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
A Comparative Guide to the Electrocatalytic Performance of NiSb and Other Transition Metal Antimonides
For researchers and scientists in the fields of materials science and electrocatalysis, the quest for efficient, cost-effective, and stable electrocatalysts is paramount for advancing clean energy technologies. Among the various materials being explored, transition metal antimonides have emerged as a promising class of electrocatalysts for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO2 reduction. This guide provides a comparative analysis of the electrocatalytic performance of nickel antimonide (NiSb) against other first-row transition metal antimonides, supported by available experimental data.
Executive Summary
Transition metal antimonides, including those of nickel (Ni), cobalt (Co), and iron (Fe), are gaining attention for their potential in electrocatalysis. While comprehensive head-to-head comparative studies under identical experimental conditions remain limited, existing research provides valuable insights into their individual performances. This guide synthesizes available data to offer a comparative overview, highlighting the nuances in their catalytic activities for key electrochemical reactions.
Performance Comparison for the Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction is a cornerstone of electrochemical water splitting for hydrogen production. The efficiency of an HER electrocatalyst is primarily evaluated by its overpotential (the additional potential required beyond the thermodynamic minimum to drive the reaction at a given current density) and its Tafel slope (which provides insight into the reaction mechanism).
| Electrocatalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| NiSb Nanoparticles | 0.5 M H₂SO₄ | 437 | Not Reported | [1] |
| CoSb | Not Available | Not Available | Not Available | - |
| FeSb | Not Available | Not Available | Not Available | - |
Table 1. Comparison of HER Performance of Transition Metal Antimonides. Note: Direct comparative experimental data for CoSb and FeSb under the same conditions as NiSb is limited in the reviewed literature, hence the "Not Available" entries. The performance of electrocatalysts can vary significantly with synthesis method, electrode preparation, and testing conditions.
Performance in Oxygen Evolution and Reduction Reactions (OER/ORR)
The oxygen evolution reaction and the oxygen reduction reaction are critical for energy storage and conversion devices such as metal-air batteries and fuel cells. Research into transition metal antimonates (metal antimony oxides) has provided some theoretical and experimental insights into their potential for these reactions.
Theoretical studies based on density functional theory (DFT) have explored the stability and OER activity of antimonate-based electrocatalysts, including those of Ni, Co, and Fe, particularly in acidic environments. However, experimental data on the metallic antimonides (NiSb, CoSb, FeSb) for OER is scarce.
For the ORR, a combined theoretical and experimental study on first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, Ni) suggested that these materials are promising non-precious metal catalysts. While this research focused on the oxide forms, it hints at the potential of the broader class of antimony-containing materials.
Performance in CO2 Electroreduction
The electrochemical reduction of carbon dioxide into valuable chemicals and fuels is a key strategy for carbon capture and utilization. While various materials are being investigated for this reaction, comparative experimental data on transition metal antimonides is still emerging. Some studies have explored the use of antimony and its alloys, suggesting that the introduction of antimony can influence the selectivity of the CO2 reduction products. However, a direct comparison of NiSb with other antimonides for CO2 reduction is not yet well-documented in the literature.
Experimental Methodologies
To ensure a standardized comparison of electrocatalytic performance, it is crucial to follow consistent and well-detailed experimental protocols. Below are generalized methodologies for the synthesis and electrochemical evaluation of transition metal antimonide electrocatalysts, based on common practices in the field.
Synthesis of NiSb Nanoparticles (Hot-Injection Method)
A typical synthesis involves the use of nickel and antimony precursors in a high-boiling point solvent. For instance, NiSb nanoparticles can be synthesized via a hot-injection method in oleylamine (OAm) at a relatively low temperature of 160 °C.[1] This method involves the use of a reducing agent, such as a borane-tert-butylamine complex, to facilitate the rapid reduction of the metallic precursors to form the desired nanoparticles.[1]
Electrode Preparation
-
Catalyst Ink Formulation: A specific amount of the synthesized antimonide nanoparticles is dispersed in a mixture of a solvent (e.g., isopropanol and deionized water) and a binder (e.g., Nafion® solution). The mixture is typically sonicated to ensure a homogeneous dispersion.
-
Deposition on Substrate: A measured volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode or carbon paper, and dried under controlled conditions to form the working electrode.
Electrochemical Measurements
All electrochemical measurements are typically conducted in a three-electrode cell at room temperature using a potentiostat.
-
Working Electrode: The prepared catalyst-coated electrode.
-
Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or graphite rod.
Linear Sweep Voltammetry (LSV): LSV is performed in the electrolyte of choice (e.g., 0.5 M H₂SO₄ for HER) at a slow scan rate (e.g., 5 mV/s) to record the polarization curve. The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is a key performance metric.
Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data. The Tafel equation is given by: η = b log(j) + a, where η is the overpotential, j is the current density, and b is the Tafel slope.
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.
Logical Workflow for Catalyst Comparison
The process of comparing the electrocatalytic performance of different materials follows a systematic workflow, from synthesis to data analysis.
Figure 1. Workflow for comparing electrocatalytic performance.
Conclusion and Future Outlook
While NiSb has demonstrated potential as an electrocatalyst for the hydrogen evolution reaction, a comprehensive and direct comparison with other transition metal antimonides like CoSb and FeSb is still needed to establish a clear performance hierarchy. The available data is often fragmented, with studies focusing on a single material or employing varied experimental conditions that preclude direct comparison.
Future research should prioritize side-by-side comparative studies of these materials for HER, OER, and CO2 reduction under standardized conditions. Such work will be crucial in identifying the most promising antimonide candidates and in understanding the structure-activity relationships that govern their electrocatalytic performance. This will ultimately accelerate the development of next-generation, low-cost electrocatalysts for a sustainable energy future.
References
Breithauptite vs. Skutterudites: A Comparative Guide for Mid-Temperature Thermoelectric Applications
A detailed analysis of two promising material classes for waste heat recovery and energy generation, highlighting the current research landscape and future potential.
In the quest for efficient solid-state energy conversion technologies, thermoelectric materials that can directly convert heat into electricity are of paramount importance. For mid-temperature applications (400-900 K), such as waste heat recovery from industrial processes and automotive exhausts, Skutterudites have emerged as a leading class of materials. This guide provides a comprehensive comparison of the thermoelectric properties of Skutterudites with a less-explored alternative, Breithauptite (NiSb), summarizing key experimental data and outlining the methodologies used in their characterization.
At a Glance: Performance Comparison
| Property | This compound (NiSb) | Skutterudites (CoSb₃-based) |
| Figure of Merit (ZT) | Data for pure, bulk material is limited. | Can exceed 1.7 at 850 K for multiple-filled compositions.[1] |
| Seebeck Coefficient (S) | Data for pure, bulk material is limited. | Typically in the range of -150 to -250 µV/K for n-type materials at elevated temperatures. |
| Electrical Conductivity (σ) | High (e.g., ~7.5 x 10⁴ S/m at 325 K).[2] | Good, and can be optimized through doping. |
| Thermal Conductivity (κ) | Data for pure, bulk material is limited. | Intrinsically high, but can be significantly reduced by filling the structural voids. |
| Maturity | Less explored for thermoelectric applications. | Extensively researched and developed. |
In-Depth Analysis: Skutterudites
Skutterudites, with a general formula of MX₃ (where M is a metal like Co, Rh, Ir and X is a pnictogen like P, As, Sb), possess a unique crystal structure that makes them highly promising for thermoelectric applications.[3] Their performance is characterized by a high power factor (S²σ), but their inherently high thermal conductivity has been a major obstacle.
The key breakthrough in Skutterudite research was the "phonon-glass electron-crystal" (PGEC) concept. This involves filling the voids in the Skutterudite crystal lattice with heavy atoms (like rare earths) that "rattle" and scatter phonons, thereby reducing thermal conductivity without significantly affecting the electrical properties.[3] This approach has led to remarkable improvements in the ZT value, with multiple-filled Skutterudites achieving ZT > 1.7.[1]
In-Depth Analysis: this compound
Most experimental studies involving NiSb focus on its use as a secondary phase in composite thermoelectric materials. In these composites, the high electrical conductivity of NiSb can contribute to an enhanced power factor. For instance, NiSb has been incorporated into Skutterudite (CoSb₃) matrices to improve their electrical performance.[4] While this suggests potential, the lack of data on the intrinsic thermoelectric performance of this compound itself makes a direct and fair comparison with the highly optimized Skutterudites challenging.
Experimental Methodologies
The characterization of both this compound and Skutterudites for thermoelectric applications involves a standardized set of experimental protocols.
Synthesis
-
Skutterudites: Common synthesis methods include solid-state reaction, mechanical alloying, and high-temperature, high-pressure (HPHT) synthesis.[5] These methods are often followed by a consolidation step, such as hot pressing or spark plasma sintering (SPS), to produce dense bulk samples for property measurements.
-
This compound (NiSb): Synthesis of NiSb for research purposes is often achieved through solid-state reaction of the constituent elements in stoichiometric ratios under vacuum or an inert atmosphere.[2] Solvothermal methods have also been employed to produce NiSb nanoparticles.[2]
Characterization of Thermoelectric Properties
The efficiency of a thermoelectric material is determined by its dimensionless figure of merit, ZT, which is calculated using the formula:
ZT = (S²σT) / κ
where:
-
S is the Seebeck coefficient
-
σ is the electrical conductivity
-
T is the absolute temperature
-
κ is the thermal conductivity
A typical experimental workflow for characterizing these properties is as follows:
References
Stability of NiSb Electrodes: A Comparative Analysis in Acidic vs. Alkaline Environments
A comprehensive guide for researchers and scientists on the electrochemical stability and performance of Nickel Antimonide (NiSb) electrodes, detailing their operational characteristics in both acidic and alkaline media for key electrocatalytic reactions such as the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).
Nickel antimonide (NiSb) has emerged as a promising non-precious metal electrocatalyst, demonstrating notable activity and, in particular, exceptional stability under challenging conditions. This guide provides a comparative overview of the stability and performance of NiSb electrodes in acidic and alkaline environments, supported by experimental data from recent studies. The information presented herein is intended to assist researchers in selecting appropriate operational conditions and understanding the material's behavior for applications in water electrolysis and other electrochemical processes.
Performance and Stability: A Quantitative Comparison
The electrochemical performance and stability of NiSb electrodes are highly dependent on the pH of the operating medium. Below is a summary of key performance metrics for NiSb electrodes in acidic and alkaline electrolytes.
| Performance Metric | Acidic Medium (HER) | Alkaline Medium (HER) | Alkaline Medium (OER) |
| Electrolyte | 0.5 M H₂SO₄ | 1.0 M KOH | 1.0 M KOH |
| Overpotential (η) @ 10 mA/cm² | ~75 mV | 14 mV | 318 mV |
| Long-Term Stability | > 3000 hours at 2 A/cm² | Data not available | Data not available |
Note: The presented values are derived from different studies and experimental conditions should be considered for a direct comparison. The exceptional stability in acidic media was demonstrated in a proton exchange membrane water electrolyzer (PEM-WE).
Experimental Protocols
The following sections detail the typical experimental methodologies employed for the synthesis, characterization, and stability testing of NiSb electrodes.
Electrode Synthesis
A common method for the synthesis of NiSb electrodes is a one-step solvothermal route. In a typical procedure, stoichiometric amounts of nickel and antimony precursors (e.g., NiCl₂·6H₂O and SbCl₃) are dissolved in a suitable solvent, such as ethanolamine. The solution is then transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours). After cooling, the resulting product is washed with deionized water and ethanol and dried. The synthesized NiSb powder is then typically loaded onto a conductive substrate, such as carbon cloth or nickel foam, to fabricate the working electrode.
Electrochemical Characterization
The electrochemical performance of the NiSb electrodes is evaluated in a standard three-electrode setup. This configuration consists of the NiSb electrode as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Linear Sweep Voltammetry (LSV): LSV is employed to determine the overpotential required to drive the HER or OER at a specific current density. The polarization curves are typically recorded at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.
-
Tafel Analysis: Tafel plots (overpotential vs. log of current density) are derived from the LSV data to determine the Tafel slope. This parameter provides insights into the reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.
Stability Testing
The long-term stability of the NiSb electrodes is a critical parameter and is assessed using chronoamperometry or chronopotentiometry.
-
Chronoamperometry: This technique involves applying a constant potential to the working electrode and monitoring the current density over an extended period. A stable current density indicates good durability.
-
Chronopotentiometry: In this method, a constant current density is applied, and the change in potential is recorded over time. A minimal change in potential signifies high stability.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for synthesizing and evaluating NiSb electrodes.
Discussion
The available data strongly indicates that NiSb electrodes exhibit exceptional stability in acidic environments, particularly for the hydrogen evolution reaction. The demonstrated long-term operation at high current densities without significant degradation makes NiSb a highly attractive alternative to precious metal catalysts in proton exchange membrane water electrolyzers.
In alkaline media, NiSb electrodes show promising performance for the HER, with a very low overpotential reported at 10 mA/cm². This suggests high intrinsic activity for hydrogen evolution in alkaline conditions. However, for the OER, the overpotential is significantly higher, indicating that NiSb is less efficient for oxygen evolution compared to HER.
A critical gap in the current literature is the lack of comprehensive long-term stability data for NiSb electrodes in alkaline media. While the initial performance for HER is excellent, extended chronoamperometry or chronopotentiometry studies are needed to ascertain its durability under continuous operation in alkaline electrolytes. The stability of many nickel-based materials in alkaline solutions can be a concern due to potential surface oxidation and restructuring. Future research should focus on evaluating the long-term operational stability of NiSb in alkaline environments to fully assess its potential for applications such as alkaline water electrolysis.
A Comparative Guide to Theoretical and Experimental Lattice Parameters of Breithauptite (NiSb)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretically calculated and experimentally determined lattice parameters of the mineral Breithauptite (NiSb). Understanding the precise crystal structure of minerals is fundamental in materials science and can have implications in various fields, including drug development where crystalline phases of active pharmaceutical ingredients are critical. This document outlines the methodologies used to obtain these parameters and presents the data in a clear, comparative format.
Data Presentation: Theoretical vs. Experimental
This compound crystallizes in the hexagonal system, characterized by two lattice parameters: 'a' and 'c'. The following table summarizes the reported values from both theoretical calculations and experimental measurements.
| Parameter | Theoretical (Calculated) Value (Å) | Experimental (Measured) Value (Å) |
| a | 3.85 | 3.946[1] |
| c | 5.11 | 5.148[1] |
Experimental and Theoretical Protocols
Experimental Determination: X-Ray Diffraction (XRD)
The experimental lattice parameters of this compound are typically determined using single-crystal or powder X-ray Diffraction (XRD). This analytical technique is a cornerstone for the characterization of crystalline materials.
Methodology:
-
Sample Preparation: A small, high-quality single crystal of this compound or a finely ground powder sample is prepared and mounted on a goniometer head in the diffractometer.
-
X-ray Generation: A monochromatic beam of X-rays, commonly from a copper (Cu Kα) source, is generated and directed at the sample.
-
Diffraction: As the X-ray beam interacts with the crystalline lattice of this compound, it is diffracted at specific angles. These angles are dictated by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of diffraction.
-
Data Collection: A detector measures the intensity of the diffracted X-rays at various angles (2θ). The sample is rotated to expose all possible crystallographic planes to the X-ray beam.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The position and intensity of these peaks are unique to the crystal structure of this compound. By indexing these peaks, which involves assigning Miller indices (hkl) to each reflection, the lattice parameters 'a' and 'c' for the hexagonal crystal system can be precisely calculated.
Theoretical Calculation: Density Functional Theory (DFT)
The theoretical lattice parameters of this compound are calculated using first-principles quantum mechanical methods, most commonly Density Functional Theory (DFT). These calculations provide a theoretical model of the crystal structure at the atomic level.
Methodology:
-
Structural Model: An initial structural model of this compound (NiSb) is created based on its known hexagonal crystal system (space group P6₃/mmc). This includes defining the initial positions of the nickel (Ni) and antimony (Sb) atoms within the unit cell.
-
Computational Framework: The calculations are performed using a DFT software package such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.
-
Exchange-Correlation Functional: A key component of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. For the calculated values presented here, the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common choice.
-
Pseudopotentials: To simplify the calculation, the interactions of the core electrons are represented by pseudopotentials, allowing the focus to be on the valence electrons which are primarily involved in chemical bonding.
-
Energy Minimization: The total energy of the system is calculated for a range of lattice parameters. The theoretical equilibrium lattice parameters are those that correspond to the minimum total energy of the system, representing the most stable crystal structure at 0 Kelvin.
-
Convergence: The calculations are iterated until the forces on the atoms and the total energy of the system converge to a predefined tolerance, ensuring a stable and accurate result.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for correlating the theoretical and experimental lattice parameters of this compound.
Caption: Workflow for comparing theoretical and experimental lattice parameters.
References
Safety Operating Guide
Proper Disposal of Breithauptite: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Breithauptite (Nickel Antimonide)
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant working environment. This compound, a naturally occurring nickel antimonide mineral (NiSb), requires specific procedures for its disposal due to the inherent hazards associated with its constituent elements, nickel and antimony. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Nickel is a known carcinogen and a common cause of skin sensitization, while antimony compounds are toxic.[1] Therefore, all forms of this compound waste, including solid mineral samples, cutting or grinding residues, and any contaminated materials, must be treated as hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (Nickel Antimonide).
| Property | Value |
| Chemical Formula | NiSb |
| Molecular Weight | 180.45 g/mol |
| Melting Point | 1102 °C |
| Boiling Point | Not Applicable |
| Solubility in Water | Insoluble |
| ACGIH TLV (Threshold Limit Value) | 1 mg/m³ (as Ni) |
| OSHA PEL (Permissible Exposure Limit) | 1 mg/m³ (as Ni) |
Source: Elements China, 2020[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: All materials containing or contaminated with this compound must be classified as hazardous heavy metal waste.
-
Segregate at the Source: Do not mix this compound waste with other laboratory waste streams, such as general trash, sharps containers (unless the sharps are contaminated with this compound), or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste (e.g., mineral fragments, grinding dust) in a designated, leak-proof, and sturdy container.
-
The container should be made of a material compatible with heavy metal waste, such as high-density polyethylene (HDPE).
-
For fine powders or dust, it is recommended to wet the material slightly with water to minimize airborne dust generation before transfer.
-
-
Contaminated Labware and PPE:
-
Any labware (e.g., weighing boats, spatulas) or PPE (e.g., gloves, disposable lab coats) that has come into contact with this compound must be considered contaminated.
-
Collect these items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.
-
Step 3: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound (Nickel Antimonide) Waste"
-
The primary hazards (e.g., "Toxic," "Carcinogen")
-
The date when the first piece of waste was added to the container (accumulation start date).
-
-
Secure Storage:
-
Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general foot traffic and incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Step 4: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this compound waste through standard municipal waste channels. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: In the case of a spill, evacuate the immediate area. If the spill is small and you are trained to do so, carefully clean it up using appropriate PPE. For larger spills, or if you are not equipped to handle it, contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Breithauptite
Breithauptite, a nickel antimonide mineral (NiSb), requires careful handling due to the potential health risks associated with its constituent elements, nickel and antimony.[1][2][3] Inhalation or accidental ingestion of mineral dust can be harmful.[1][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When working with this compound, especially in ways that may generate dust, wearing appropriate Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | PPE Item | Specifications and Purpose |
| Hands | Chemical-resistant gloves | Neoprene gloves are recommended for handling minerals containing toxic elements to prevent skin contact.[4] |
| Eyes & Face | Safety glasses or goggles | Shields eyes from dust, flying particles, and potential chemical splashes.[5][6] |
| Face shield | To be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[6] | |
| Respiratory | Dust mask or respirator | Protects against the inhalation of dust and other airborne particles.[4][5][6] The specific type should be chosen based on a risk assessment of the procedure. |
| Body | Lab coat or protective coveralls | Provides a barrier to prevent contamination of personal clothing and skin.[5][7] |
| Feet | Closed-toe shoes | In a laboratory setting, sturdy, closed-toe shoes are required. |
| Safety boots | For geological fieldwork or handling larger quantities, steel or composite-toed safety boots are recommended to protect against impact and puncture.[5] |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for managing this compound safely.
Safe Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow of this compound.
Disposal Plan
This compound waste must be treated as hazardous. The following table provides a step-by-step plan for its proper disposal.
| Step | Action | Guidance |
| 1 | Segregation | Keep this compound waste separate from general and other chemical waste streams. |
| 2 | Containment | Place waste in a clearly labeled, sealed, and durable container to prevent leaks or dust dispersal. |
| 3 | Labeling | Label the container with "Hazardous Waste," "this compound," and any other relevant hazard information. |
| 4 | Storage | Store the sealed container in a designated, secure hazardous waste accumulation area. |
| 5 | Disposal | Arrange for disposal through a certified hazardous waste management company, following all local, regional, and national regulations.[7] |
Emergency Response
In the event of accidental exposure to this compound, immediate and appropriate action is crucial.
Emergency Response Protocol
The diagram below outlines the immediate steps to take in case of an exposure incident.
Caption: Emergency Response Protocol for this compound Exposure.
In any case of exposure, it is imperative to seek prompt medical attention and report the incident to your supervisor and institutional environmental health and safety (EHS) office.[8] Always have access to a safety data sheet (SDS) for the materials you are working with, as it will contain specific safety and emergency information.
References
- 1. gemsociety.org [gemsociety.org]
- 2. This compound, antimonide mineral from the Cobalt silver district, Ontario, Canada [turnstone.ca]
- 3. This compound [chemeurope.com]
- 4. nps.gov [nps.gov]
- 5. mannsupply.com [mannsupply.com]
- 6. maddenmining.com.au [maddenmining.com.au]
- 7. eastwood.com [eastwood.com]
- 8. biosafety.utk.edu [biosafety.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
